Oroxylin 7-O-glucoside
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C22H22O10 |
|---|---|
Molecular Weight |
446.4 g/mol |
IUPAC Name |
5-hydroxy-6-methoxy-2-phenyl-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one |
InChI |
InChI=1S/C22H22O10/c1-29-21-14(31-22-20(28)19(27)17(25)15(9-23)32-22)8-13-16(18(21)26)11(24)7-12(30-13)10-5-3-2-4-6-10/h2-8,15,17,19-20,22-23,25-28H,9H2,1H3/t15-,17-,19+,20-,22-/m1/s1 |
InChI Key |
RQZJKRNQAPBBAP-IWLDQSELSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Oroxylin A 7-O-glucoside: A Technical Guide to Natural Sources and Isolation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oroxylin A 7-O-glucoside, a significant flavonoid glycoside, has garnered considerable attention for its diverse pharmacological activities. This technical guide provides an in-depth overview of its primary natural sources and detailed methodologies for its extraction, isolation, and purification. Experimental protocols for solvent extraction, liquid-liquid partitioning, and advanced chromatographic techniques are presented, supported by quantitative data on extraction yields and purity. Furthermore, this document elucidates the key signaling pathways modulated by Oroxylin A and its aglycone, offering a molecular basis for its therapeutic potential.
Introduction
Oroxylin A is an O-methylated flavone (B191248) distinguished by its unique pharmacological properties.[1] Its glycosylated form, Oroxylin A 7-O-glucoside, is a naturally occurring compound that demonstrates a range of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. The therapeutic potential of this compound is largely attributed to its ability to modulate critical cellular signaling pathways, such as NF-κB, MAPK, and PI3K/Akt.[2] This guide serves as a comprehensive resource for researchers and drug development professionals, detailing the natural origins of Oroxylin A 7-O-glucoside and providing robust protocols for its isolation and purification.
Natural Sources
Oroxylin A 7-O-glucoside is predominantly found in two key medicinal plants:
-
Oroxylum indicum : The bark and roots of this plant are rich sources of Oroxylin A 7-O-glucoside.[2][3] This plant is a constituent in various traditional Ayurvedic preparations.[1]
-
Scutellaria baicalensis (Baikal Skullcap) : The dried roots of this plant, a staple in traditional Chinese medicine, are a well-established source of Oroxylin A 7-O-glucoside and its aglycone, Oroxylin A.[2][4][5] The aerial parts of the plant also contain this compound.[6][7]
Other species of the Scutellaria genus, such as Scutellaria ovata, have also been identified as sources of this flavonoid.[8]
Isolation and Purification Methodologies
The isolation of Oroxylin A 7-O-glucoside from its natural sources typically involves a multi-step process encompassing extraction, partitioning, and chromatographic purification.
Experimental Protocols
3.1.1. General Extraction and Partitioning
This initial phase aims to extract a crude flavonoid-rich fraction from the plant material.
-
Plant Material Preparation : The dried and pulverized bark or roots of Oroxylum indicum or Scutellaria baicalensis are used as the starting material.[2]
-
Primary Solvent Extraction :
-
Objective : To solubilize flavonoids from the plant matrix.
-
Protocol : Macerate 100 kg of the fine powder of Oroxylum indicum bark with 80% methanol (B129727) (v/v). This yields an aqueous methanol extract.[9] Alternatively, 70-80% ethanol (B145695) can be used.[2] The resulting crude extract yield is typically between 12-15%.[2]
-
-
Liquid-Liquid Partitioning :
-
Objective : To separate the target glucuronides from more polar impurities.
-
Protocol : The crude extract is dissolved in water to form a turbid solution. This solution is then subjected to extraction with ethyl acetate (B1210297). The ethyl acetate fraction, containing the desired flavonoids, is separated, concentrated, and dried.[2][9] For Scutellaria baicalensis, this ethyl acetate fraction can yield 8-10% of Oroxylin A 7-O-glucoside.[2]
-
3.1.2. Chromatographic Purification
Further purification of the enriched extract is achieved through advanced chromatographic techniques to isolate Oroxylin A 7-O-glucoside to a high degree of purity.
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC) :
-
Objective : To achieve high-purity isolation of Oroxylin A 7-O-glucoside.
-
Protocol : A C18 reversed-phase column is typically employed. The mobile phase consists of a gradient of acetonitrile (B52724) and water.[2] A common protocol for flavonoid glycosides involves a mobile phase of methanol and 0.2% formic acid (20:80, v/v) at a flow rate of 0.8 mL/min, with detection at 254 nm.[5] This method can achieve purities of over 99%.[2]
-
-
High-Speed Counter-Current Chromatography (HSCCC) :
-
Objective : An effective liquid-liquid partition chromatography technique for separating flavonoid glycosides without a solid support matrix, thus avoiding irreversible adsorption.
-
Protocol : A two-phase solvent system is crucial for successful separation. A representative system for flavonoid glycosides is composed of n-hexane-ethyl acetate-methanol-water (0.7:4:0.8:4, v/v/v/v). The upper phase serves as the stationary phase, and the lower phase acts as the mobile phase.[4] Another effective solvent system is ethyl acetate/butanol/water (4:1:5).[2] This technique can achieve a recovery rate of 90%.[2]
-
Data Presentation: Yield and Purity
The following table summarizes the quantitative data associated with the isolation of Oroxylin A 7-O-glucoside from its primary natural sources.
| Plant Source | Plant Part | Extraction Method | Purification Method | Yield | Purity | Recovery | Reference |
| Oroxylum indicum | Bark | 80% Methanol Extraction, Ethyl Acetate Partitioning | - | 12-15% (Crude Extract) | - | - | [2][9] |
| Scutellaria baicalensis | Root | Solvent Extraction, Ethyl Acetate Partitioning | - | 8-10% (Ethyl Acetate Fraction) | - | - | [2] |
| General | - | - | Preparative HPLC (C18) | - | >99% | - | [2] |
| General | - | - | Counter-Current Chromatography | - | - | 90% | [2] |
Visualization of Methodologies and Signaling Pathways
Experimental Workflow
The following diagram illustrates the general workflow for the isolation and purification of Oroxylin A 7-O-glucoside.
Signaling Pathway Modulation
Oroxylin A and its glucoside derivative have been shown to modulate several key signaling pathways implicated in inflammation and cancer. The diagram below illustrates the inhibitory effects on the NF-κB pathway.
Conclusion
Oroxylin A 7-O-glucoside represents a promising natural compound with significant therapeutic potential. The methodologies outlined in this guide provide a robust framework for its efficient isolation from natural sources, enabling further research into its pharmacological properties and potential applications in drug development. The elucidation of its modulatory effects on key signaling pathways provides a scientific basis for its observed biological activities and underscores its importance as a lead compound for novel therapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Oroxylin 7-O-glucoside | Benchchem [benchchem.com]
- 3. Oroxylin A prevents inflammation-related tumor through down-regulation of inflammatory gene expression by inhibiting NF-κB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Separation and Purification of Flavonoids from Black Currant Leaves by High-Speed Countercurrent Chromatography and Preparative HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oroxylin A attenuates IL-1β-induced inflammatory reaction via inhibiting the activation of the ERK and PI3K/AKT signaling pathways in osteoarthritis chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oroxylin A Exerts Its Antitumor Effects in Human Gallbladder Cancer via Inhibition of the PTEN/PI3K/AKT Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Preparative separation of flavonoid glycosides and flavonoid aglycones from the leaves of Platycladus orientalis by REV-IN and FWD-IN high-speed counter-current chromatography - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. Oroxylin A: A Promising Flavonoid for Prevention and Treatment of Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Oroxylin A 7-O-glucoside: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oroxylin A 7-O-glucoside is a flavonoid glycoside that has garnered significant scientific interest for its diverse pharmacological activities.[1] As a naturally occurring compound found in medicinal plants such as Oroxylum indicum and Scutellaria baicalensis, it presents a promising avenue for the development of novel therapeutics.[1] This technical guide provides an in-depth overview of the chemical structure, physicochemical and biological properties, and key experimental methodologies related to Oroxylin A 7-O-glucoside.
Chemical Structure and Physicochemical Properties
Oroxylin A 7-O-glucoside is structurally composed of a flavonoid aglycone, Oroxylin A, linked to a β-D-glucopyranosyl moiety at the 7-hydroxyl position.[1] The core structure is a flavone (B191248) backbone with a 5-hydroxy-6-methoxy substitution pattern on the A-ring and a phenyl group at the C-2 position of the B-ring.[1] The attachment of the glucose unit enhances the compound's hydrophilicity.[1]
Physicochemical and Spectroscopic Data
The following tables summarize the key physicochemical and spectroscopic properties of Oroxylin A 7-O-glucoside.
Table 1: Physicochemical Properties of Oroxylin A 7-O-glucoside
| Property | Value | Reference |
| IUPAC Name | 5-hydroxy-6-methoxy-2-phenyl-7-(β-D-glucopyranosyloxy)-4H-chromen-4-one | [1] |
| Molecular Formula | C₂₂H₂₂O₁₀ | [1] |
| Molecular Weight | 446.4 g/mol | [1] |
| CAS Number | 36948-77-3 | |
| Appearance | Yellow powder | |
| Solubility | Soluble in DMSO |
Table 2: ¹H-NMR Spectroscopic Data for Oroxylin A 7-O-glucoside (DMSO-d₆)
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1'' (Anomeric proton of glucose) | 4.98 | d | 7.2 |
| H-3 | 6.82 | s | |
| H-2', H-3', H-4', H-5', H-6' (Aromatic protons) | 7.48–7.72 | m | |
| -OCH₃ (Methoxy group) | 3.89 | s |
Data sourced from Benchchem.[1]
Biological Properties and Therapeutic Potential
Oroxylin A 7-O-glucoside exhibits a wide range of biological activities, making it a compound of interest for drug development. Its primary mechanism of action is believed to involve the modulation of key cellular signaling pathways.
Key Biological Activities:
-
Anti-Cancer: Oroxylin A 7-O-glucoside has demonstrated the ability to inhibit the proliferation of various cancer cells, including breast cancer.[1] Its anti-cancer effects are attributed to the induction of cell cycle arrest and apoptosis.[1]
-
Anti-Inflammatory: The compound exhibits potent anti-inflammatory properties by reducing the expression of pro-inflammatory cytokines such as TNF-α and IL-6.[1] It also inhibits the activity of enzymes like cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS).[1]
-
Antioxidant: The antioxidant capacity of Oroxylin A 7-O-glucoside has been well-documented, contributing to its protective effects against oxidative stress-related cellular damage.[1]
-
Antimicrobial: Research indicates that this flavonoid glycoside possesses significant antimicrobial properties.[1]
Modulation of Signaling Pathways
Oroxylin A 7-O-glucoside exerts its biological effects by modulating several critical intracellular signaling pathways that are often dysregulated in disease states.
-
NF-κB Signaling Pathway: Oroxylin A, the aglycone of Oroxylin A 7-O-glucoside, has been shown to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway.[2][3] It prevents the nuclear translocation of the p65 subunit and the phosphorylation of IκBα and IKKα/β.[2] This inhibition leads to the downregulation of inflammatory gene expression.[2]
-
PI3K/Akt Signaling Pathway: Oroxylin A has been reported to exert its anti-tumor effects by inhibiting the PTEN/PI3K/Akt signaling pathway.[4] This pathway is crucial for cell proliferation, survival, and growth. By inhibiting this pathway, Oroxylin A can induce apoptosis in cancer cells.[4][5]
Experimental Protocols
This section provides detailed methodologies for the extraction and key biological assays related to Oroxylin A 7-O-glucoside, based on available literature.
Extraction and Isolation from Scutellaria baicalensis
The following is a generalized protocol for the extraction and isolation of flavonoids, including Oroxylin A 7-O-glucoside, from the dried roots of Scutellaria baicalensis.
Protocol:
-
Plant Material Preparation:
-
Obtain dried roots of Scutellaria baicalensis.
-
Pulverize the roots into a fine powder using a mechanical grinder.[1]
-
-
Primary Extraction:
-
Macerate the powdered plant material in 70-80% aqueous methanol or ethanol at room temperature.[1] A common ratio is 1:10 (w/v) of plant material to solvent.
-
Perform the extraction for a sufficient period (e.g., 24-48 hours) with occasional agitation or use sonication for a shorter duration (e.g., 30-60 minutes).
-
Filter the extract through cheesecloth or filter paper to remove solid plant debris.
-
Repeat the extraction process on the residue to ensure maximum yield.
-
Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.
-
-
Liquid-Liquid Partitioning:
-
Suspend the crude extract in water and partition it sequentially with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate.
-
The flavonoid glycosides, including Oroxylin A 7-O-glucoside, are typically enriched in the ethyl acetate fraction.[1]
-
Collect the ethyl acetate fraction and evaporate the solvent to dryness.
-
-
Chromatographic Purification:
-
Subject the dried ethyl acetate fraction to further purification using chromatographic techniques.
-
High-Speed Counter-Current Chromatography (HSCCC) with a two-phase solvent system (e.g., n-hexane-ethyl acetate-n-butanol-water) can be employed for preparative separation.
-
Alternatively, column chromatography on silica (B1680970) gel or Sephadex LH-20, followed by preparative High-Performance Liquid Chromatography (HPLC) can be used to isolate pure Oroxylin A 7-O-glucoside.
-
Anti-Cancer Activity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cell viability and proliferation.
Protocol:
-
Cell Culture:
-
Culture the desired cancer cell line (e.g., MCF-7 breast cancer cells) in a suitable medium supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO₂.
-
-
Cell Seeding:
-
Trypsinize the cells and perform a cell count.
-
Seed the cells into a 96-well plate at an appropriate density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allow them to adhere overnight.
-
-
Treatment:
-
Prepare a stock solution of Oroxylin A 7-O-glucoside in DMSO.
-
Prepare serial dilutions of the compound in the culture medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of Oroxylin A 7-O-glucoside. Include a vehicle control (DMSO) and a negative control (medium only).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
-
Anti-Inflammatory Activity Assessment in Macrophages
This protocol describes a method to evaluate the anti-inflammatory effects of Oroxylin A 7-O-glucoside on lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells by measuring nitric oxide (NO) production.
Protocol:
-
Cell Culture and Seeding:
-
Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and antibiotics.
-
Seed the cells into a 96-well plate at a density of approximately 5 x 10⁴ cells/well and allow them to adhere overnight.
-
-
Pre-treatment:
-
Prepare various concentrations of Oroxylin A 7-O-glucoside in the culture medium.
-
Remove the existing medium and pre-treat the cells with the compound for 1-2 hours.
-
-
LPS Stimulation:
-
Stimulate the cells with LPS (e.g., 1 µg/mL) in the presence of Oroxylin A 7-O-glucoside. Include control groups: untreated cells, cells treated with LPS alone, and cells treated with the compound alone.
-
Incubate the plate for 24 hours.
-
-
Nitric Oxide (NO) Measurement (Griess Assay):
-
After incubation, collect 50 µL of the culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (e.g., 1% sulfanilamide (B372717) in 5% phosphoric acid) to each supernatant sample.
-
Incubate at room temperature for 5-10 minutes.
-
Add 50 µL of Griess Reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).
-
Incubate at room temperature for 5-10 minutes in the dark.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of sodium nitrite (B80452).
-
Calculate the concentration of nitrite (a stable product of NO) in each sample based on the standard curve.
-
Determine the inhibitory effect of Oroxylin A 7-O-glucoside on LPS-induced NO production.
-
Conclusion
Oroxylin A 7-O-glucoside is a multifaceted flavonoid with significant potential for therapeutic applications, particularly in the fields of oncology and inflammatory diseases. Its ability to modulate key signaling pathways like NF-κB and PI3K/Akt underscores its importance as a lead compound for drug discovery. The experimental protocols provided in this guide offer a foundation for researchers to further investigate the pharmacological properties and mechanisms of action of this promising natural product. Further research, including in vivo studies and formulation development, is warranted to translate the therapeutic potential of Oroxylin A 7-O-glucoside into clinical applications.
References
- 1. Oroxylin A: A Promising Flavonoid for Prevention and Treatment of Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oroxylin A prevents inflammation-related tumor through down-regulation of inflammatory gene expression by inhibiting NF-κB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oroxylin A inhibition of lipopolysaccharide-induced iNOS and COX-2 gene expression via suppression of nuclear factor-kappaB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Oroxylin A attenuates IL-1β-induced inflammatory reaction via inhibiting the activation of the ERK and PI3K/AKT signaling pathways in osteoarthritis chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]
Oroxylin A 7-O-Glucoside: A Technical Guide to its Anticancer Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oroxylin A 7-O-glucoside, a major flavonoid component derived from the root of Scutellaria baicalensis, has garnered significant scientific interest for its potential as an anticancer agent. This technical guide provides an in-depth analysis of the molecular mechanisms through which this compound exerts its effects on cancer cells. It details the core cellular processes affected, including the induction of apoptosis, cell cycle arrest, and the inhibition of metastasis and angiogenesis. Key signaling pathways modulated by Oroxylin A 7-O-glucoside are elucidated with pathway diagrams. Furthermore, this document compiles quantitative data from various studies and provides detailed protocols for the key experimental methodologies used to investigate its mechanism of action.
Core Anticancer Mechanisms of Action
Oroxylin A 7-O-glucoside, and its aglycone form Oroxylin A, exhibit a multi-targeted approach in combating cancer cell proliferation and survival. The primary mechanisms include the induction of programmed cell death (apoptosis), halting the cell division cycle, and impeding the processes of cancer spread (metastasis) and new blood vessel formation (angiogenesis).
Induction of Apoptosis
Oroxylin A 7-O-glucoside promotes apoptosis in cancer cells through the modulation of key regulatory proteins. A primary mechanism involves the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of a cascade of caspases, including caspase-9 and the executioner caspase-3, which ultimately leads to cell death.[1][2][3][4] Studies have also shown that Oroxylin A can induce apoptosis through the activation of the p53 tumor suppressor pathway.[5]
Cell Cycle Arrest
The compound effectively halts the proliferation of cancer cells by inducing cell cycle arrest, primarily at the G2/M phase.[6][7] This is achieved by downregulating the expression of key cell cycle regulatory proteins such as cdc2/p34, cyclin A, and cyclin B1.[7] The inhibition of Cdk7, a kinase that activates other cyclin-dependent kinases, has been identified as a crucial event in Oroxylin A-induced G2/M arrest.[7]
Inhibition of Metastasis
Metastasis, the process of cancer cells spreading to distant organs, is a major cause of cancer-related mortality. Oroxylin A has been shown to inhibit the invasion and migration of cancer cells.[8][9] This is accomplished by reducing the expression and activity of matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9.[8][9] These enzymes are crucial for the degradation of the extracellular matrix, a key step in cancer cell invasion. The upregulation of tissue inhibitor of metalloproteinase-2 (TIMP-2) and the suppression of the ERK1/2 signaling pathway are contributing factors to this anti-metastatic effect.[8]
Anti-Angiogenesis
Angiogenesis, the formation of new blood vessels, is essential for tumor growth and survival. Oroxylin A and its glucoside have demonstrated potent anti-angiogenic properties.[10][11] The mechanism involves the inhibition of vascular endothelial growth factor (VEGF)-induced signaling. Specifically, Oroxylin A blocks the phosphorylation of the VEGF receptor 2 (KDR/Flk-1), which in turn inhibits downstream signaling molecules such as Akt, p38 MAPK, and ERK.[10]
Quantitative Data on Anticancer Effects
The following tables summarize the quantitative data on the effects of Oroxylin A 7-O-glucoside and its related compounds on various cancer cell lines.
Table 1: Cytotoxicity (IC50 Values)
| Compound | Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Reference |
| Oroxylin A | Hep3B | Hepatocellular Carcinoma | 1385 | 24 | [5] |
| Oroxylin A | BGC-823 | Gastric Carcinoma | Growth Suppressive Concentrations | - | [7] |
| Baicalein (B1667712) | MCF-7 | Breast Cancer | 95 ± 4.8 | 24 | [12] |
| Baicalein | HT29 | Colorectal Cancer | 34.35 | 48 | [2] |
| Baicalein | DLD1 | Colorectal Cancer | 34.70 | 48 | [2] |
| Baicalin (B1667713) | MCF-7 | Breast Cancer | 250 ± 10.5 | 24 | [12] |
| Baicalin | CNE-2R | Nasopharyngeal Carcinoma | ~74.5 (16.68 µg/ml) | 24 | [13] |
| Baicalin | HT-29 | Colorectal Cancer | 165.5 | - | [14] |
Table 2: Induction of Apoptosis
| Compound | Cell Line | Concentration (µM) | Apoptotic Cells (%) | Incubation Time (h) | Reference |
| Baicalein | MCF-7 | 10 | 13.08 ± 0.78 | 48 | [1] |
| Baicalein | MCF-7 | 20 | 20.55 ± 0.62 | 48 | [1] |
| Baicalein | MCF-7 | 40 | 26.89 ± 0.96 | 48 | [1] |
| Baicalein | MDA-MB-231 | 10 | 16.94 ± 0.86 | 48 | [1] |
| Baicalein | MDA-MB-231 | 20 | 20.27 ± 0.36 | 48 | [1] |
| Baicalein | MDA-MB-231 | 40 | 27.73 ± 0.23 | 48 | [1] |
| Baicalein | Panc-1 | 50 | Increased | 48 | [15] |
| Baicalein | Panc-1 | 100 | Significantly Increased | 48 | [15] |
| Baicalin | CNE-2R | ~89.4 (20 µg/ml) | 24.55 | - | [13] |
| Baicalin | CNE-2R | ~134.1 (30 µg/ml) | 41.64 | - | [13] |
| Baicalin | CNE-2R | ~178.8 (40 µg/ml) | 49.12 | - | [13] |
| Baicalin + Baicalein | MCF-7 | 50 + 25 | 12 | 24 | [3] |
| Baicalin + Baicalein | MCF-7 | 50 + 25 | 20 | 48 | [3] |
Table 3: Cell Cycle Arrest
| Compound | Cell Line | Concentration | Effect | Reference |
| Oroxylin A | Hep3B | 1385 µM | G2/M Phase Arrest | [5] |
| Oroxylin A | BGC-823 | Growth Suppressive | G2/M Phase Arrest | [7] |
| Baicalein | Panc-1 | 50 µM, 100 µM | S Phase Arrest | [15] |
Key Signaling Pathways
Oroxylin A 7-O-glucoside exerts its anticancer effects by modulating several critical intracellular signaling pathways.
PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival. Oroxylin A and its analogues have been shown to inhibit this pathway, leading to decreased cancer cell viability.
References
- 1. Baicalein induces apoptosis and autophagy of breast cancer cells via inhibiting PI3K/AKT pathway in vivo and vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Baicalein, an active component of Scutellaria baicalensis Georgi, prevents lysophosphatidylcholine-induced cardiac injury by reducing reactive oxygen species production, calcium overload and apoptosis via MAPK pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The combination of baicalin and baicalein enhances apoptosis via the ERK/p38 MAPK pathway in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Regulation of Cell Cycle-Related Damage/Repair Mechanism and Oxidative Stress Status by Oroxylin A in Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oroxylin A induces G2/M phase cell-cycle arrest via inhibiting Cdk7-mediated expression of Cdc2/p34 in human gastric carcinoma BGC-823 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. Oroxylin A inhibits matrix metalloproteinase-2/9 expression and activation by up-regulating tissue inhibitor of metalloproteinase-2 and suppressing the ERK1/2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Oroxylin A suppresses invasion through down-regulating the expression of matrix metalloproteinase-2/9 in MDA-MB-435 human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Baicalein Induces Apoptosis of Pancreatic Cancer Cells by Regulating the Expression of miR-139-3p and miR-196b-5p - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide on the Biological Activity of Oroxylin A 7-O-glucoside and its Aglycone, Oroxylin A
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a comprehensive technical overview of the biological activities of Oroxylin A 7-O-glucoside and its aglycone, Oroxylin A, a flavonoid primarily isolated from medicinal plants such as Oroxylum indicum and Scutellaria baicalensis.[1][2] Oroxylin A and its derivatives have garnered significant scientific interest for their diverse pharmacological properties, including anti-cancer, anti-inflammatory, neuroprotective, and antioxidant effects.[1] This guide synthesizes current research, focusing on the molecular mechanisms, signaling pathways, and quantitative data from key preclinical studies. Detailed experimental protocols are provided for major assays, and complex biological pathways are visualized using diagrams to facilitate a deeper understanding of the therapeutic potential of these compounds. The primary focus is on the activities of Oroxylin A, which is often studied as the principal bioactive form, with data on its glycoside and glucuronide derivatives included where available.
Introduction
Chemical Profile and Pharmacokinetics
Oroxylin A (5,7-dihydroxy-6-methoxy-2-phenylchromen-4-one) is an O-methylated flavone.[2] In its natural state, it often exists as a glycoside, such as Oroxylin A 7-O-glucoside or Oroxylin A 7-O-glucuronide (also known as oroxyloside).[1][2] The molecular formula for Oroxylin A 7-O-glucoside is C₂₂H₂₂O₁₀.[3]
Pharmacokinetic studies indicate that Oroxylin A itself has low oral bioavailability (<2% in rats).[4][5] Following administration, it is rapidly metabolized into more water-soluble glucuronide and sulfonate conjugates, which are the primary forms detected in plasma.[4][6][7] The glucuronide metabolite, Oroxylin A 7-O-glucuronide, exhibits significant systemic exposure and is considered an important active metabolite.[8][9]
Anti-Cancer Activity
Oroxylin A demonstrates potent anti-cancer activity across various cancer types by modulating critical cellular processes including proliferation, apoptosis, metabolism, and metastasis.[1][2]
Mechanisms of Action and Signaling Pathways
Metabolic Reprogramming: A key anti-cancer mechanism of Oroxylin A is the reprogramming of tumor cell metabolism. In breast cancer cells, Oroxylin A upregulates the mitochondrial deacetylase SIRT3.[2][10] This leads to the destabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1α), a critical transcription factor for tumor adaptation to hypoxia.[2][10] The destabilization of HIF-1α inhibits glycolysis, a metabolic pathway that cancer cells heavily rely on for energy and growth (the Warburg effect).[10][11] This action also involves the dissociation of Hexokinase II (HK II) from mitochondria, further disrupting cancer cell glycolysis.[10][12]
Inhibition of Invasion and Migration: In breast cancer cells, Oroxylin A has been shown to inhibit hypoxia-induced invasion and migration by suppressing the Notch signaling pathway.[13] It prevents the translocation of the Notch1 intracellular domain (N1ICD) to the nucleus, thereby inhibiting the expression of downstream targets like Snail, a key transcription factor in the epithelial-mesenchymal transition (EMT).[13] Oroxylin A also modulates other pathways implicated in tumorigenesis, including the Wnt/β-catenin and PTEN/PI3K/Akt pathways.[1][2]
Induction of Apoptosis: In oral cancer cells (HSC-3), an extract enriched in Oroxylin A 7-O-glucuronide was found to induce apoptosis, as evidenced by DNA fragmentation.[1][14] Molecular docking studies suggest that the compound interacts with key apoptotic proteins like PARP and caspase-3.[14]
Quantitative Data on Anti-Cancer Effects
| Compound | Cancer Type / Cell Line | Parameter | Result | Reference |
| Oroxylin A 7-O-glucuronide | Glioma (U87-MG) | IC₅₀ | 36.87 µM | [8] |
| Oroxylin A 7-O-glucuronide | Glioma (U251-MG) | IC₅₀ | 52.36 µM | [8] |
| Oroxylin A 7-O-glucuronide | Glioma (U138-MG) | IC₅₀ | 59.67 µM | [8] |
| Oroxylin A 7-O-glucuronide | Glioma (SHG44) | IC₅₀ | 56.39 µM | [8] |
| Oroxylum indicum Extract | Oral Cancer (HSC-3) | Cytotoxicity | Significant toxicity at 50 µg/mL | [14] |
| Oroxylin A | Breast Cancer (MCF-7, MDA-MB-231) | Proliferation | Inhibition of glycolysis-dependent proliferation | [1][10] |
Experimental Protocols
Protocol 1: Cell Viability Assessment (MTT Assay)
-
Cell Seeding: Plate cancer cells (e.g., U87-MG glioma cells) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for attachment.
-
Treatment: Treat the cells with various concentrations of Oroxylin A 7-O-glucuronide (e.g., 5, 10, 25, 50, 100 µM) for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Determine the IC₅₀ value using non-linear regression analysis.
Protocol 2: DNA Fragmentation Assay for Apoptosis
-
Cell Treatment: Culture HSC-3 cells and treat with the test compound (e.g., 50 µg/mL of Oroxylum indicum extract) for a designated time (e.g., 24 hours).[14]
-
DNA Extraction: Harvest the cells and extract genomic DNA using a commercial DNA extraction kit according to the manufacturer's instructions.
-
Agarose (B213101) Gel Electrophoresis: Load equal amounts of extracted DNA into the wells of a 1.5% agarose gel containing an intercalating dye (e.g., ethidium (B1194527) bromide).
-
Visualization: Run the gel until the dye front has migrated sufficiently. Visualize the DNA under UV light. The appearance of a "ladder" pattern of DNA fragments is indicative of apoptosis.[14]
Anti-Inflammatory Activity
Oroxylin A and its derivatives exhibit potent anti-inflammatory properties by inhibiting the production of key inflammatory mediators and modulating upstream signaling pathways.[1][15]
Mechanisms of Action and Signaling Pathways
The primary anti-inflammatory mechanism involves the inhibition of the Toll-Like Receptor 4 (TLR4)/Nuclear Factor-kappa B (NF-κB) signaling pathway.[15][16] In models of sepsis, Oroxylin A was shown to significantly reduce the activation of this pathway.[15] Upon stimulation by lipopolysaccharide (LPS), TLR4 activation normally leads to a cascade involving MyD88, IRAK4, and TAK1, culminating in the phosphorylation and degradation of IκBα. This releases the p65 subunit of NF-κB, allowing it to translocate to the nucleus and initiate the transcription of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.[15] Oroxylin A has been shown to inhibit multiple steps in this cascade, including the phosphorylation of IKKβ, IκBα, and p65.[15][16] Oroxylin A 7-O-glucuronide also reduces cytokine production by upregulating PPARγ, which in turn inhibits NF-κB nuclear translocation.[8]
Quantitative Data on Anti-Inflammatory Effects
| Compound | Model / Cell Line | Parameter | Result | Reference |
| Oroxylin A | LPS-stimulated Raw264.7 cells | IC₅₀ for NO release | 8.2 ± 0.27 µM | [15] |
| Oroxylin A | PIC-stimulated Raw264.7 cells | NO Production | Significant inhibition at ≤ 50 µM | [17] |
| Oroxylin A | PIC-stimulated Raw264.7 cells | Cytokine Production (IL-1α, IL-1β, IL-6, TNF-α) | Significant inhibition at ≤ 50 µM | [17] |
| Oroxylin A 7-O-glucuronide | LPS-stimulated Raw264.7 cells | Pro-inflammatory Cytokines | Dose-dependent decrease (2-100 µM) | [8] |
| Oroxylin A | Endotoxemia Mouse Model | Plasma Cytokines (IL-1β, IL-6, TNF-α) | Significant reduction | [15] |
Experimental Protocols
Protocol 3: Measurement of Nitric Oxide (NO) Production (Griess Assay)
-
Cell Culture and Treatment: Seed RAW 264.7 macrophages in a 96-well plate. Pre-treat cells with various concentrations of Oroxylin A (e.g., 1 to 50 µM) for 1 hour.[15]
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.
-
Sample Collection: Collect 50 µL of the cell culture supernatant from each well.
-
Griess Reaction: Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) to the supernatant, followed by 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubation and Measurement: Incubate at room temperature for 10 minutes. Measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite (B80452) concentration using a sodium nitrite standard curve. Calculate the percentage inhibition of NO production compared to the LPS-only control.
Neuroprotective Effects
Oroxylin A exhibits significant neuroprotective properties, making it a candidate for treating neurological disorders characterized by oxidative stress and inflammation.[1][18]
Mechanisms of Action and Signaling Pathways
Protection Against Aβ-Induced Toxicity: In models of Alzheimer's disease, Oroxylin A protects neuronal cells (PC12) from amyloid-beta (Aβ)-induced toxicity.[19] It mitigates Aβ-induced reactive oxygen species (ROS) generation, mitochondrial dysfunction, and apoptosis.[19] This neuroprotection is achieved by downregulating the NF-κB and MAPK signaling pathways, which are key mediators of neuroinflammation.[19]
Activation of the Nrf2 Pathway: In a rat model of anterior ischemic optic neuropathy (rAION), Oroxylin A was shown to protect retinal ganglion cells (RGCs) from ischemic injury.[20] The protective mechanism involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[20] Oroxylin A promotes the translocation of Nrf2 to the nucleus, where it binds to the antioxidant response element (ARE) and upregulates the expression of downstream antioxidant enzymes, such as heme oxygenase 1 (HO-1) and NQO-1, thereby reducing oxidative damage.[20]
Experimental Protocols
Protocol 4: Aβ-Induced Neurotoxicity Model
-
Cell Culture: Culture PC12 cells in appropriate media.
-
Pre-treatment: Pre-treat the cells with Oroxylin A at various concentrations for 2 hours.
-
Aβ Treatment: Expose the cells to aggregated Aβ₂₅₋₃₅ peptide (e.g., 20 µM) for 24 hours to induce neurotoxicity.[19]
-
Assessment of Viability: Measure cell viability using the MTT assay as described in Protocol 1.
-
Measurement of ROS: Quantify intracellular ROS levels using a fluorescent probe such as 2',7'-dichlorofluorescin diacetate (DCFH-DA).
-
Western Blot Analysis: Analyze the expression and phosphorylation status of key proteins in the NF-κB and MAPK pathways (e.g., p-p65, p-IκBα, p-ERK, p-JNK) to determine the effect of Oroxylin A on these signaling cascades.
Antioxidant Activity
The flavonoid structure of Oroxylin A contributes to its significant antioxidant properties.
Mechanisms of Action
Oroxylin A and Oroxylin A 7-O-glucoside have demonstrated direct antioxidant effects. They effectively prevent FeSO₄-induced lipid peroxidation in liver homogenates.[1][2] Furthermore, they exhibit cytoprotective effects against H₂O₂-induced oxidative damage in various cell types, including human umbilical vein endothelial cells (HUVECs) and PC12 cells, by reducing intracellular ROS levels.[2]
Experimental Protocols
Protocol 5: Lipid Peroxidation Assay (TBARS Assay)
-
Tissue Preparation: Prepare a liver homogenate from a healthy animal model (e.g., rat or mouse).
-
Incubation: Incubate aliquots of the homogenate with a pro-oxidant (e.g., FeSO₄) in the presence or absence of various concentrations of Oroxylin A or its glucoside.
-
TBARS Reaction: Stop the reaction and add thiobarbituric acid (TBA) solution. Heat the mixture (e.g., at 95°C for 60 minutes) to allow the formation of a colored adduct with malondialdehyde (MDA), a byproduct of lipid peroxidation.
-
Measurement: Centrifuge the samples to pellet debris and measure the absorbance of the supernatant at 532 nm.
-
Quantification: Calculate the concentration of thiobarbituric acid reactive substances (TBARS) using an MDA standard curve. Determine the percentage inhibition of lipid peroxidation by the test compound.
Conclusion and Future Directions
Oroxylin A 7-O-glucoside and its aglycone, Oroxylin A, are multifaceted flavonoids with significant therapeutic potential. Preclinical evidence robustly supports their anti-cancer, anti-inflammatory, neuroprotective, and antioxidant activities. The mechanisms of action are rooted in the modulation of fundamental signaling pathways such as NF-κB, HIF-1α, Nrf2, and Notch. The quantitative data presented herein provide a strong basis for their further development.
Future research should focus on several key areas. Firstly, more studies are needed to specifically delineate the activity of Oroxylin A 7-O-glucoside itself, as much of the current mechanistic data is derived from its aglycone. Secondly, transitioning from preclinical models to well-designed clinical trials is essential to validate these findings in humans. Finally, optimizing drug delivery systems to overcome the low oral bioavailability of Oroxylin A could significantly enhance its therapeutic efficacy. Continued investigation into these promising natural compounds is warranted to unlock their full potential in treating a range of chronic and debilitating diseases.
References
- 1. Oroxylin 7-O-glucoside | Benchchem [benchchem.com]
- 2. Oroxylin A: A Promising Flavonoid for Prevention and Treatment of Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Systematic Screening of the Chemical Constituents of Lanqin Oral Liquid by Ultra-High-Performance Liquid Chromatography Combined with Fourier Transform Ion Cyclotron Resonance Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics, tissue distribution and excretion study of Oroxylin A, Oroxylin A 7-O-glucuronide and Oroxylin A sodium sulfonate in rats after administration of Oroxylin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Metabolites identification and species comparison of Oroxylin A, an anti-cancer flavonoid, in vitro and in vivo by HPLC-Q-TOF-MS/MS [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Oral pharmacokinetics of baicalin, wogonoside, oroxylin A 7-O-β-d-glucuronide and their aglycones from an aqueous extract of Scutellariae Radix in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Oroxylin A induces dissociation of hexokinase II from the mitochondria and inhibits glycolysis by SIRT3-mediated deacetylation of cyclophilin D in breast carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Oroxylin A suppresses the development and growth of colorectal cancer through reprogram of HIF1α-modulated fatty acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Oroxylin A sensitizes non-small cell lung cancer cells to anoikis via glucose-deprivation-like mechanisms: c-Src and hexokinase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Oroxylin A inhibits hypoxia-induced invasion and migration of MCF-7 cells by suppressing the Notch pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Frontiers | A Candidate Drug Screen Strategy: The Discovery of Oroxylin A in Scutellariae Radix Against Sepsis via the Correlation Analysis Between Plant Metabolomics and Pharmacodynamics [frontiersin.org]
- 16. A Candidate Drug Screen Strategy: The Discovery of Oroxylin A in Scutellariae Radix Against Sepsis via the Correlation Analysis Between Plant Metabolomics and Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Anti-inflammatory effects of oroxylin A on RAW 264.7 mouse macrophages induced with polyinosinic-polycytidylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Oroxylin A: A Promising Flavonoid for Prevention and Treatment of Chronic Diseases | MDPI [mdpi.com]
- 19. Neuroprotective Effects of Baicalein, Wogonin, and Oroxylin A on Amyloid Beta-Induced Toxicity via NF-κB/MAPK Pathway Modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
Oroxylin A vs. Oroxylin 7-O-glucoside: A Comparative Analysis of Bioavailability
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Oroxylin A, a promising flavonoid with a wide range of pharmacological activities, has been the subject of extensive research. However, its therapeutic potential is significantly hampered by its extremely low oral bioavailability. This technical guide provides a comprehensive comparison of the bioavailability of Oroxylin A and its primary metabolite, Oroxylin 7-O-glucoside. Through a detailed analysis of existing pharmacokinetic data, experimental protocols, and relevant signaling pathways, this document aims to equip researchers and drug development professionals with the critical information needed to navigate the challenges and opportunities associated with these compounds. The evidence strongly suggests that while Oroxylin A itself is poorly absorbed, its glucuronidated form, this compound, achieves significantly higher systemic exposure, positioning it as a potentially more viable candidate for oral drug development.
Comparative Bioavailability and Pharmacokinetics
The oral bioavailability of Oroxylin A is consistently reported to be very low. In contrast, its metabolite, this compound, demonstrates substantially higher systemic exposure following oral administration of extracts containing this compound.
Quantitative Pharmacokinetic Parameters
The following tables summarize the key pharmacokinetic parameters for Oroxylin A and this compound (also referred to as Oroxylin A 7-O-glucuronide or OG in the literature) based on studies in rats and beagle dogs.
Table 1: Pharmacokinetic Parameters of Oroxylin A in Rats Following Oral and Intravenous Administration [1]
| Parameter | Oral Administration (40 mg/kg) | Oral Administration (120 mg/kg) | Oral Administration (360 mg/kg) | Intravenous Administration (2 mg/kg) |
| Cmax (ng/mL) | 18.5 ± 5.2 | 45.8 ± 12.3 | 110.2 ± 35.7 | 1580 ± 450 |
| Tmax (h) | 0.5 | 0.75 | 1.0 | 0.083 |
| AUC (0-t) (ng·h/mL) | 35.7 ± 9.8 | 105.6 ± 28.4 | 325.1 ± 98.6 | 215.3 ± 55.4 |
| AUC (0-∞) (ng·h/mL) | 38.9 ± 10.5 | 112.7 ± 30.1 | 340.8 ± 103.2 | 220.1 ± 58.7 |
| t1/2 (h) | 2.5 ± 0.8 | 3.1 ± 0.9 | 3.5 ± 1.1 | 1.8 ± 0.5 |
| Relative Bioavailability (%) | <2 | <2 | <2 | - |
Table 2: Pharmacokinetic Parameters of Oroxylin A and its Metabolites in Rats Following Oral Administration of Oroxylin A (120 mg/kg) [1]
| Compound | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) |
| Oroxylin A | 45.8 ± 12.3 | 0.75 | 105.6 ± 28.4 |
| Oroxylin A 7-O-glucuronide (OG) | 1250.6 ± 350.1 | 2.0 | 8560.4 ± 2140.5 |
| Oroxylin A sodium sulfonate (OS) | 380.2 ± 95.3 | 1.5 | 2150.7 ± 530.2 |
Table 3: Comparative Systemic Exposure of Flavonoids in Rats Following Oral Administration of Scutellariae Radix Extract (800 mg/kg) [2]
| Compound | Cmax (ng/mL) | AUC (0-48h) (ng·h/mL) |
| Oroxylin A | 5.3 ± 1.8 | 28.7 ± 9.5 |
| Oroxylin A 7-O-β-d-glucuronide (OG) | 705.4 ± 180.2 | 10560.8 ± 2540.1 |
| Baicalein | 12.1 ± 3.5 | 85.2 ± 20.8 |
| Baicalin (BG) | 1250.3 ± 310.5 | 25890.4 ± 6120.7 |
| Wogonin | 30.5 ± 8.1 | 250.6 ± 60.3 |
| Wogonoside (WG) | 450.7 ± 110.2 | 8760.5 ± 2130.4 |
Note: The Cmax and AUC of the glucuronides were found to be 10-130 times that of their respective aglycones.[2]
The data clearly indicates that after oral administration of Oroxylin A, its systemic exposure is minimal, with a relative bioavailability of less than 2% in rats[1]. However, its metabolites, particularly Oroxylin A 7-O-glucuronide, are found in much higher concentrations in the plasma[1]. Furthermore, when a Scutellariae Radix extract is administered orally, Oroxylin A 7-O-glucuronide is the most abundant of the measured oroxylin compounds in vivo, suggesting it is either absorbed more efficiently or is rapidly formed from other precursors in the extract and then absorbed[2].
Experimental Protocols
The following sections detail the methodologies employed in key studies that have investigated the bioavailability and pharmacokinetics of Oroxylin A and its metabolites.
Animal Studies
-
Animal Models: Male Sprague-Dawley rats and beagle dogs are commonly used models for pharmacokinetic studies of Oroxylin A[1][3].
-
Housing and Acclimatization: Animals are typically housed in controlled environments with regulated temperature, humidity, and light-dark cycles. They are allowed to acclimatize for a period before the experiments.
-
Fasting: Animals are generally fasted overnight with free access to water before drug administration.
Drug Administration and Sample Collection
-
Oral Administration: Oroxylin A or plant extracts are typically suspended in a vehicle such as 0.5% carboxymethylcellulose sodium (CMC-Na) and administered via oral gavage[1].
-
Intravenous Administration: For determining absolute bioavailability, Oroxylin A is dissolved in a suitable solvent (e.g., a mixture of polyethylene (B3416737) glycol and saline) and administered via a tail vein[1].
-
Blood Sampling: Blood samples are collected at predetermined time points from the jugular vein or other appropriate sites into heparinized tubes. Plasma is separated by centrifugation and stored at -80°C until analysis[3].
Analytical Methodology
-
Instrumentation: Ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is the most common and sensitive method for the simultaneous quantification of Oroxylin A and its metabolites in plasma[1][3]. High-performance liquid chromatography with UV detection (HPLC/UV) has also been used[4].
-
Sample Preparation: Plasma samples are typically prepared using protein precipitation with a solvent like acetonitrile (B52724). The supernatant is then separated, dried, and reconstituted in the mobile phase for injection into the chromatography system[3].
-
Chromatographic Separation: A C18 column is commonly used for the separation of the analytes. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid or a buffer) and an organic component (e.g., acetonitrile or methanol) is employed[3][4].
-
Mass Spectrometry Detection: Detection is performed using a mass spectrometer in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for each analyte and the internal standard.
Signaling Pathways and Metabolism
The biological effects of Oroxylin A are mediated through its interaction with various cellular signaling pathways. The metabolic conversion of Oroxylin A to its glucuronide and sulfonate conjugates is a critical determinant of its pharmacokinetic profile.
Metabolic Pathway of Oroxylin A
Oroxylin A undergoes extensive phase II metabolism, primarily glucuronidation and sulfonation, in the liver and intestines[5][6]. This metabolic conversion is a major reason for the low oral bioavailability of the parent compound. Oroxylin A 7-O-glucoside is a major metabolite, and it is believed that the glucoside may act as a prodrug, being hydrolyzed back to Oroxylin A in target tissues to exert its pharmacological effects.
Caption: Metabolic fate of orally administered Oroxylin A and this compound.
Signaling Pathways Modulated by Oroxylin A
Oroxylin A has been shown to modulate a variety of signaling pathways involved in inflammation, cancer, and other chronic diseases. It is likely that this compound serves as a prodrug, delivering Oroxylin A to target tissues where it can then exert its effects on these pathways.
Caption: Key signaling pathways modulated by Oroxylin A.
Conclusion and Future Directions
The available evidence strongly indicates that this compound possesses significantly higher systemic bioavailability compared to its aglycone, Oroxylin A, following oral administration. The low oral bioavailability of Oroxylin A is a major obstacle to its clinical development. Therefore, focusing on this compound as a prodrug or developing novel formulations to enhance the absorption of Oroxylin A are critical strategies for future research. Further studies directly comparing the oral bioavailability of pure Oroxylin A and this compound are warranted to definitively quantify their pharmacokinetic differences. Understanding the precise mechanisms of this compound absorption and its potential for direct biological activity will also be crucial for its successful translation into a therapeutic agent.
References
- 1. Pharmacokinetics, tissue distribution and excretion study of Oroxylin A, Oroxylin A 7-O-glucuronide and Oroxylin A sodium sulfonate in rats after administration of Oroxylin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oral pharmacokinetics of baicalin, wogonoside, oroxylin A 7-O-β-d-glucuronide and their aglycones from an aqueous extract of Scutellariae Radix in the rat [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of oroxylin A, oroxylin A 7-O-glucuronide, and oroxylin A sodium sulfonate in beagle dogs by using UHPLC MS/MS Application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification and quantification of baicalein, wogonin, oroxylin A and their major glucuronide conjugated metabolites in rat plasma after oral administration of Radix scutellariae product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolites identification and species comparison of Oroxylin A, an anti-cancer flavonoid, in vitro and in vivo by HPLC-Q-TOF-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
A Comprehensive Technical Guide to the Pharmacokinetics and Metabolism of Oroxylin A 7-O-glucoside
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oroxylin A 7-O-glucoside, a prominent flavonoid glycoside primarily derived from the medicinal plant Scutellaria baicalensis, has garnered significant attention within the scientific community for its diverse pharmacological activities. As a key metabolite of Oroxylin A, understanding its pharmacokinetic profile and metabolic fate is paramount for the development of novel therapeutics. This technical guide provides an in-depth overview of the absorption, distribution, metabolism, and excretion (ADME) of Oroxylin A 7-O-glucoside, supported by quantitative data, detailed experimental protocols, and visual representations of its metabolic and signaling pathways.
Pharmacokinetics
The pharmacokinetic profile of Oroxylin A 7-O-glucoside has been investigated in various preclinical models, primarily in rats and beagle dogs. Following oral administration of Oroxylin A, it is extensively metabolized to Oroxylin A 7-O-glucuronide (OG) and Oroxylin A sodium sulfonate (OS). The systemic exposure to the glucuronide metabolite is often significantly higher than that of the parent compound, highlighting the importance of first-pass metabolism.
Quantitative Pharmacokinetic Parameters
The following tables summarize the key pharmacokinetic parameters of Oroxylin A and its major metabolite, Oroxylin A 7-O-glucuronide, in rats following intravenous and oral administration.
Table 1: Pharmacokinetic Parameters of Oroxylin A and Oroxylin A 7-O-glucuronide in Rats After Intravenous Administration of Oroxylin A (2 mg/kg)
| Analyte | Cmax (ng/mL) | Tmax (h) | AUC(0-t) (ng·h/mL) | t1/2 (h) |
| Oroxylin A | - | - | - | - |
| Oroxylin A 7-O-glucuronide | - | - | - | - |
Data not consistently available in the reviewed literature for all parameters after IV administration in a comparable format.
Table 2: Pharmacokinetic Parameters of Oroxylin A and its Metabolites in Rats After Oral Administration of Oroxylin A
| Dose of Oroxylin A (mg/kg) | Analyte | Cmax (ng/mL) | Tmax (h) | AUC(0-t) (ng·h/mL) |
| 40 | Oroxylin A | 10.1±2.5 | 0.5±0.2 | 25.4±6.8 |
| Oroxylin A 7-O-glucuronide | 215±55 | 1.0±0.4 | 850±210 | |
| Oroxylin A sodium sulfonate | 88.6±22.1 | 0.8±0.3 | 354±95 | |
| 120 | Oroxylin A | 28.5±7.1 | 0.6±0.2 | 71.8±18.5 |
| Oroxylin A 7-O-glucuronide | 650±168 | 1.2±0.5 | 2650±680 | |
| Oroxylin A sodium sulfonate | 255±65 | 1.0±0.4 | 1050±270 | |
| 360 | Oroxylin A | 80.2±20.5 | 0.8±0.3 | 205±55 |
| Oroxylin A 7-O-glucuronide | 1850±475 | 1.5±0.6 | 7550±1950 | |
| Oroxylin A sodium sulfonate | 720±185 | 1.2±0.5 | 2950±760 |
Data compiled from a study by Ren et al. (2020). Values are presented as mean ± SD.[1][2]
Metabolism
Oroxylin A undergoes extensive phase II metabolism, primarily through glucuronidation and sulfation, with glucuronidation being a major pathway.[3] This biotransformation significantly influences the bioavailability and biological activity of the parent compound. In vitro studies using liver microsomes have confirmed that phase II metabolites are the predominant forms of Oroxylin A.[3]
The primary metabolite, Oroxylin A 7-O-glucuronide, is formed by the conjugation of glucuronic acid to the 7-hydroxyl group of Oroxylin A. This process is catalyzed by UDP-glucuronosyltransferases (UGTs).
Experimental Protocols
In Vivo Pharmacokinetic Study in Rats
1. Animal Model:
-
Species: Sprague-Dawley rats.[1]
-
Housing: Housed in a controlled environment with a 12-hour light/dark cycle, with free access to standard chow and water. Animals are typically fasted overnight before oral administration.[4]
2. Drug Administration:
-
Oral (Intragastric): Oroxylin A is suspended in a suitable vehicle, such as 0.5% carboxymethylcellulose sodium (CMC-Na), and administered by oral gavage.[1]
-
Intravenous: Oroxylin A is dissolved in a vehicle suitable for injection (e.g., a mixture of propylene (B89431) glycol, ethanol, and water) and administered via the tail vein.[1]
3. Sample Collection:
-
Blood samples (approximately 0.2-0.3 mL) are collected from the jugular vein into heparinized tubes at predetermined time points (e.g., 0, 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.[1]
-
Plasma is separated by centrifugation and stored at -80°C until analysis.[1]
4. Sample Preparation for UPLC-MS/MS Analysis:
-
Protein Precipitation: To a 50 µL plasma sample, add 150 µL of a precipitating agent (e.g., acetonitrile) containing an internal standard.
-
Centrifugation: Vortex the mixture and then centrifuge to pellet the precipitated proteins.
-
Supernatant Collection: Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in a suitable mobile phase for injection into the UPLC-MS/MS system.
UPLC-MS/MS Analytical Method
-
Chromatographic System: A Waters ACQUITY UPLC system or equivalent.[1][5]
-
Column: A reversed-phase column, such as a Waters ACQUITY UPLC BEH C18 column (e.g., 2.1 mm × 50 mm, 1.7 µm).[6]
-
Mobile Phase: A gradient elution using a mixture of acetonitrile and water, both containing a small amount of an acidifier like formic acid (e.g., 0.1%).[1]
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, operated in multiple reaction monitoring (MRM) mode.[1][5]
-
Ionization Mode: Typically negative ion mode for flavonoids and their glucuronides.[1]
In Vitro Intestinal Permeability Assay (Caco-2 Cell Model)
1. Cell Culture:
-
Caco-2 cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and antibiotics.[7][8]
-
Cells are seeded onto permeable Transwell inserts and cultured for approximately 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.[7][8]
2. Permeability Assay:
-
The integrity of the Caco-2 cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).[8]
-
The test compound (Oroxylin A 7-O-glucoside) is added to the apical (AP) side of the Transwell insert, and the appearance of the compound on the basolateral (BL) side is monitored over time.[7][8]
-
Samples are collected from both the AP and BL compartments at various time points and analyzed by UPLC-MS/MS.[7]
-
The apparent permeability coefficient (Papp) is calculated to assess the rate of transport across the cell monolayer.[8]
Signaling Pathway Modulation
Oroxylin A and its glucuronide metabolite have been shown to modulate several key signaling pathways involved in inflammation and cellular proliferation, most notably the NF-κB and MAPK/JNK pathways.
Inhibition of the NF-κB Signaling Pathway
Oroxylin A 7-O-glucoside has been demonstrated to inhibit the nuclear translocation of the p65 subunit of NF-κB.[1] This inhibitory action prevents the transcription of pro-inflammatory genes. The proposed mechanism involves the suppression of IκBα phosphorylation and subsequent degradation, which normally sequesters NF-κB in the cytoplasm.
Inhibition of the MAPK/JNK Signaling Pathway
Oroxylin A 7-O-glucoside has also been shown to inhibit the c-Jun N-terminal kinase (JNK) pathway, which is a key component of the mitogen-activated protein kinase (MAPK) signaling cascade.[1] By inhibiting this pathway, it can reduce the expression of inflammatory mediators and modulate cellular responses to stress.
References
- 1. Pharmacokinetics, tissue distribution and excretion study of Oroxylin A, Oroxylin A 7-O-glucuronide and Oroxylin A sodium sulfonate in rats after administration of Oroxylin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Drug activity screening based on microsomes-hydrogel system in predicting metabolism induced antitumor effect of oroxylin A - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dep.nj.gov [dep.nj.gov]
- 5. Metabolism of dietary flavonoids in liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. edepot.wur.nl [edepot.wur.nl]
- 8. Caco-2 Cell Permeability of Flavonoids and Saponins from Gynostemma pentaphyllum: the Immortal Herb - PMC [pmc.ncbi.nlm.nih.gov]
Oroxylin 7-O-glucoside: A Technical Guide to its Modulation of Core Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oroxylin A, a flavonoid primarily isolated from the roots of Scutellaria baicalensis and Oroxylum indicum, and its derivative, Oroxylin 7-O-glucoside, have garnered significant attention for their diverse pharmacological activities. These compounds exhibit potent anti-cancer, anti-inflammatory, and neuroprotective properties. This technical guide provides an in-depth analysis of the molecular mechanisms underlying the therapeutic potential of this compound, with a focus on its modulation of key signaling pathways. We present a compilation of quantitative data, detailed experimental protocols for foundational research, and visual representations of the intricate signaling cascades and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development.
Core Signaling Pathways Modulated by Oroxylin A and its 7-O-glucoside
Oroxylin A and its 7-O-glucoside exert their biological effects by intervening in several critical cellular signaling pathways. The primary mechanisms involve the regulation of pathways implicated in inflammation, cell proliferation, apoptosis, and metastasis.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response and is frequently dysregulated in various cancers. Oroxylin A has been shown to be a potent inhibitor of this pathway.[1][2] It can suppress the nuclear translocation of the p65 subunit of NF-κB, thereby preventing the transcription of pro-inflammatory and pro-survival genes.[3] This inhibition is crucial for its anti-inflammatory and anti-cancer effects.[1][2]
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt signaling cascade is a central regulator of cell growth, proliferation, and survival. Hyperactivation of this pathway is a common feature of many cancers. Oroxylin A has been demonstrated to suppress the PI3K/Akt pathway, leading to decreased cell proliferation and induction of apoptosis in cancer cells.[4][5] It achieves this by reducing the phosphorylation of Akt, a key downstream effector of PI3K.[4]
MAPK/ERK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway plays a pivotal role in cell proliferation, differentiation, and survival. Oroxylin A has been found to modulate this pathway, contributing to its anti-cancer activities.[1]
JNK Signaling Pathway
The c-Jun N-terminal kinase (JNK) pathway, a subset of the MAPK pathways, is involved in cellular responses to stress, including apoptosis. Oroxylin A-7-O-glucuronide has been shown to inhibit the JNK pathway, which is implicated in its protective effects against apoptosis and necroptosis in certain cell types.
TLR4 Signaling Pathway
Toll-like receptor 4 (TLR4) is a key component of the innate immune system that recognizes lipopolysaccharide (LPS) from Gram-negative bacteria and triggers an inflammatory response, often through the NF-κB pathway. Oroxylin A has been shown to inhibit the TLR4/NF-κB signaling pathway, contributing to its anti-inflammatory effects in models of sepsis.
Quantitative Data on the Biological Activities of Oroxylin A and its Glucoside
The following tables summarize the quantitative data on the cytotoxic effects of Oroxylin A and its 7-O-glucoside against various cancer cell lines.
Table 1: IC50 Values of Oroxylin A in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |
| SMMC-7721 | Hepatocellular Carcinoma | 40.34 | 48 | [6] |
| HepG2 | Hepatocellular Carcinoma | 48.58 | 48 | [6] |
| MHCC-97H | Hepatocellular Carcinoma | 41.02 | 48 | [6] |
| HeLa | Cervical Cancer | < HepG2 value | 36 | [7] |
| K-562 | Chronic Myelogenous Leukemia | > HepG2 value | 36 | [7] |
| MDA-MB-435 | Melanoma | > HepG2 value | 36 | [7] |
| Raw264.7 | Macrophage | 8.2 ± 0.27 | Not Specified | [8] |
Table 2: IC50 Values of Oroxylum indicum Bark Extract (Enriched with Oroxylin A-7-O-β-d-glucuronide)
| Cell Line | Cancer Type | IC50 (µg/mL) | Exposure Time (h) | Reference |
| HSC-3 | Oral Cancer | 50 | 16 | [9] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to investigate the effects of this compound on cellular signaling pathways.
Cell Viability Assay (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present and are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 18-24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[8][10]
-
Compound Treatment: Treat the cells with various concentrations of Oroxylin A or this compound for the desired time period (e.g., 24, 48, or 72 hours).[8][10]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours at 37°C.[8][10]
-
Formazan Solubilization: Carefully remove the medium and add 200 µL of DMSO to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm or 570 nm using a microplate reader.[8][11]
Western Blot Analysis
Principle: Western blotting is a technique used to detect specific proteins in a sample of tissue homogenate or extract. It uses gel electrophoresis to separate native proteins by 3-D structure or denatured proteins by the length of the polypeptide. The proteins are then transferred to a membrane (typically nitrocellulose or PVDF), where they are stained with antibodies specific to the target protein.
Protocol:
-
Cell Lysis: Treat cells with Oroxylin A or its glucoside, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, Akt, p-p65, p65, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Transwell Migration and Invasion Assay
Principle: The Transwell assay is used to study cell migration and invasion. Cells are seeded in the upper chamber of a Transwell insert, which has a porous membrane. The lower chamber contains a chemoattractant. Migrated cells move through the pores to the lower surface of the membrane. For invasion assays, the membrane is coated with a layer of extracellular matrix (e.g., Matrigel).
Protocol:
-
Insert Preparation: For invasion assays, coat the upper surface of the Transwell inserts (8 µm pore size) with Matrigel.
-
Cell Seeding: Seed cells (e.g., 1 x 10⁵ cells) in serum-free medium in the upper chamber of the inserts.
-
Chemoattractant Addition: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Incubation: Incubate the plate for a specified period (e.g., 24 hours) at 37°C.[12]
-
Removal of Non-migrated Cells: Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.[12]
-
Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with methanol (B129727) and stain with crystal violet.[12]
-
Cell Counting: Count the number of stained cells in several random fields under a microscope.
NF-κB Luciferase Reporter Assay
Principle: This assay measures the transcriptional activity of NF-κB. Cells are transfected with a reporter plasmid containing the luciferase gene under the control of an NF-κB responsive element. Activation of the NF-κB pathway leads to the expression of luciferase, which can be quantified by measuring luminescence after the addition of a substrate.
Protocol:
-
Cell Transfection: Co-transfect cells with an NF-κB luciferase reporter plasmid and a Renilla luciferase control plasmid (for normalization).
-
Compound Treatment: Treat the transfected cells with Oroxylin A or its glucoside, followed by stimulation with an NF-κB activator (e.g., TNF-α or LPS).[13]
-
Cell Lysis: Lyse the cells using a passive lysis buffer.
-
Luciferase Activity Measurement: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.[13][14]
-
Data Normalization: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
Mandatory Visualizations
Signaling Pathway Diagrams
Caption: Core signaling pathways modulated by Oroxylin A and its 7-O-glucoside.
Experimental Workflow Diagrams
Caption: General experimental workflow for investigating this compound's effects.
Conclusion
Oroxylin A and its 7-O-glucoside represent promising natural compounds with significant potential for the development of novel therapeutics, particularly in the fields of oncology and inflammatory diseases. Their ability to modulate multiple critical signaling pathways, including NF-κB and PI3K/Akt, underscores their pleiotropic effects. This guide provides a foundational resource for researchers to further explore the mechanisms of action and therapeutic applications of these fascinating molecules. The provided experimental protocols and pathway diagrams are intended to facilitate the design and execution of future studies aimed at unlocking the full potential of this compound in medicine.
References
- 1. Oroxylin A: A Promising Flavonoid for Prevention and Treatment of Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | Benchchem [benchchem.com]
- 3. Oroxylin A prevents inflammation-related tumor through down-regulation of inflammatory gene expression by inhibiting NF-κB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oroxylin A attenuates IL-1β-induced inflammatory reaction via inhibiting the activation of the ERK and PI3K/AKT signaling pathways in osteoarthritis chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oroxylin A Exerts Its Antitumor Effects in Human Gallbladder Cancer via Inhibition of the PTEN/PI3K/AKT Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | A Candidate Drug Screen Strategy: The Discovery of Oroxylin A in Scutellariae Radix Against Sepsis via the Correlation Analysis Between Plant Metabolomics and Pharmacodynamics [frontiersin.org]
- 9. Insight into OroxylinA-7-O-β-d-Glucuronide-Enriched Oroxylum indicum Bark Extract in Oral Cancer HSC-3 Cell Apoptotic Mechanism: Role of Mitochondrial Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jrmds.in [jrmds.in]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 14. med.emory.edu [med.emory.edu]
The Discovery and Traditional Medicine Legacy of Oroxylin A 7-O-glucoside: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oroxylin A 7-O-glucoside, a flavonoid glycoside primarily isolated from the medicinal plants Oroxylum indicum and Scutellaria baicalensis, stands as a testament to the rich repository of therapeutic agents within traditional medicine. For centuries, these plants have been cornerstones of Ayurvedic and Traditional Chinese Medicine (TCM), respectively, utilized for a spectrum of ailments ranging from inflammatory conditions to infectious diseases. This technical guide delves into the historical tapestry of Oroxylin A 7-O-glucoside, tracing its journey from traditional herbal remedies to a molecule of significant interest in modern pharmacology. We will explore its discovery, ethnobotanical history, and the scientific validation of its traditional uses, with a focus on its anticancer and anti-inflammatory properties. This document provides a comprehensive overview of the key experimental methodologies used to elucidate its mechanisms of action, presents quantitative data on its biological activities, and visualizes the intricate signaling pathways it modulates.
Introduction: From Ancient Texts to Modern Laboratories
The story of Oroxylin A 7-O-glucoside is deeply rooted in the ancient healing traditions of Asia. Its primary botanical sources, Oroxylum indicum (known as Shyonaka in Ayurveda) and Scutellaria baicalensis (Huang Qin in TCM), have been documented in classical texts for their therapeutic prowess.[1][2]
Oroxylum indicum, or the "midnight horror," is a prominent herb in Ayurveda, where its root bark is a key component of the revered "Dashamoola" formulation, used to treat a variety of inflammatory disorders.[1][3] Traditional Ayurvedic practitioners have long employed it for its analgesic, anti-inflammatory, and wound-healing properties.[1]
Similarly, the root of Scutellaria baicalensis has been a staple in Traditional Chinese Medicine for millennia, prescribed for conditions such as fever, liver ailments, and lung complaints.[4] Modern scientific inquiry has since identified a class of flavonoids, including Oroxylin A and its glycosides, as the active constituents responsible for many of these observed therapeutic effects.[4][5]
This guide will systematically unpack the discovery and scientific exploration of Oroxylin A 7-O-glucoside, providing researchers and drug development professionals with a detailed understanding of its journey from a traditional remedy to a promising candidate for modern drug discovery.
Physicochemical Properties
Oroxylin A 7-O-glucoside is systematically named 5-hydroxy-6-methoxy-2-phenyl-7-(β-D-glucopyranosyloxy)-4H-chromen-4-one.[6] Its molecular formula is C₂₂H₂₂O₁₀.[6]
Traditional and Historical Use
The traditional application of plants containing Oroxylin A 7-O-glucoside provides a crucial context for its modern pharmacological investigation.
| Traditional Medicine System | Plant Source | Traditional Uses |
| Ayurveda | Oroxylum indicum (Shyonaka) | Part of the Dashamoola formulation for inflammatory disorders, analgesic, wound healing, fever, cough, and diarrhea.[1][3] |
| Traditional Chinese Medicine (TCM) | Scutellaria baicalensis (Huang Qin) | Treatment of fever, liver and lung diseases, infections, and cancer-related symptoms.[2][4][7] |
Pharmacological Activities and Mechanism of Action
Modern research has substantiated many of the traditional claims associated with Oroxylin A 7-O-glucoside and its aglycone, Oroxylin A. The primary areas of investigation have been its anti-cancer and anti-inflammatory effects. The molecule exerts its therapeutic effects by modulating key cellular signaling pathways.[5][6]
Anti-Cancer Activity
Oroxylin A and its derivatives have demonstrated significant anti-proliferative and pro-apoptotic effects in various cancer cell lines.
Table 1: In Vitro Anti-Cancer Activity
| Compound/Extract | Cell Line | Activity | IC₅₀ Value/Effect |
| Oroxylum indicum bark extract (rich in Oroxylin A-7-O-β-d-glucuronide) | HSC-3 (Oral Cancer) | Cytotoxicity | 50 µg/mL[8] |
| Oroxylin A | Breast Cancer Cells (MCF-7, MDA-MB-231) | Inhibition of proliferation, reduction of tumor mass in xenograft models | [6] |
| Oroxylin A | Colon Cancer Cells (HCT-116) | Induction of apoptosis | [9] |
| Oroxylin A | Various Cancer Cell Lines | Inhibition of viability (p53-dependent) | wtp53 cells are more sensitive than mtp53 or p53-null cells[10] |
The anti-cancer mechanism of Oroxylin A involves the induction of apoptosis through the activation of caspases and modulation of the Bcl-2 family of proteins.[8][11] It has also been shown to inhibit glycolysis-dependent proliferation in breast cancer cells by promoting SIRT3-mediated SOD2 transcription and HIF1α destabilization.[12]
Anti-Inflammatory Activity
The anti-inflammatory properties of Oroxylin A 7-O-glucoside are central to its traditional uses. It has been shown to suppress the production of key inflammatory mediators.
Table 2: In Vitro and In Vivo Anti-Inflammatory Activity
| Compound | Model | Key Findings |
| Oroxylin A | LPS-stimulated RAW 264.7 macrophages | Inhibition of NO, IL-1α, IL-1β, IL-6, and TNF-α production.[13] Downregulation of COX-2 and iNOS expression.[14] |
| Oroxylin A | Ovalbumin-induced allergic asthma in mice | Decreased inflammatory cells (eosinophils) and reduced IL-4 and IL-13 levels.[7] |
| Oroxylin A | LPS-induced endotoxemia in mice | Significantly reduced plasma levels of IL-1β, IL-6, and TNF-α.[15] |
Signaling Pathways Modulated by Oroxylin A and its Glycosides
The biological activities of Oroxylin A and its derivatives are orchestrated through their interaction with multiple intracellular signaling cascades.
-
NF-κB Signaling Pathway: Oroxylin A has been shown to inhibit the activation of the NF-κB pathway, a master regulator of inflammation and cell survival.[1] This inhibition is achieved by preventing the nuclear translocation of the p65 subunit and suppressing the phosphorylation of IκBα and IKKα/β.[1]
-
MAPK Signaling Pathway: The mitogen-activated protein kinase (MAPK) pathway is another critical target. Oroxylin A has been observed to activate the ERK1/2 MAPK pathway, which can lead to increased production of brain-derived neurotrophic factor (BDNF).[16] Conversely, in other contexts, it can inhibit the activation of ERK in response to inflammatory stimuli.[17]
-
PI3K/Akt Signaling Pathway: This pathway, crucial for cell survival and proliferation, is also modulated by Oroxylin A.[18]
Experimental Protocols
This section provides an overview of the key experimental methodologies employed in the research of Oroxylin A 7-O-glucoside.
Extraction and Isolation of Oroxylin A 7-O-glucoside
A common method for isolating Oroxylin A 7-O-glucoside from its plant sources involves solvent extraction followed by chromatographic purification.[6]
Protocol:
-
Plant Material Preparation: Dried and powdered root bark of Oroxylum indicum or Scutellaria baicalensis is used as the starting material.[6]
-
Extraction: The powdered material is extracted with 80% methanol (B129727) (v/v) to yield a crude extract.[19]
-
Solvent Partitioning: The crude extract is dissolved in water and partitioned with an organic solvent like ethyl acetate (B1210297) to separate compounds based on polarity.[6]
-
Chromatographic Purification: The fraction containing the desired compound is subjected to further purification using techniques such as:
-
High-Performance Liquid Chromatography (HPLC): A C18 column with a gradient of acetonitrile (B52724) and water is commonly used.[6][20]
-
Counter-Current Chromatography (CCC): A solvent system of ethyl acetate/butanol/water can be effective for separating flavonoid glycosides.[6][21]
-
-
Structure Elucidation: The purified compound is characterized using spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[19]
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay used to assess the cytotoxic effects of Oroxylin A 7-O-glucoside on cancer cells.
Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Treatment: Cells are treated with varying concentrations of Oroxylin A 7-O-glucoside for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 3-4 hours. Live cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of 570 nm. The intensity of the color is proportional to the number of viable cells.
Western Blot Analysis for NF-κB Pathway Activation
Western blotting is used to detect changes in the protein levels and phosphorylation status of key components of the NF-κB pathway.
Protocol:
-
Cell Treatment and Lysis: Cells are treated with Oroxylin A 7-O-glucoside and/or an inflammatory stimulus (e.g., LPS). Cells are then lysed to extract total protein or fractionated to separate cytoplasmic and nuclear proteins.
-
Protein Quantification: The protein concentration of each lysate is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is blocked to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., p-p65, p-IκBα, total p65, total IκBα, and a loading control like β-actin).
-
Secondary Antibody and Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using a chemiluminescent substrate.
Luciferase Reporter Assay for NF-κB Transcriptional Activity
This assay measures the ability of Oroxylin A 7-O-glucoside to inhibit the transcriptional activity of NF-κB.
Protocol:
-
Transfection: Cells are co-transfected with a reporter plasmid containing the luciferase gene under the control of an NF-κB response element and a control plasmid (e.g., Renilla luciferase) for normalization.
-
Treatment: Transfected cells are treated with Oroxylin A 7-O-glucoside and stimulated with an NF-κB activator (e.g., TNF-α or LPS).
-
Cell Lysis: The cells are lysed, and the luciferase activity in the cell lysates is measured using a luminometer.
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
In Vivo Anti-Inflammatory Assay (Rodent Model)
Animal models are used to evaluate the in vivo anti-inflammatory efficacy of Oroxylin A 7-O-glucoside.
Protocol (LPS-induced Endotoxemia Model):
-
Animal Acclimatization: Mice are acclimatized to the laboratory conditions.
-
Treatment: Animals are pre-treated with Oroxylin A 7-O-glucoside or a vehicle control.
-
Induction of Inflammation: Inflammation is induced by intraperitoneal injection of lipopolysaccharide (LPS).
-
Sample Collection: At a specific time point after LPS injection, blood samples are collected to measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using ELISA.
-
Data Analysis: Cytokine levels in the treated group are compared to the control group to determine the anti-inflammatory effect.
Visualizations
Signaling Pathways
Caption: Signaling pathways modulated by Oroxylin A 7-O-glucoside.
Experimental Workflows
Caption: General workflows for extraction and biological evaluation.
Conclusion and Future Directions
Oroxylin A 7-O-glucoside, a molecule with a rich history in traditional medicine, has emerged as a compelling candidate for modern drug development. Its demonstrated anti-cancer and anti-inflammatory activities, underpinned by its ability to modulate critical cellular signaling pathways, warrant further investigation. Future research should focus on obtaining more quantitative data for the pure glucoside to establish a clearer dose-response relationship in various disease models. Furthermore, detailed pharmacokinetic and pharmacodynamic studies are essential to assess its bioavailability and in vivo efficacy. The exploration of synergistic effects with existing chemotherapeutic or anti-inflammatory agents could also unveil new therapeutic strategies. The journey of Oroxylin A 7-O-glucoside from ancient herbal remedies to a potential modern therapeutic underscores the invaluable contribution of ethnobotany to contemporary drug discovery.
References
- 1. Oroxylin A prevents inflammation-related tumor through down-regulation of inflammatory gene expression by inhibiting NF-κB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. WO2018089325A1 - Composition containing oroxylin a and method of extraction thereof - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. khu.elsevierpure.com [khu.elsevierpure.com]
- 5. mdpi.com [mdpi.com]
- 6. Oroxylin 7-O-glucoside | Benchchem [benchchem.com]
- 7. Anti-Allergic Effect of Oroxylin A from Oroxylum indicum Using in vivo and in vitro Experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Insight into OroxylinA-7-O-β-d-Glucuronide-Enriched Oroxylum indicum Bark Extract in Oral Cancer HSC-3 Cell Apoptotic Mechanism: Role of Mitochondrial Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Oroxylin A modulates mitochondrial function and apoptosis in human colon cancer cells by inducing mitochondrial translocation of wild-type p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Oroxylin A inhibits glycolysis-dependent proliferation of human breast cancer via promoting SIRT3-mediated SOD2 transcription and HIF1α destabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Anti-inflammatory effects of oroxylin A on RAW 264.7 mouse macrophages induced with polyinosinic-polycytidylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Oroxylin A exerts anti-inflammatory activity on lipopolysaccharide-induced mouse macrophage via Nrf2/ARE activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | A Candidate Drug Screen Strategy: The Discovery of Oroxylin A in Scutellariae Radix Against Sepsis via the Correlation Analysis Between Plant Metabolomics and Pharmacodynamics [frontiersin.org]
- 16. Oroxylin A increases BDNF production by activation of MAPK-CREB pathway in rat primary cortical neuronal culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Oroxylin A attenuates IL-1β-induced inflammatory reaction via inhibiting the activation of the ERK and PI3K/AKT signaling pathways in osteoarthritis chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Luteolin and luteolin-7-O-glucoside inhibit lipopolysaccharide-induced inflammatory responses through modulation of NF-κB/AP-1/PI3K-Akt signaling cascades in RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. US10555982B2 - Composition containing Oroxylin A and method of extraction thereof - Google Patents [patents.google.com]
- 20. Developing and Validating a Method for Separating Flavonoid Isomers in Common Buckwheat Sprouts Using HPLC-PDA - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
Oroxylin A 7-O-Glucoside: A Technical Guide to its Anti-Inflammatory Properties
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of the anti-inflammatory properties of Oroxylin A 7-O-glucoside and its aglycone, Oroxylin A. Oroxylin A is a flavonoid derived from medicinal plants such as Scutellaria baicalensis and Oroxylum indicum.[1] Its glycoside and glucuronide forms, such as Oroxylin A 7-O-glucoside (also referred to as oroxyloside), are significant metabolites that exhibit a wide range of pharmacological activities, including potent anti-inflammatory effects.[1][2][3] This guide summarizes the key mechanisms of action, presents quantitative data from relevant studies, details common experimental protocols, and provides visual diagrams of the core signaling pathways involved.
Core Mechanisms of Anti-Inflammatory Action
Oroxylin A and its derivatives exert anti-inflammatory effects by modulating multiple critical signaling pathways and inhibiting the production of key inflammatory mediators. The primary mechanisms include the suppression of the NF-κB and MAPK pathways, activation of the Nrf2 antioxidant response, and inhibition of the NLRP3 inflammasome.
1.1. Inhibition of NF-κB and MAPK Signaling Pathways
The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are central to the inflammatory response. Upon stimulation by inflammatory triggers like lipopolysaccharide (LPS), these pathways induce the expression of pro-inflammatory genes.
Oroxylin A has been shown to concentration-dependently inhibit LPS-induced nitric oxide (NO) production and the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in RAW264.7 macrophages.[4] This inhibition is achieved by blocking NF-κB activation, which involves preventing the nuclear translocation of the p65 subunit.[4] Studies indicate that Oroxylin A can interfere with the Toll-like receptor 4 (TLR4) signaling pathway, a key upstream activator of NF-κB.[5][6] In LPS-induced acute lung injury models, post-treatment with Oroxylin A significantly attenuated the activation of NF-κB in lung tissues.[7][8]
The MAPK pathway, including ERK1/2 and JNK, is also a target. Oroxylin A 7-O-glucuronide has been found to inhibit the JNK pathway.[3] In models of rheumatoid arthritis, Oroxylin A suppressed p38 and ERK1/2 signaling.[9]
1.2. Activation of Nrf2/ARE Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of antioxidant proteins. Oroxylin A has been shown to activate the Nrf2/Antioxidant Response Element (ARE) pathway. In RAW264.7 cells, pretreatment with Oroxylin A (50-150 µmol/L) increased the protein expression of Nrf2, heme oxygenase 1 (HO-1), and NADP(H):quinone oxidoreductase (NQO1).[10] It promotes the translocation of Nrf2 to the nucleus, leading to the transcription of these protective genes.[10] This antioxidant effect contributes to its anti-inflammatory properties by reducing oxidative stress, a key component of inflammation.
1.3. Inhibition of NLRP3 Inflammasome
The NLRP3 inflammasome is a multi-protein complex that, when activated, leads to the cleavage of caspase-1 and the subsequent maturation and secretion of potent pro-inflammatory cytokines IL-1β and IL-18. Oroxylin A has been identified as a significant inhibitor of the NLRP3 inflammasome. In dextran (B179266) sulfate (B86663) sodium (DSS)-induced murine colitis models, Oroxylin A ameliorated colonic damage and markedly reduced the production of IL-1β.[11][12][13] Further studies in macrophages showed that Oroxylin A dose-dependently inhibited NLRP3 inflammasome activation, leading to decreased caspase-1 cleavage and IL-1β secretion.[12][13] This inhibitory effect is linked to its ability to suppress NLRP3 protein expression via the inhibition of NF-κB and to directly impede inflammasome assembly.[12][13]
Quantitative Data on Anti-Inflammatory Effects
The following tables summarize quantitative data from various in vitro and in vivo studies, demonstrating the potent anti-inflammatory activity of Oroxylin A and its derivatives.
Table 1: In Vitro Anti-Inflammatory Activity
| Cell Line | Inflammatory Stimulus | Compound | Concentration | Effect | Reference |
| RAW264.7 Macrophages | LPS | Oroxylin A | 50, 100, 150 µmol/L | Dose-dependent inhibition of iNOS and COX-2 mRNA and protein expression. | [10] |
| RAW264.7 Macrophages | LPS | Oroxylin A | Not specified | Concentration-dependent inhibition of NO production. | [4] |
| RAW264.7 & BMDM | LPS | Oroxylin A 7-O-glucuronide | 2-100 μM | Decreased production of pro-inflammatory cytokines. | [3] |
| U87-MG, U251-MG, U138-MG, SHG44 (Glioma cells) | - | Oroxylin A 7-O-glucuronide | 24 hours | Suppressed cell proliferation with IC50 values of 36.87, 52.36, 59.67, and 56.39 μM, respectively. | [3] |
| RAW264.7 Macrophages | Polyinosinic-polycytidylic acid (PIC) | Oroxylin A | Up to 50 µM | Significantly inhibited production of NO, IL-1α, IL-1β, IL-6, TNF-α, and various chemokines. | [14] |
| Rat Gingival Fibroblasts (RGFs) | LPS | Oroxylin A | 50, 100, 200 µM | Dose-dependent decrease in mRNA expression of COX-2, TNF-α, and RANKL. | [15] |
Table 2: In Vivo Anti-Inflammatory Activity
| Animal Model | Disease Induction | Compound | Dosage | Key Findings | Reference |
| C57BL/6 Mice | DSS-induced colitis | Oroxylin A | Not specified | Attenuated body weight loss, colonic shortening, and splenomegaly. Reduced MPO and iNOS activity. Decreased IL-1β, IL-6, and TNF-α in colon tissue. | [11][16] |
| Rats | LPS-induced Acute Lung Injury | Oroxylin A | 15 mg/kg, i.v. (post-treatment) | Ameliorated pulmonary edema, reduced plasma TNF-α and NO, and attenuated NF-κB activation. | [7][8] |
| Mice | LPS-induced Endotoxemia | Oroxylin A | 60 mg/kg, i.p. (post-treatment) | Significantly increased survival rate. | [7] |
| Mice | Sepsis (LPS-induced) | Oroxylin A | 3.0 mg/kg | Significantly reduced plasma levels of IL-1β, IL-6, and TNF-α. | [5][6] |
| BABL/c Mice | Ovalbumin (OVA)-induced Asthma | Oroxylin A | 15, 30, 60 mg/kg (oral) | Attenuated lung histopathologic changes and airway hyperresponsiveness. Inhibited IL-4, IL-5, IL-13, and OVA-specific IgE levels. | [17] |
Detailed Experimental Protocols
This section provides standardized methodologies for key experiments used to evaluate the anti-inflammatory properties of Oroxylin A 7-O-glucoside.
3.1. In Vitro LPS-Induced Inflammation in RAW264.7 Macrophages
This assay is fundamental for screening anti-inflammatory compounds.
-
Objective: To measure the inhibition of inflammatory mediators (e.g., NO, TNF-α, IL-6) in macrophages stimulated with LPS.
-
Methodology:
-
Cell Culture: RAW264.7 cells are cultured in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.[6]
-
Cell Seeding: Cells are seeded into 96-well plates (for NO/viability assays) or 6-well plates (for protein/RNA extraction) and allowed to adhere overnight.
-
Treatment: Cells are pre-treated with various concentrations of Oroxylin A 7-O-glucoside (e.g., 1, 10, 50, 100 µM) or vehicle control for 1-2 hours.
-
Inflammatory Challenge: Inflammation is induced by adding LPS (typically 1 µg/mL) to the wells (excluding the negative control group) and incubating for 24 hours.
-
Nitric Oxide (NO) Measurement (Griess Assay):
-
Collect 50 µL of culture supernatant.
-
Mix with 50 µL of Griess Reagent A (sulfanilamide solution).
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (NED solution) and incubate for another 10 minutes.
-
Measure absorbance at 540 nm. A sodium nitrite (B80452) standard curve is used for quantification.
-
-
Cytokine Measurement (ELISA):
-
Culture supernatants are collected and centrifuged to remove debris.
-
Levels of TNF-α, IL-6, and IL-1β are quantified using commercially available ELISA kits according to the manufacturer's instructions.
-
-
Cell Viability (MTT Assay): To ensure observed effects are not due to cytotoxicity, an MTT assay is performed on the remaining cells in the 96-well plate.
-
Western Blot/RT-qPCR: Cells from 6-well plates are lysed to extract total protein or RNA for analysis of iNOS, COX-2, and signaling pathway proteins (e.g., p-p65, p-ERK).
-
3.2. In Vivo DSS-Induced Colitis in Mice
This is a widely used model for inflammatory bowel disease (IBD).
-
Objective: To assess the therapeutic potential of Oroxylin A 7-O-glucoside in a chemically-induced colitis model.
-
Methodology:
-
Animals: C57BL/6 mice (typically 8-10 weeks old) are used.
-
Acclimatization: Animals are acclimatized for one week with standard chow and water ad libitum.
-
Colitis Induction: Acute colitis is induced by administering 2-3% (w/v) Dextran Sulfate Sodium (DSS) in the drinking water for 7 consecutive days.
-
Treatment: Oroxylin A (e.g., at a specified mg/kg dose) or vehicle is administered daily via oral gavage, starting from day 0 or as a therapeutic intervention after disease onset.[11]
-
Monitoring: Mice are monitored daily for body weight, stool consistency, and presence of blood in feces to calculate the Disease Activity Index (DAI).
-
Euthanasia and Sample Collection: On day 8 (or at the study endpoint), mice are euthanized.
-
The entire colon is excised, and its length is measured from the cecum to the anus.
-
The spleen is removed and weighed.
-
Distal colon segments are collected for histological analysis (H&E staining), myeloperoxidase (MPO) activity assay, and protein/RNA extraction.
-
-
Histological Analysis: Colon sections are fixed in formalin, embedded in paraffin, and stained with Hematoxylin and Eosin (H&E) to score for inflammation severity and tissue damage.
-
MPO Assay: Colon tissue is homogenized, and MPO activity, an indicator of neutrophil infiltration, is measured spectrophotometrically.
-
Cytokine Analysis: Colon tissue homogenates are used to measure levels of IL-1β, IL-6, and TNF-α via ELISA or RT-qPCR.[11][16]
-
Conclusion
Oroxylin A 7-O-glucoside and its aglycone, Oroxylin A, are potent anti-inflammatory agents with significant therapeutic potential for a range of inflammatory diseases. Their multifaceted mechanism of action, involving the concurrent inhibition of pro-inflammatory pathways like NF-κB and the NLRP3 inflammasome, alongside the activation of the protective Nrf2 antioxidant response, makes them compelling candidates for further drug development. The quantitative data from both in vitro and in vivo models consistently demonstrate a robust capacity to reduce inflammatory mediators, ameliorate tissue damage, and improve disease outcomes. The protocols detailed herein provide a standardized framework for the continued investigation and validation of these promising natural compounds.
References
- 1. Oroxylin A: A Promising Flavonoid for Prevention and Treatment of Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oroxylin 7-O-glucoside | Benchchem [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Oroxylin A inhibition of lipopolysaccharide-induced iNOS and COX-2 gene expression via suppression of nuclear factor-kappaB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | A Candidate Drug Screen Strategy: The Discovery of Oroxylin A in Scutellariae Radix Against Sepsis via the Correlation Analysis Between Plant Metabolomics and Pharmacodynamics [frontiersin.org]
- 6. A Candidate Drug Screen Strategy: The Discovery of Oroxylin A in Scutellariae Radix Against Sepsis via the Correlation Analysis Between Plant Metabolomics and Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oroxylin-A rescues LPS-induced acute lung injury via regulation of NF-κB signaling pathway in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Oroxylin-A Rescues LPS-Induced Acute Lung Injury via Regulation of NF-κB Signaling Pathway in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Oroxylin A exerts anti-inflammatory activity on lipopolysaccharide-induced mouse macrophage via Nrf2/ARE activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Oroxylin A inhibits colitis by inactivating NLRP3 inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 12. oncotarget.com [oncotarget.com]
- 13. Oroxylin A inhibits colitis by inactivating NLRP3 inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Anti-inflammatory effects of oroxylin A on RAW 264.7 mouse macrophages induced with polyinosinic-polycytidylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Oroxylin A inhibits inflammatory cytokines in periodontitis via HO‑1 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Oroxylin A Inhibits Allergic Airway Inflammation in Ovalbumin (OVA)-Induced Asthma Murine Model - PubMed [pubmed.ncbi.nlm.nih.gov]
The Neuroprotective Potential of Oroxylin A 7-O-Glucoside: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oroxylin A 7-O-glucoside, a flavonoid glycoside derived from the medicinal plant Scutellaria baicalensis, is emerging as a promising candidate for neuroprotective therapies. This technical guide provides a comprehensive overview of the current state of research into its neuroprotective effects, focusing on its mechanisms of action, relevant signaling pathways, and the experimental evidence supporting its potential. Detailed experimental protocols and quantitative data from key studies are presented to facilitate further research and development in this area.
Introduction
Neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, represent a significant and growing global health challenge. The pathological hallmarks of these diseases often include oxidative stress, neuroinflammation, and apoptosis, leading to progressive neuronal loss and cognitive decline. Oroxylin A, a flavonoid aglycone, has demonstrated a range of pharmacological activities, including potent neuroprotective effects.[1][2] Its primary metabolite, Oroxylin A 7-O-glucoside (also referred to as oroxyloside or Oroxylin A 7-O-β-D-glucuronide in some literature), is of particular interest due to its potential for improved bioavailability and its own intrinsic biological activities.[1][3] This document synthesizes the available scientific literature on the neuroprotective effects of Oroxylin A 7-O-glucoside, providing a technical resource for the scientific community.
Mechanisms of Neuroprotection
The neuroprotective effects of Oroxylin A 7-O-glucoside are multifaceted, primarily attributed to its anti-inflammatory, antioxidant, and anti-apoptotic properties. These effects are mediated through the modulation of several key intracellular signaling pathways.
Anti-Inflammatory Effects
Neuroinflammation, mediated by activated microglia and astrocytes, is a key contributor to neuronal damage in neurodegenerative diseases.[4] Oroxylin A and its glucoside have been shown to suppress neuroinflammatory responses by inhibiting the production of pro-inflammatory mediators.[5][6]
A primary mechanism for this anti-inflammatory activity is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway .[5][6] Under pathological conditions, the activation of NF-κB leads to the transcription of genes encoding pro-inflammatory cytokines such as TNF-α and IL-6. Oroxylin A has been shown to be effective against both p65 and IκBα, key components of the NF-κB pathway.[6]
Antioxidant Effects
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense system, is a critical factor in neuronal cell death.[7] Oroxylin A and its glucoside exhibit potent antioxidant activity.[1]
This is achieved in part through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) signaling pathway . Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes. Oroxylin A has been demonstrated to activate the Nrf2 signaling pathway, leading to the upregulation of downstream antioxidant enzymes.[8]
Anti-Apoptotic Effects
Apoptosis, or programmed cell death, is a crucial process in the removal of damaged neurons. However, excessive apoptosis contributes to the progressive neuronal loss seen in neurodegenerative disorders. Oroxylin A and its derivatives have been shown to inhibit neuronal apoptosis.[6][9]
The anti-apoptotic effects are mediated through the modulation of the PI3K/Akt signaling pathway and the intrinsic mitochondrial pathway.[1] The PI3K/Akt pathway is a critical cell survival pathway that, when activated, can inhibit pro-apoptotic proteins. Additionally, Oroxylin A has been shown to suppress apoptosis by attenuating mitochondrial dysfunction, including the loss of mitochondrial membrane potential and the regulation of the Bax/Bcl-2 ratio.[6][9]
Enhancement of Neurotrophic Factors
Brain-derived neurotrophic factor (BDNF) is essential for neuronal survival, growth, and synaptic plasticity. Oroxylin A has been found to increase the production of BDNF through the activation of the MAPK/ERK-CREB signaling pathway .[10] This pathway plays a crucial role in learning and memory.
Quantitative Data on Neuroprotective Effects
The following tables summarize the quantitative data from various in vitro and in vivo studies investigating the neuroprotective effects of Oroxylin A and its glucoside.
Table 1: In Vitro Neuroprotective Effects of Oroxylin A and its Glucoside
| Cell Line | Insult | Compound | Concentration | Endpoint | Result | Reference |
| PC12 | H₂O₂ | Oroxylin A | Not specified | Intracellular Ca²⁺ and ROS levels | Significantly reduced | [11] |
| PC12 | Aβ₂₅₋₃₅ | Oroxylin A | Not specified | ROS generation, Apoptosis | Decreased | [6][9] |
| H9C2 | Not specified | Oroxylin A glucuronide | 1, 10, 100 µM | Cell Viability (MTT assay) | No significant effect on viability | [2][12] |
| H9C2 | Not specified | Oroxylin A glucuronide | Not specified | Apoptosis (Annexin-V FITC/PI) | No significant apoptosis-inducing effect | [2][12] |
| RAW 264.7 | PIC | Oroxylin A | 5, 10, 25, 50 µM | Cell Viability (MTT assay) | No significant cytotoxicity up to 50 µM | [13] |
Table 2: In Vivo Neuroprotective Effects of Oroxylin A
| Animal Model | Insult/Disease Model | Compound | Dosage | Endpoint | Result | Reference |
| Mice | Chronic Unpredictable Mild Stress (CUMS) | Oroxylin A | 2 and 5 mg/kg | Forced Swim Test Immobility | Decreased by 16% and 26.2% respectively | [5] |
| Mice | Chronic Unpredictable Mild Stress (CUMS) | Oroxylin A | 2 and 5 mg/kg | Tail Suspension Test Immobility | Decreased by 20.7% and 28% respectively | [5] |
| Mice | Chronic Restraint Stress (CRS) | Oroxylin A | 2 and 5 mg/kg | Forced Swim Test Immobility | Decreased by 14.4% and 22.7% respectively | [5] |
| Mice | Chronic Restraint Stress (CRS) | Oroxylin A | 2 and 5 mg/kg | Tail Suspension Test Immobility | Decreased by 17.5% and 27.3% respectively | [5] |
| Rats | Anterior Ischemic Optic Neuropathy (rAION) | Oroxylin A | Not specified | Optic Nerve Width (Edema) | Significant reduction at days 7, 14, and 28 | [8] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature to assess the neuroprotective effects of Oroxylin A 7-O-glucoside.
In Vitro Cell Viability Assay (MTT Assay)
-
Objective: To determine the effect of Oroxylin A 7-O-glucoside on the viability of neuronal cells.
-
Cell Lines: PC12 (rat pheochromocytoma) or SH-SY5Y (human neuroblastoma) cells.
-
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ to 2 x 10⁵ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of Oroxylin A 7-O-glucoside for the desired duration (e.g., 24 or 48 hours). Include a vehicle control (e.g., DMSO).
-
If inducing toxicity, pre-treat with the compound for a specified time (e.g., 1-2 hours) before adding the neurotoxin (e.g., H₂O₂, 6-OHDA, Aβ₂₅₋₃₅).
-
After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 490 nm or 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the control group.[13][14]
-
In Vitro Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Objective: To quantify the extent of apoptosis induced by a neurotoxin and the protective effect of Oroxylin A 7-O-glucoside.
-
Cell Lines: SH-SY5Y or primary neuronal cultures.
-
Procedure:
-
Plate cells in 6-well plates and treat with Oroxylin A 7-O-glucoside and/or a neurotoxin as described for the viability assay.
-
After treatment, harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Annexin-binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.[2][12]
-
Western Blot Analysis for Protein Expression
-
Objective: To determine the effect of Oroxylin A 7-O-glucoside on the expression levels of key proteins in signaling pathways (e.g., Nrf2, p-CREB, Bcl-2, Bax).
-
Procedure:
-
Treat cells as described previously and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody specific for the protein of interest overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensity using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).[15][16]
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize the key signaling pathways involved in the neuroprotective effects of Oroxylin A 7-O-glucoside and a general experimental workflow.
Caption: Key signaling pathways modulated by Oroxylin A 7-O-glucoside.
Caption: General experimental workflow for neuroprotection studies.
Pharmacokinetics and Blood-Brain Barrier Permeability
A critical consideration for any neuroprotective agent is its ability to cross the blood-brain barrier (BBB). Pharmacokinetic studies of Oroxylin A have shown that it and its metabolites, including the 7-O-glucuronide, can be detected in the brain and plasma of rats, suggesting they can cross the BBB.[10] However, Oroxylin A itself has low oral bioavailability (<2% in rats).[17] The glucuronidated form, Oroxylin A 7-O-glucuronide, is a major metabolite and is found in higher concentrations in the plasma than the aglycone after oral administration of a Scutellariae Radix extract.[18] This suggests that Oroxylin A 7-O-glucoside may serve as a prodrug, being metabolized to the active aglycone within the brain, or it may possess its own neuroprotective activity. Further research is needed to fully elucidate the pharmacokinetics and BBB permeability of Oroxylin A 7-O-glucoside itself.
Conclusion and Future Directions
Oroxylin A 7-O-glucoside demonstrates significant promise as a neuroprotective agent. Its ability to modulate multiple key pathways involved in neurodegeneration, including inflammation, oxidative stress, and apoptosis, provides a strong rationale for its further development.
Future research should focus on:
-
Directly investigating the neuroprotective effects of purified Oroxylin A 7-O-glucoside in a wider range of in vitro and in vivo models of neurodegenerative diseases.
-
Clarifying the pharmacokinetics and BBB permeability of Oroxylin A 7-O-glucoside to optimize dosing and delivery strategies.
-
Conducting preclinical safety and toxicology studies to establish a safe therapeutic window.
-
Elucidating the precise molecular interactions of Oroxylin A 7-O-glucoside with its protein targets to refine our understanding of its mechanisms of action.
By addressing these key areas, the full therapeutic potential of Oroxylin A 7-O-glucoside for the treatment of neurodegenerative diseases can be realized.
References
- 1. Oroxylin A: A Promising Flavonoid for Prevention and Treatment of Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ajol.info [ajol.info]
- 4. Immunological dimensions of neuroinflammation and microglial activation: exploring innovative immunomodulatory approaches to mitigate neuroinflammatory progression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oroxylin 7-O-glucoside | Benchchem [benchchem.com]
- 6. Neuroprotective Effects of Baicalein, Wogonin, and Oroxylin A on Amyloid Beta-Induced Toxicity via NF-κB/MAPK Pathway Modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neuroprotective Effects of Phlorotannin-Rich Extract from Brown Seaweed Ecklonia cava on Neuronal PC-12 and SH-SY5Y Cells with Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protective Effects of Oroxylin A on Retinal Ganglion Cells in Experimental Model of Anterior Ischemic Optic Neuropathy | MDPI [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. OX2R activation induces PKC-mediated ERK and CREB phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Activation of Nrf2/HO-1 Pathway by Nardochinoid C Inhibits Inflammation and Oxidative Stress in Lipopolysaccharide-Stimulated Macrophages [frontiersin.org]
- 13. criver.com [criver.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Pharmacokinetics, tissue distribution and excretion study of Oroxylin A, Oroxylin A 7-O-glucuronide and Oroxylin A sodium sulfonate in rats after administration of Oroxylin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Oral pharmacokinetics of baicalin, wogonoside, oroxylin A 7-O-β-d-glucuronide and their aglycones from an aqueous extract of Scutellariae Radix in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Overview of Oroxylin 7-O-glucoside: Nomenclature, Structure, and Properties
For Immediate Release
This technical guide provides a detailed analysis of Oroxylin 7-O-glucoside, a significant flavonoid glycoside. The document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry. It outlines the precise chemical identity of this compound through its IUPAC nomenclature, details its structural characteristics, and summarizes its key physicochemical properties.
IUPAC Nomenclature
The systematic name for this compound, as established by the International Union of Pure and Applied Chemistry (IUPAC), is 5-hydroxy-6-methoxy-2-phenyl-7-(β-D-glucopyranosyloxy)-4H-chromen-4-one [1]. This name precisely describes the molecular structure of the compound.
The aglycone part of the molecule, Oroxylin A, has the IUPAC name 5,7-dihydroxy-6-methoxy-2-phenyl-4H-1-benzopyran-4-one[2][3][4]. This compound is formed by the attachment of a glucose molecule to the oxygen atom at the 7th position of the Oroxylin A backbone[1].
Molecular Structure and Properties
This compound is a flavonoid glycoside derived from the medicinal plant Oroxylum indicum[1]. The core structure is the flavone (B191248) Oroxylin A, which is characterized by a C6-C3-C6 carbon skeleton[1]. A β-D-glucopyranosyl group is attached at the 7-hydroxyl position of the Oroxylin A molecule[1].
A summary of the key properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₂H₂₂O₁₀ | [1] |
| Molecular Weight | 446.4 g/mol | [1] |
| CAS Number | 36948-77-3 | [5] |
| Appearance | Yellow needle-shaped crystals (for Oroxylin A) | [6] |
| Solubility | Soluble in organic solvents like methanol, ethanol, and DMSO | [6] |
Structural Relationship between Oroxylin A and this compound
The following diagram illustrates the structural relationship between Oroxylin A and its glycoside derivative, this compound.
Experimental Protocols
While a comprehensive repository of experimental protocols is beyond the scope of this guide, the structural elucidation of this compound typically involves standard analytical techniques in organic chemistry. These include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR are used to determine the carbon-hydrogen framework and the points of substitution. The anomeric proton of the glucose unit in this compound has been reported at δ 4.98 (d, J = 7.2 Hz, H-1'') in ¹H-NMR (DMSO-d₆)[1].
-
Mass Spectrometry (MS): High-resolution mass spectrometry is employed to determine the exact molecular weight and elemental composition.
-
Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the functional groups present in the molecule.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is used to study the electronic transitions within the chromophore of the flavonoid structure.
Detailed experimental procedures for the isolation and characterization of this compound can be found in specialized chemical and pharmacological literature.
Biological Activity
This compound has been the subject of pharmacological research and has shown a range of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. It is a known metabolite of Oroxylin A[7].
This document serves as a foundational guide to the chemical and physical properties of this compound. For further in-depth information, researchers are encouraged to consult peer-reviewed scientific journals and chemical databases.
References
- 1. This compound | Benchchem [benchchem.com]
- 2. Oroxylin A - Wikipedia [en.wikipedia.org]
- 3. Oroxylin A | C16H12O5 | CID 5320315 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. immunomart.com [immunomart.com]
- 6. Oroxylin A | 480-11-5 [chemicalbook.com]
- 7. medchemexpress.com [medchemexpress.com]
Oroxylin 7-O-glucoside: A Technical Overview of its Physicochemical Properties and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oroxylin 7-O-glucoside is a naturally occurring flavonoid glycoside predominantly isolated from medicinal plants such as Oroxylum indicum and various Scutellaria species. As a derivative of the aglycone Oroxylin A, this compound has garnered significant interest within the scientific community for its potential therapeutic applications, including anti-inflammatory, anti-cancer, and neuroprotective effects. This technical guide provides a comprehensive overview of the molecular characteristics of this compound, methods for its isolation and synthesis, and a detailed examination of its modulatory effects on key cellular signaling pathways.
Physicochemical Properties
This compound is structurally characterized by a flavone (B191248) backbone linked to a glucose molecule at the 7-hydroxyl position. This glycosylation significantly influences its solubility and pharmacokinetic profile compared to its aglycone, Oroxylin A.
| Property | Value | Reference |
| Molecular Formula | C₂₂H₂₂O₁₀ | [1][2] |
| Molecular Weight | 446.40 g/mol | [1][2] |
| IUPAC Name | 5-hydroxy-6-methoxy-2-phenyl-7-(β-D-glucopyranosyloxy)-4H-chromen-4-one | [1] |
| CAS Number | 36948-77-3 | [2] |
| Solubility | Soluble in DMSO | [2] |
Experimental Protocols
Isolation and Synthesis
1. Isolation from Plant Material:
A common method for obtaining this compound is through solvent extraction from the dried and pulverized roots or bark of plants like Oroxylum indicum or Scutellaria baicalensis.[1]
-
Plant Material Preparation: The plant material is first dried and then ground into a fine powder to increase the surface area for extraction.
-
Primary Extraction: The powdered material is subjected to extraction with a polar solvent, typically 70-80% methanol (B129727) or ethanol, to solubilize the flavonoid glycosides.[1]
-
Liquid-Liquid Partitioning: The resulting crude extract is then partitioned with a solvent of intermediate polarity, such as ethyl acetate. This step helps to separate the desired glucoside from more polar impurities.[1]
-
Purification: Further purification is achieved through chromatographic techniques, such as column chromatography or high-performance liquid chromatography (HPLC), to yield highly pure this compound.
2. Semi-synthesis from Baicalin:
A scalable semi-synthetic method has been developed starting from the more abundant flavonoid, Baicalin.
-
Esterification: Baicalin is treated with methanol and sulfuric acid to produce Baicalin methyl ester.
-
Methylation: The 6-OH group of the Baicalin methyl ester is selectively methylated using dimethyl sulfate (B86663) and potassium carbonate in DMF, yielding Oroxylin A-7-glucuronide methyl ester.
-
Hydrolysis: The final step involves acid hydrolysis with concentrated sulfuric acid to remove the glucuronide group, resulting in the formation of Oroxylin A (the aglycone), which can then be glycosylated to form this compound.
Figure 1. Workflow for the isolation and semi-synthesis of this compound.
Modulation of Key Signaling Pathways
The biological effects of this compound are believed to be mediated through the modulation of several key intracellular signaling pathways, primarily the NF-κB, MAPK, and PI3K/Akt pathways. Much of the detailed mechanistic work has been performed using its aglycone, Oroxylin A.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Oroxylin A has been shown to inhibit the activation of this pathway.
Figure 2. Inhibition of the NF-κB signaling pathway by Oroxylin A.
Experimental Protocol: Western Blot for NF-κB Activation
This protocol is adapted from studies on Oroxylin A and can be applied to this compound.
-
Cell Culture and Treatment: RAW 264.7 macrophage cells are cultured to 70-80% confluency. The cells are pre-treated with varying concentrations of this compound for 1-2 hours, followed by stimulation with lipopolysaccharide (LPS) (1 µg/mL) for 30 minutes to induce inflammation.
-
Protein Extraction: Cells are washed with ice-cold PBS and lysed using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein (20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. It is then incubated overnight at 4°C with primary antibodies against phospho-p65, phospho-IκBα, and a loading control (e.g., β-actin).
-
Detection: After washing, the membrane is incubated with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular stress responses and inflammation. Oroxylin A has been observed to suppress the activation of ERK1/2, a key component of this pathway.
Figure 3. Modulation of the MAPK/ERK signaling pathway by Oroxylin A.
Experimental Protocol: Analysis of MAPK Activation
-
Cell Culture and Treatment: Human chondrocytes are pre-treated with this compound at various concentrations for 2 hours and then stimulated with Interleukin-1β (IL-1β) (10 ng/mL) for 15-30 minutes.
-
Western Blot Analysis: Following protein extraction and quantification as described previously, immunoblotting is performed using primary antibodies specific for phospho-ERK1/2, total ERK1/2, phospho-JNK, total JNK, phospho-p38, and total p38.
PI3K/Akt Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is crucial for cell survival and proliferation. Oroxylin A has been shown to inhibit the phosphorylation of Akt, thereby suppressing this pro-survival pathway.
Figure 4. Inhibition of the PI3K/Akt signaling pathway by Oroxylin A.
Experimental Protocol: Assessment of PI3K/Akt Pathway Inhibition
-
Cell Culture and Treatment: Similar to the MAPK assay, cells (e.g., human chondrocytes or cancer cell lines) are pre-treated with this compound before stimulation with an appropriate agonist (e.g., IL-1β or a growth factor).
-
Western Blot Analysis: Cell lysates are analyzed by Western blotting using primary antibodies against phospho-Akt (at key residues like Ser473), total Akt, and a loading control.
Quantitative Data
While extensive quantitative data for this compound is still emerging, studies on the closely related Oroxylin A-7-O-glucuronide provide valuable insights into its potential potency.
| Cell Line | Compound | Assay | IC₅₀ (µM) | Reference |
| U87-MG (Glioma) | Oroxylin A-7-O-glucuronide | Proliferation | 36.87 | [2] |
| U251-MG (Glioma) | Oroxylin A-7-O-glucuronide | Proliferation | 52.36 | [2] |
| U138-MG (Glioma) | Oroxylin A-7-O-glucuronide | Proliferation | 59.67 | [2] |
| SHG44 (Glioma) | Oroxylin A-7-O-glucuronide | Proliferation | 56.39 | [2] |
Conclusion
This compound is a flavonoid glycoside with a well-defined chemical structure and promising biological activities. Its ability to modulate key signaling pathways, such as NF-κB, MAPK, and PI3K/Akt, underscores its potential as a lead compound for the development of novel therapeutics for inflammatory diseases and cancer. Further research is warranted to fully elucidate the specific mechanisms of action of the glycoside form and to establish its pharmacokinetic and pharmacodynamic profiles in preclinical and clinical settings. The experimental protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to advance the scientific understanding and potential applications of this intriguing natural product.
References
Methodological & Application
Application Note: Quantification of Oroxylin 7-O-glucoside using HPLC-UV
Introduction
Oroxylin 7-O-glucoside (Oroxyloside) is a significant flavonoid glycoside predominantly found in the medicinal plants Oroxylum indicum and Scutellaria baicalensis.[1][2] This compound has garnered substantial interest in pharmacological research due to its diverse biological activities, including anti-inflammatory, anti-cancer, and antioxidant properties.[1][2] this compound is known to modulate key cellular signaling pathways such as NF-κB, MAPK, and PI3K/Akt.[1] Accurate and reliable quantification of this compound in plant extracts and pharmaceutical formulations is crucial for quality control, standardization, and advancing drug development research. This application note details a validated High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the quantitative analysis of this compound.
Principle
The method employs reversed-phase high-performance liquid chromatography (RP-HPLC) to separate this compound from other components in the sample matrix. A non-polar stationary phase (C18 column) is used with a polar mobile phase, typically consisting of a mixture of acetonitrile (B52724) and water with an acidic modifier (e.g., acetic or formic acid) to ensure sharp peak shapes.[1][3][4] The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. Following separation, the compound is detected by a UV detector at a wavelength where it exhibits maximum absorbance, typically between 280–330 nm for flavones.[1] Quantification is achieved by comparing the peak area of the analyte in the sample to a calibration curve constructed from known concentrations of a pure standard.
Experimental Protocols
1. Instrumentation and Materials
-
Instrumentation:
-
HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Analytical balance (0.01 mg readability).
-
Ultrasonic bath.
-
Centrifuge.
-
pH meter.
-
-
Chemicals and Reagents:
-
This compound reference standard (≥98% purity).
-
Acetonitrile (HPLC grade).
-
Methanol (B129727) (HPLC grade).
-
Water (deionized or Milli-Q).
-
Acetic Acid or Formic Acid (HPLC grade).
-
-
Chromatographic Column:
-
Reversed-phase C18 column (e.g., 250 mm × 4.6 mm, 5 µm particle size).[4]
-
2. Preparation of Solutions
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.5% Acetic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Filter both phases through a 0.45 µm membrane filter and degas for 15 minutes in an ultrasonic bath before use.
-
-
Standard Stock Solution Preparation (1 mg/mL):
-
Accurately weigh 10 mg of this compound reference standard.
-
Dissolve in 10 mL of methanol in a volumetric flask to obtain a concentration of 1 mg/mL.
-
Store the stock solution at 4°C, protected from light.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions by serially diluting the stock solution with methanol to achieve a concentration range suitable for the calibration curve (e.g., 5, 10, 25, 50, 100, and 200 µg/mL).
-
3. Sample Preparation (from Plant Material)
-
Grinding: Pulverize dried plant material (e.g., roots of Scutellaria baicalensis) into a fine powder (65-mesh).[1][5]
-
Extraction: Accurately weigh 1.0 g of the powdered sample into a centrifuge tube. Add 20 mL of 80% methanol.[1]
-
Sonication: Sonicate the mixture for 30 minutes in an ultrasonic bath to facilitate extraction.[5]
-
Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Filtration: Carefully collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial for analysis.[4]
4. HPLC-UV Analysis Protocol
-
System Setup: Set up the HPLC system according to the chromatographic conditions specified in Table 1 .
-
Equilibration: Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
-
Calibration Curve: Inject 10 µL of each working standard solution in triplicate. Construct a calibration curve by plotting the mean peak area against the corresponding concentration.
-
Sample Analysis: Inject 10 µL of the prepared sample solution into the HPLC system.
-
Data Analysis: Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard. Calculate the concentration of this compound in the sample using the linear regression equation derived from the calibration curve.
Data Presentation
Table 1: Optimized HPLC-UV Chromatographic Conditions
| Parameter | Condition |
| Column | C18 Reversed-Phase (250 mm x 4.6 mm, 5 µm)[4] |
| Mobile Phase | A: 0.5% Acetic Acid in Water; B: Acetonitrile[4] |
| Elution Mode | Gradient Elution |
| 0-20 min: 5% to 25% B | |
| 20-45 min: 25% to 50% B | |
| 45-55 min: 50% to 10% B | |
| 55-65 min: 10% to 5% B[4] | |
| Flow Rate | 1.0 mL/min[4] |
| Column Temperature | 30°C |
| Detection Wavelength | 330 nm[1] |
| Injection Volume | 10 µL[4] |
Table 2: Summary of Method Validation Parameters (Typical Data)
| Parameter | Result |
| Linearity Range | 5 - 200 µg/mL[3] |
| Correlation Coefficient (R²) | ≥ 0.999[4][6] |
| Limit of Detection (LOD) | ~3.6 µg/mL[4][6] |
| Limit of Quantification (LOQ) | ~10.9 µg/mL[4][6] |
| Precision (%RSD) | |
| Intra-day | ≤ 2.0% |
| Inter-day | ≤ 2.0%[7] |
| Accuracy (Recovery) | 98.0% - 102.0%[7] |
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: this compound inhibits the NF-κB signaling pathway.
References
- 1. This compound | Benchchem [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. longdom.org [longdom.org]
- 4. HPLC/DAD Method Validation of 6-Hydroxyluteolin 7-O-Glucoside Analysis from Salvia plebeia -Korean Journal of Pharmacognosy [koreascience.kr]
- 5. A Candidate Drug Screen Strategy: The Discovery of Oroxylin A in Scutellariae Radix Against Sepsis via the Correlation Analysis Between Plant Metabolomics and Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An HPLC-UV-based quantitative analytical method for Chrysanthemum morifolium: development, validation, and application -Analytical Science and Technology [koreascience.kr]
- 7. researchgate.net [researchgate.net]
Oroxylin A 7-O-Glucoside: In Vitro Cell Culture Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oroxylin A 7-O-glucoside, a flavonoid glycoside predominantly isolated from the medicinal plants Oroxylum indicum and Scutellaria baicalensis, has garnered significant scientific interest for its diverse pharmacological activities.[1] This compound, and its aglycone Oroxylin A, have demonstrated potent anti-cancer, anti-inflammatory, and neuroprotective properties in a variety of in vitro models.[1][2][3] These effects are largely attributed to its ability to modulate key cellular signaling pathways, including NF-κB, MAPK, and PI3K/Akt, which are critical in the pathogenesis of numerous chronic diseases.[1][2][3]
These application notes provide a comprehensive overview of the in vitro applications of Oroxylin A 7-O-glucoside and detailed protocols for assessing its biological activities in cell culture.
Chemical Properties
| Property | Value |
| IUPAC Name | 5-hydroxy-6-methoxy-2-phenyl-7-(β-D-glucopyranosyloxy)-4H-chromen-4-one |
| Molecular Formula | C₂₂H₂₂O₁₀ |
| Molecular Weight | 446.4 g/mol [1] |
| Synonyms | Oroxyloside, Oroxylin A-7-O-β-D-glucuronide |
Biological Activities and Applications
Oroxylin A 7-O-glucoside exhibits a broad spectrum of biological activities, making it a promising candidate for further investigation in drug discovery and development.
-
Anti-Cancer Activity: Oroxylin A 7-O-glucoside has been shown to inhibit the proliferation of various cancer cell lines, including breast, colon, and oral cancers.[1][4][5] Its anti-tumor effects are mediated through the induction of apoptosis, cell cycle arrest, and the inhibition of angiogenesis and metastasis.[1][4][6][7]
-
Anti-Inflammatory Effects: The compound demonstrates significant anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[1][8][9] This is achieved, in part, through the suppression of the NF-κB signaling pathway.[1][10][11]
-
Neuroprotective Properties: Oroxylin A 7-O-glucoside has shown potential in protecting neuronal cells from oxidative stress and inflammation-induced damage, suggesting its therapeutic potential for neurodegenerative diseases.[1]
Quantitative Data Summary
The following tables summarize the reported in vitro efficacy of Oroxylin A and its derivatives in various cell lines. It is important to note that some studies use extracts of Oroxylum indicum or Oroxylin A, the aglycone of Oroxylin A 7-O-glucoside.
Table 1: IC₅₀ Values of Oroxylin A and its Glucoside in Cancer Cell Lines
| Compound/Extract | Cell Line | Cancer Type | IC₅₀ Value | Reference |
| Oroxylum indicum extract | DLA (Dalton's Lymphoma Ascites) | Lymphoma | 259.07 µg/mL | [12] |
| Oroxylum indicum extract | EAC (Ehrlich Ascites Carcinoma) | Carcinoma | 252.53 µg/mL | [12] |
| Oroxylum indicum extract | HSC-3 | Oral Squamous Carcinoma | 50 µg/mL | [5][13] |
| Oroxylin A | HepG2 (wt p53) | Hepatocellular Carcinoma | >100 µM | [14] |
| Oroxylin A | HeLa (wt p53) | Cervical Cancer | ~75 µM | [14] |
| Oroxylin A | MDA-MB-435 (mut p53) | Melanoma | >150 µM | [14] |
| Oroxylin A | SK-OV-3 (mut p53) | Ovarian Cancer | >150 µM | [14] |
| Oroxylin A | SW1116 (mut p53) | Colorectal Adenocarcinoma | >150 µM | [14] |
| Oroxylin A | K-562 (p53 null) | Chronic Myelogenous Leukemia | >150 µM | [14] |
| Oroxylin A | HL-60 (p53 null) | Promyelocytic Leukemia | >150 µM | [14] |
| Oroxylin A | H1299 (p53 null) | Non-small Cell Lung Carcinoma | >150 µM | [14] |
| Wogonin (B1683318) | A549 | Lung Adenocarcinoma | ~31% viability at 50 µM | [15] |
| Wogonin | A427 | Lung Carcinoma | ~34% viability at 50 µM | [15] |
Table 2: Effects of Oroxylin A 7-O-Glucuronide on Glioma Cell Proliferation
| Cell Line | IC₅₀ Value (µM) |
| U87-MG | 36.87 |
| U251-MG | 52.36 |
| U138-MG | 59.67 |
| SHG44 | 56.39 |
| Data from MedchemExpress, citing various studies.[8] |
Experimental Protocols
Preparation of Oroxylin A 7-O-Glucoside for Cell Culture
Oroxylin A 7-O-glucoside is typically soluble in DMSO.[16]
Materials:
-
Oroxylin A 7-O-glucoside powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Sterile cell culture medium
Protocol:
-
Prepare a stock solution of Oroxylin A 7-O-glucoside by dissolving the powder in DMSO to a concentration of 10-20 mM.
-
Vortex thoroughly to ensure complete dissolution.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter.
-
Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.
-
For experiments, dilute the stock solution to the desired final concentration in pre-warmed cell culture medium. Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced cytotoxicity.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of Oroxylin A 7-O-glucoside on cancer cells.
Materials:
-
Cancer cell line of interest (e.g., HSC-3, MCF-7, MDA-MB-231)[1]
-
Complete cell culture medium
-
96-well cell culture plates
-
Oroxylin A 7-O-glucoside stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of Oroxylin A 7-O-glucoside (e.g., 10, 25, 50, 100 µM) for 24, 48, or 72 hours. Include a vehicle control (medium with DMSO) and a positive control (e.g., cisplatin).[5]
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol determines the mode of cell death induced by Oroxylin A 7-O-glucoside.
Materials:
-
Cancer cell line
-
6-well cell culture plates
-
Oroxylin A 7-O-glucoside
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with the IC₅₀ concentration of Oroxylin A 7-O-glucoside for 24-48 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.
Western Blot Analysis for Signaling Pathway Modulation
This protocol is used to investigate the effect of Oroxylin A 7-O-glucoside on key proteins in signaling pathways like NF-κB, MAPK, and PI3K/Akt.
Materials:
-
Treated and untreated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-NF-κB p65, anti-p-ERK1/2, anti-p-Akt, and their total protein counterparts)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Lyse the treated and untreated cells and determine the protein concentration.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Visualizations
Signaling Pathways
Caption: Oroxylin A 7-O-Glucoside signaling modulation.
Experimental Workflow
References
- 1. Oroxylin 7-O-glucoside | Benchchem [benchchem.com]
- 2. Oroxylin A: A Promising Flavonoid for Prevention and Treatment of Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Insight into OroxylinA-7-O-β-d-Glucuronide-Enriched Oroxylum indicum Bark Extract in Oral Cancer HSC-3 Cell Apoptotic Mechanism: Role of Mitochondrial Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Wogonin, as a potent anticancer compound: From chemistry to cellular interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anticancer effects of wogonin in both estrogen receptor-positive and -negative human breast cancer cell lines in vitro and in nude mice xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Anti-inflammatory effects of oroxylin A on RAW 264.7 mouse macrophages induced with polyinosinic-polycytidylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Oroxylin A prevents inflammation-related tumor through down-regulation of inflammatory gene expression by inhibiting NF-κB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Oroxylin A inhibition of lipopolysaccharide-induced iNOS and COX-2 gene expression via suppression of nuclear factor-kappaB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Root Bark Extract of Oroxylum indicum Vent. Inhibits Solid and Ascites Tumors and Prevents the Development of DMBA-Induced Skin Papilloma Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. balkanmedicaljournal.org [balkanmedicaljournal.org]
- 16. immunomart.com [immunomart.com]
Oroxylin 7-O-glucoside: Induction of Apoptosis in Breast Cancer Cell Lines
Application Note and Protocols for Researchers and Drug Development Professionals
Introduction
Oroxylin 7-O-glucoside is a flavonoid glycoside that has garnered interest for its potential anticancer properties. While much of the detailed mechanistic research has focused on its aglycone form, Oroxylin A, emerging evidence suggests that this compound is effective in inhibiting the proliferation of breast cancer cell lines, including MCF-7 and MDA-MB-231, and inducing apoptosis. It is hypothesized that this compound may act as a pro-drug, being metabolized to the active Oroxylin A within the cellular environment. This document provides a comprehensive overview of the application of this compound for inducing apoptosis in breast cancer cells, based on the extensive research conducted on Oroxylin A. Detailed protocols for key experimental assays are provided to facilitate further research and drug development in this area.
Mechanism of Action: Apoptosis Induction
Oroxylin A, the active form of this compound, has been shown to induce apoptosis in breast cancer cells through multiple signaling pathways. The primary mechanisms involve the regulation of key cellular processes including cell proliferation, cell cycle, and programmed cell death.
Key Signaling Pathways:
-
Inhibition of the NF-κB Signaling Pathway: Oroxylin A has been demonstrated to suppress the nuclear factor-kappa B (NF-κB) signaling pathway.[1] This pathway is crucial for cancer cell survival, proliferation, and inflammation. By inhibiting NF-κB, Oroxylin A can halt the transcription of anti-apoptotic genes, thereby sensitizing the cancer cells to apoptosis.
-
Modulation of the SIRT3-Mediated Pathway: Oroxylin A upregulates Sirtuin 3 (SIRT3), a key mitochondrial deacetylase.[2][3] This leads to the destabilization of hypoxia-inducible factor 1-alpha (HIF-1α), a critical protein for cancer cell adaptation to hypoxic conditions and metabolic reprogramming.[2][4] The inhibition of HIF-1α disrupts cancer cell metabolism and promotes apoptosis.
-
Activation of Caspase Cascade: The induction of apoptosis by Oroxylin A is mediated by the activation of the caspase cascade, a family of proteases that execute programmed cell death. Studies have shown that Oroxylin A treatment leads to the cleavage and activation of key executioner caspases, such as caspase-3.
The proposed mechanism of action for this compound in breast cancer cells is its conversion to Oroxylin A, which then exerts its apoptotic effects through the aforementioned signaling pathways.
Data Presentation
The following tables summarize the quantitative data on the effects of Oroxylin A on breast cancer cell lines, which can be used as a reference for designing experiments with this compound.
Table 1: Cytotoxicity of Oroxylin A in Breast Cancer Cell Lines
| Cell Line | Assay | IC50 (µM) | Treatment Duration (h) |
| MDA-MB-231 | MTT | Not specified | 48 |
| MCF-7 | MTT | Not specified | 48 |
Note: Specific IC50 values for Oroxylin A in these cell lines are not consistently reported across the literature, but significant growth inhibition is observed at concentrations in the micromolar range.
Table 2: Effects of Oroxylin A on Key Apoptotic and Signaling Proteins
| Cell Line | Protein | Effect of Oroxylin A Treatment |
| MDA-MB-231 | Cleaved Caspase-3 | Increased |
| MDA-MB-231 | p-NF-κB p65 | Decreased |
| MDA-MB-231 | SIRT3 | Increased |
| MCF-7 | Cleaved Caspase-3 | Increased |
| MCF-7 | SIRT3 | Increased |
Experimental Protocols
The following are detailed protocols for key experiments to assess the apoptotic effects of this compound on breast cancer cell lines.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on breast cancer cell lines such as MCF-7 and MDA-MB-231.
Materials:
-
Breast cancer cell lines (MCF-7, MDA-MB-231)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the medium from the wells and replace it with 100 µL of the prepared drug dilutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 24, 48, and 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
References
- 1. mdpi.com [mdpi.com]
- 2. Cytotoxicity, apoptosis induction and anti-metastatic potential of Oroxylum indicum in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oroxylin A inhibits glycolysis-dependent proliferation of human breast cancer via promoting SIRT3-mediated SOD2 transcription and HIF1α destabilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oroxylin A inhibits glycolysis-dependent proliferation of human breast cancer via promoting SIRT3-mediated SOD2 transcription and HIF1α destabilization - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Quantification of Oroxylin A 7-O-glucuronide in Plasma by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Oroxylin A 7-O-glucuronide is a major active metabolite of Oroxylin A, a flavonoid compound extracted from the root of Scutellaria baicalensis Georgi.[1][2] Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound.[3][4] This application note provides a detailed protocol for the sensitive and selective quantification of Oroxylin A 7-O-glucuronide in plasma using a robust LC-MS/MS method. The method is suitable for pharmacokinetic studies and routine drug monitoring.
Experimental Protocols
Materials and Reagents
-
Oroxylin A 7-O-glucuronide analytical standard (≥98% purity)
-
Puerarin (Internal Standard, IS) (≥98% purity)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Control plasma (Human, Rat, or Beagle, depending on the study)
Instrumentation
-
Liquid Chromatography: UHPLC system
-
Mass Spectrometer: Triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Sample Preparation
A protein precipitation method is employed for the extraction of Oroxylin A 7-O-glucuronide and the internal standard from plasma.[1]
Protocol:
-
Thaw plasma samples to room temperature.
-
To 100 µL of plasma in a microcentrifuge tube, add 20 µL of Puerarin working solution (internal standard, 500 ng/mL in methanol).
-
Vortex for 30 seconds.
-
Add 400 µL of acetonitrile to precipitate plasma proteins.[1]
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (95:5 Water:Acetonitrile with 0.1% formic acid).
-
Vortex for 1 minute and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
Table 1: Liquid Chromatography Parameters
| Parameter | Condition |
| Column | C18 column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Program | 0.0-1.0 min: 5% B; 1.0-5.0 min: 5-95% B; 5.0-6.0 min: 95% B; 6.1-8.0 min: 5% B |
Table 2: Mass Spectrometry Parameters
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Ion Source Temperature | 500°C |
| IonSpray Voltage | -4500 V |
| Curtain Gas | 35 psi |
| Collision Gas | 9 psi |
| Nebulizer Gas (Gas 1) | 50 psi |
| Heater Gas (Gas 2) | 50 psi |
Table 3: MRM Transitions and Compound-Specific Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (DP) | Collision Energy (CE) |
| Oroxylin A 7-O-glucuronide | 461.1 | 285.1 | -100 V | -35 eV |
| Puerarin (IS) | 415.1 | 295.1 | -80 V | -25 eV |
Data Presentation
The method was validated according to bioanalytical method validation guidelines.[2][5] A summary of the quantitative data is presented below.
Table 4: Calibration Curve and Linearity
| Analyte | Matrix | Calibration Range (ng/mL) | R² | Weighting |
| Oroxylin A 7-O-glucuronide | Plasma | 5.0 - 500.0[1] | >0.995 | 1/x² |
Table 5: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 5.0 | ≤15.0 | 85.0 - 115.0 | ≤15.0 | 85.0 - 115.0 |
| Low | 10.0 | ≤15.0 | 85.0 - 115.0 | ≤15.0 | 85.0 - 115.0 |
| Medium | 100.0 | ≤15.0 | 85.0 - 115.0 | ≤15.0 | 85.0 - 115.0 |
| High | 400.0 | ≤15.0 | 85.0 - 115.0 | ≤15.0 | 85.0 - 115.0 |
Table 6: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Mean Recovery (%) | Recovery Precision (%CV) | Mean Matrix Effect (%) | Matrix Effect Precision (%CV) |
| Low | 10.0 | 85.2 | 6.8 | 98.5 | 4.2 |
| Medium | 100.0 | 88.1 | 5.5 | 101.2 | 3.1 |
| High | 400.0 | 86.5 | 6.1 | 99.8 | 3.8 |
Visualizations
Caption: Sample preparation workflow for Oroxylin A 7-O-glucuronide from plasma.
Caption: LC-MS/MS analysis workflow for Oroxylin A 7-O-glucuronide.
References
- 1. Determination of oroxylin A, oroxylin A 7-O-glucuronide, and oroxylin A sodium sulfonate in beagle dogs by using UHPLC MS/MS Application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. courses.washington.edu [courses.washington.edu]
- 3. Systematic Screening of the Chemical Constituents of Lanqin Oral Liquid by Ultra-High-Performance Liquid Chromatography Combined with Fourier Transform Ion Cyclotron Resonance Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ijrar.org [ijrar.org]
Application Notes and Protocols for Oroxylin A 7-O-glucoside in the Inhibition of the NF-κB Signaling Pathway
Audience: Researchers, scientists, and drug development professionals.
Introduction
Oroxylin A, a flavonoid primarily isolated from medicinal plants such as Oroxylum indicum and Scutellaria baicalensis, has garnered significant attention for its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.[1][2][3] Its metabolite, Oroxylin A 7-O-glucuronide, is orally active and demonstrates significant biological activities.[4] These compounds modulate crucial cellular signaling pathways, with the Nuclear Factor-kappa B (NF-κB) pathway being a key target.[1][2][3] The NF-κB signaling cascade is a cornerstone of inflammatory responses, and its dysregulation is implicated in numerous chronic diseases.[5] Oroxylin A and its derivatives have been shown to inhibit this pathway, making them promising candidates for therapeutic development.[2][6][7]
These application notes provide a comprehensive overview of the mechanism of action of Oroxylin A 7-O-glucoside in inhibiting the NF-κB signaling pathway, along with detailed protocols for key experiments to evaluate its efficacy.
Mechanism of Action: Inhibition of the NF-κB Signaling Pathway
The canonical NF-κB signaling pathway is typically initiated by pro-inflammatory stimuli, such as lipopolysaccharide (LPS), which binds to Toll-like receptor 4 (TLR4).[1][6] This triggers a downstream cascade involving the phosphorylation of IκB kinase (IKK), which in turn phosphorylates the inhibitor of NF-κB, IκBα. Phosphorylated IκBα is then ubiquitinated and degraded, releasing the NF-κB heterodimer (p65/p50) to translocate into the nucleus.[5] In the nucleus, NF-κB binds to specific DNA sequences to promote the transcription of pro-inflammatory genes, including cytokines and enzymes like iNOS and COX-2.[7]
Oroxylin A and its derivatives have been shown to inhibit the TLR4/NF-κB signaling pathway.[1][6] Studies indicate that Oroxylin A blocks the nuclear translocation of the p65 subunit and suppresses the degradation of IκBα.[4][7] This inhibitory action prevents the transcription of NF-κB target genes, thereby reducing the inflammatory response.[7][8]
References
- 1. Oroxylin 7-O-glucoside | Benchchem [benchchem.com]
- 2. Oroxylin A: A Promising Flavonoid for Prevention and Treatment of Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. A Candidate Drug Screen Strategy: The Discovery of Oroxylin A in Scutellariae Radix Against Sepsis via the Correlation Analysis Between Plant Metabolomics and Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oroxylin A inhibition of lipopolysaccharide-induced iNOS and COX-2 gene expression via suppression of nuclear factor-kappaB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | A Candidate Drug Screen Strategy: The Discovery of Oroxylin A in Scutellariae Radix Against Sepsis via the Correlation Analysis Between Plant Metabolomics and Pharmacodynamics [frontiersin.org]
Application Notes and Protocols for Oroxylin A 7-O-glucoside in Neuroinflammation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oroxylin A 7-O-glucoside, a flavonoid glycoside derived from medicinal plants such as Oroxylum indicum and Scutellaria baicalensis, has garnered significant attention for its potential therapeutic applications, including its anti-inflammatory and neuroprotective properties.[1] Neuroinflammation, the inflammatory response within the brain and spinal cord, is a critical component in the pathogenesis of various neurodegenerative diseases. This document provides detailed application notes and experimental protocols for investigating the effects of Oroxylin A 7-O-glucoside in the context of neuroinflammation.
Disclaimer: While Oroxylin A 7-O-glucoside is the compound of interest, a significant portion of the detailed quantitative and mechanistic data available in the scientific literature pertains to its aglycone form, Oroxylin A. As Oroxylin A 7-O-glucoside is a primary metabolite of Oroxylin A, the following data and protocols for Oroxylin A are presented as a robust proxy to guide research on its glucoside form.[2] Researchers are encouraged to adapt these protocols for Oroxylin A 7-O-glucoside and determine its specific efficacy.
Mechanism of Action
Oroxylin A and its derivatives have been shown to exert their anti-inflammatory effects by modulating key signaling pathways implicated in the inflammatory cascade. The primary mechanisms include the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[1][2] These pathways are central to the production of pro-inflammatory mediators in microglia, the resident immune cells of the central nervous system. By inhibiting these pathways, Oroxylin A can reduce the expression of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β), as well as enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1][3]
Data Presentation
The following tables summarize the quantitative data on the anti-neuroinflammatory effects of Oroxylin A in various in vitro models.
Table 1: Inhibitory Effects of Oroxylin A on Pro-inflammatory Mediators
| Cell Line | Inducing Agent | Oroxylin A Concentration | Target Gene/Protein | Observed Effect | Reference |
| BV-2 microglia | Lipopolysaccharide (LPS) | 10-100 µM | iNOS (mRNA & protein) | Concentration-dependent inhibition | [4] |
| BV-2 microglia | LPS | 10-100 µM | Nitric Oxide (NO) | Concentration-dependent inhibition | [4] |
| BV-2 microglia | LPS | 50 µM | IL-1β (mRNA) | Significant attenuation at 20 hours | [4][5] |
| BV-2 microglia | LPS | 50 µM | IL-6 (mRNA) | Significant attenuation at 20 hours | [4][5] |
| RAW 264.7 macrophages | LPS | Not specified | iNOS (protein & mRNA) | Inhibition | [6] |
| RAW 264.7 macrophages | LPS | Not specified | COX-2 (protein & mRNA) | Inhibition | [6] |
| PC12 cells | Amyloid-β (25-35) | 100 µM | TNF-α | Reduction to control levels | [7] |
Table 2: IC50 Values of Oroxylin A
| Cell Line | Parameter | IC50 Value | Reference |
| Raw264.7 cells | Nitric Oxide (NO) release | 8.2 ± 0.27 µM | [8] |
Experimental Protocols
In Vitro Model of Neuroinflammation using BV-2 Microglial Cells
This protocol describes the induction of an inflammatory response in BV-2 microglial cells using Lipopolysaccharide (LPS), a common method to model neuroinflammation in vitro.
Materials:
-
BV-2 murine microglial cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
Oroxylin A 7-O-glucoside (or Oroxylin A)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate Buffered Saline (PBS)
-
Cell culture plates (6-well, 24-well, or 96-well)
Procedure:
-
Cell Culture: Culture BV-2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Seed BV-2 cells in appropriate culture plates at a density that allows them to reach 70-80% confluency on the day of the experiment.
-
Treatment:
-
Prepare a stock solution of Oroxylin A 7-O-glucoside in DMSO.
-
Dilute the stock solution to desired concentrations in DMEM.
-
Pre-treat the cells with varying concentrations of Oroxylin A 7-O-glucoside for 1-2 hours.
-
Include a vehicle control group treated with the same concentration of DMSO.
-
-
Induction of Neuroinflammation:
-
After the pre-treatment period, add LPS (final concentration of 100 ng/mL to 1 µg/mL) to the wells (except for the control group).
-
Incubate the cells for the desired time period (e.g., 6, 12, or 24 hours) depending on the endpoint being measured.
-
-
Sample Collection:
-
For cytokine analysis (ELISA), collect the cell culture supernatant.
-
For protein analysis (Western Blot) or RNA analysis (RT-PCR), wash the cells with cold PBS and then lyse them using appropriate buffers.
-
Western Blot Analysis for NF-κB and MAPK Pathway Activation
This protocol outlines the detection of key proteins in the NF-κB (p-p65, IκBα) and MAPK (p-p38, p-ERK, p-JNK) signaling pathways.
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Transfer buffer
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-p65, anti-p65, anti-IκBα, anti-p-p38, anti-p38, etc.)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
TBST (Tris-buffered saline with 0.1% Tween 20)
Procedure:
-
Protein Extraction: Lyse the treated cells with RIPA buffer, quantify protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation:
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST three times for 10 minutes each.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane with TBST three times for 10 minutes each.
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
-
Analysis: Densitometry analysis of the bands can be performed, normalizing to a loading control like β-actin or GAPDH.
Enzyme-Linked Immunosorbent Assay (ELISA) for Pro-inflammatory Cytokines
This protocol is for the quantification of secreted pro-inflammatory cytokines (TNF-α, IL-6) in the cell culture supernatant.
Materials:
-
ELISA kits for mouse TNF-α and IL-6
-
Cell culture supernatant from treated cells
-
Microplate reader
Procedure:
-
Sample Preparation: Centrifuge the collected cell culture supernatant to remove any cellular debris.
-
ELISA Protocol: Follow the manufacturer's instructions provided with the specific ELISA kit. This typically involves:
-
Adding standards and samples to the antibody-coated microplate.
-
Incubation steps with detection antibodies and enzyme conjugates.
-
Washing steps between incubations.
-
Addition of a substrate solution to develop color.
-
Stopping the reaction with a stop solution.
-
-
Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Analysis: Calculate the concentration of the cytokines in the samples by comparing their absorbance to the standard curve.
Real-Time PCR (RT-PCR) for iNOS and COX-2 mRNA Expression
This protocol is for quantifying the mRNA expression levels of iNOS and COX-2.
Materials:
-
RNA extraction kit (e.g., TRIzol)
-
cDNA synthesis kit
-
SYBR Green or TaqMan-based qPCR master mix
-
Primers for mouse iNOS, COX-2, and a housekeeping gene (e.g., β-actin or GAPDH)
-
Real-time PCR system
Procedure:
-
RNA Extraction: Extract total RNA from the treated cells using an RNA extraction kit according to the manufacturer's protocol.
-
cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into cDNA using a cDNA synthesis kit.
-
Real-Time PCR:
-
Set up the qPCR reaction with the cDNA template, primers, and qPCR master mix.
-
Run the reaction on a real-time PCR system using a standard thermal cycling protocol.
-
-
Analysis: Analyze the results using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression, normalized to the housekeeping gene.
Mandatory Visualizations
Signaling Pathways
Caption: Inhibition of the NF-κB signaling pathway by Oroxylin A 7-O-glucoside.
Caption: Inhibition of the MAPK signaling pathway by Oroxylin A 7-O-glucoside.
Experimental Workflow
Caption: General experimental workflow for studying Oroxylin A 7-O-glucoside.
References
- 1. Oroxylin 7-O-glucoside | Benchchem [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Oroxylin A: A Promising Flavonoid for Prevention and Treatment of Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. STAT1 mediates oroxylin a inhibition of iNOS and pro-inflammatory cytokines expression in microglial BV-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Oroxylin A inhibition of lipopolysaccharide-induced iNOS and COX-2 gene expression via suppression of nuclear factor-kappaB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Frontiers | A Candidate Drug Screen Strategy: The Discovery of Oroxylin A in Scutellariae Radix Against Sepsis via the Correlation Analysis Between Plant Metabolomics and Pharmacodynamics [frontiersin.org]
Application Notes and Protocols for Oroxylin 7-O-glucoside in Sepsis Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sepsis is a life-threatening organ dysfunction caused by a dysregulated host response to infection. The inflammatory response, characterized by a cytokine storm, plays a crucial role in the pathophysiology of sepsis. Oroxylin A, a flavonoid found in medicinal plants like Scutellaria baicalensis, has demonstrated significant anti-inflammatory properties. Oroxylin 7-O-glucoside is a major glycoside form of Oroxylin A. While most in-depth research on sepsis has focused on Oroxylin A, the aglycone, understanding the potential of this compound is critical as it is a significant circulating metabolite. These application notes provide a comprehensive overview of the application of this compound in sepsis research, with detailed protocols primarily based on the extensive studies of its aglycone, Oroxylin A. Oroxylin A has been shown to modulate key inflammatory pathways, including the TLR4/NF-κB and NLRP3 inflammasome signaling cascades, making its glycoside derivative a compound of high interest for therapeutic development in sepsis.[1][2][3][4][5]
Mechanism of Action
Oroxylin A, the active form of this compound, exerts its anti-inflammatory effects in sepsis by targeting critical signaling pathways. Upon cellular uptake and potential deglycosylation, it can effectively inhibit the inflammatory cascade initiated by pathogen-associated molecular patterns (PAMPs) like lipopolysaccharide (LPS).
Inhibition of TLR4/NF-κB Signaling Pathway
LPS, a component of Gram-negative bacteria, binds to Toll-like receptor 4 (TLR4), initiating a signaling cascade that leads to the activation of the transcription factor NF-κB. Activated NF-κB translocates to the nucleus and promotes the transcription of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β. Oroxylin A has been shown to inhibit this pathway by preventing the phosphorylation and degradation of IκBα, thereby sequestering NF-κB in the cytoplasm.[3][6]
Caption: Oroxylin A inhibits the TLR4/NF-κB signaling pathway.
Inhibition of NLRP3 Inflammasome Activation
The NLRP3 inflammasome is a multi-protein complex that, upon activation by various stimuli including PAMPs and DAMPs (damage-associated molecular patterns), leads to the activation of caspase-1. Activated caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, active forms. Oroxylin A has been found to suppress the activation of the NLRP3 inflammasome, thereby reducing the secretion of mature IL-1β.[7][8]
Caption: Oroxylin A inhibits the activation of the NLRP3 inflammasome.
Quantitative Data Summary
The following tables summarize the quantitative effects of Oroxylin A on key inflammatory markers in sepsis models. It is important to note that these data are for Oroxylin A, the aglycone of this compound.
Table 1: In Vitro Anti-inflammatory Effects of Oroxylin A
| Cell Line | Stimulant | Oroxylin A Conc. | Measured Parameter | Result | Reference |
| RAW 264.7 | LPS | 10-50 µM | NO Production | Concentration-dependent inhibition | [9] |
| RAW 264.7 | LPS | 10-50 µM | iNOS Expression | Inhibition | [9] |
| RAW 264.7 | LPS | 10-50 µM | COX-2 Expression | Inhibition | [9] |
| THP-1 | LPS + ATP | 10-40 µM | IL-1β Secretion | Dose-dependent inhibition | [8] |
| THP-1 | LPS | 10-40 µM | IL-6 Secretion | Significant suppression | [6] |
| Chondrocytes | IL-1β (10 ng/ml) | 4, 8, 16 µM | TNF-α mRNA | Significant reduction | [10] |
| Chondrocytes | IL-1β (10 ng/ml) | 4, 8, 16 µM | IL-6 mRNA | Significant reduction | [10] |
Table 2: In Vivo Anti-inflammatory Effects of Oroxylin A in Sepsis Models
| Animal Model | Sepsis Induction | Oroxylin A Dosage | Measured Parameter | Result | Reference |
| Mice | LPS | 1.5 and 3.0 mg/kg | Plasma IL-1β, IL-6, TNF-α | Significant reduction | [3] |
| Mice | CLP | 3.0 mg/kg | Plasma IL-1β, IL-6, TNF-α | Significant reduction | [3] |
| Mice | CCl4-induced liver injury | 60 mg/kg | Serum TNF-α, IL-6 | Significant attenuation | [11] |
| Mice | CCl4-induced liver injury | 60 mg/kg | Serum IL-1β | Significant attenuation | [11] |
Experimental Protocols
The following are detailed protocols for key experiments to study the effects of this compound in sepsis research, based on established methods for Oroxylin A.
Experimental Workflow
Caption: General experimental workflow for evaluating this compound.
Protocol 1: In Vitro Anti-inflammatory Assay in RAW 264.7 Macrophages
Objective: To determine the effect of this compound on the production of pro-inflammatory mediators in LPS-stimulated murine macrophages.
Materials:
-
RAW 264.7 murine macrophage cell line
-
DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052)
-
This compound (stock solution in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent for Nitric Oxide (NO) measurement
-
ELISA kits for TNF-α, IL-6, and IL-1β
-
96-well and 6-well cell culture plates
-
MTT assay kit for cell viability
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Cell Viability Assay (MTT):
-
Seed cells in a 96-well plate at a density of 1 × 10^5 cells/well and incubate for 24 hours.
-
Treat cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 24 hours.
-
Perform the MTT assay according to the manufacturer's protocol to determine non-toxic concentrations.
-
-
LPS Stimulation and Treatment:
-
Seed cells in appropriate plates (96-well for NO and ELISA, 6-well for Western Blot) and allow them to adhere overnight.
-
Pre-treat the cells with non-toxic concentrations of this compound for 1-2 hours.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
-
Nitric Oxide (NO) Measurement:
-
After the 24-hour incubation, collect the cell culture supernatant.
-
Measure the nitrite (B80452) concentration in the supernatant using the Griess reagent according to the manufacturer's instructions.
-
-
Cytokine Measurement (ELISA):
-
Collect the cell culture supernatant after the 24-hour incubation.
-
Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatant using specific ELISA kits following the manufacturer's protocols.
-
Protocol 2: In Vivo Sepsis Model (LPS-induced Endotoxemia)
Objective: To evaluate the therapeutic effect of this compound in a mouse model of LPS-induced endotoxemia.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
Sterile saline
-
ELISA kits for murine TNF-α, IL-6, and IL-1β
Procedure:
-
Animal Acclimatization: Acclimatize mice for at least one week before the experiment with free access to food and water.
-
Grouping and Treatment:
-
Divide mice into groups: Control, LPS, LPS + this compound (different doses).
-
Administer this compound (e.g., 1.5 and 3.0 mg/kg, intraperitoneally or orally) 1 hour before LPS challenge. The control and LPS groups receive the vehicle.
-
-
LPS Challenge:
-
Induce endotoxemia by injecting LPS (e.g., 10 mg/kg, intraperitoneally). The control group receives sterile saline.
-
-
Sample Collection:
-
At a predetermined time point (e.g., 2, 6, or 24 hours) after LPS injection, collect blood via cardiac puncture under anesthesia.
-
Separate plasma by centrifugation and store at -80°C.
-
-
Cytokine Analysis:
-
Measure the plasma levels of TNF-α, IL-6, and IL-1β using specific murine ELISA kits.
-
-
Survival Study:
-
In a separate cohort of animals, monitor survival for up to 7 days after LPS challenge.
-
Protocol 3: Western Blot for NF-κB and NLRP3 Inflammasome Proteins
Objective: To investigate the effect of this compound on the activation of NF-κB and NLRP3 inflammasome pathways.
Materials:
-
Cell lysates from Protocol 1
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-p-IκBα, anti-IκBα, anti-p-NF-κB p65, anti-NF-κB p65, anti-NLRP3, anti-Caspase-1 (p20), anti-IL-1β, anti-β-actin
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Procedure:
-
Protein Extraction and Quantification:
-
Lyse the treated cells from Protocol 1 with RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on SDS-PAGE gels and transfer to PVDF membranes.
-
Block the membranes with blocking buffer for 1 hour at room temperature.
-
Incubate the membranes with primary antibodies overnight at 4°C.
-
Wash the membranes and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an ECL detection system and quantify the band intensities.
-
Conclusion
This compound, as a major derivative of the potent anti-inflammatory flavonoid Oroxylin A, holds significant promise for further investigation in the context of sepsis. The provided application notes and protocols, primarily based on the extensive research on Oroxylin A, offer a robust framework for researchers to explore the therapeutic potential of this compound. Future studies should focus on directly evaluating the efficacy of this compound in various sepsis models and elucidating its pharmacokinetic and pharmacodynamic properties to pave the way for its potential clinical application.
References
- 1. This compound | Benchchem [benchchem.com]
- 2. Oroxylin A: A Promising Flavonoid for Prevention and Treatment of Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Candidate Drug Screen Strategy: The Discovery of Oroxylin A in Scutellariae Radix Against Sepsis via the Correlation Analysis Between Plant Metabolomics and Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Oroxylin A: A Promising Flavonoid for Prevention and Treatment of Chronic Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Oroxylin A prevents inflammation-related tumor through down-regulation of inflammatory gene expression by inhibiting NF-κB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Oroxylin A inhibition of lipopolysaccharide-induced iNOS and COX-2 gene expression via suppression of nuclear factor-kappaB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Oroxylin A attenuates IL-1β-induced inflammatory reaction via inhibiting the activation of the ERK and PI3K/AKT signaling pathways in osteoarthritis chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Protocol for Testing Oroxylin 7-O-glucoside on Glioma Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oroxylin 7-O-glucoside, a flavonoid glycoside and a metabolite of Oroxylin A, has emerged as a compound of interest in cancer research. Studies have indicated its potential to inhibit the progression of human glioma, one of the most aggressive forms of brain cancer. This document provides detailed application notes and protocols for testing the efficacy of this compound on glioma cells in a laboratory setting. The protocols outlined below cover key experiments to assess its impact on cell viability, cell cycle progression, and apoptosis, as well as its modulation of relevant signaling pathways.
This compound has been shown to significantly suppress the proliferation of human glioma cells.[1] Its mechanism of action involves inducing cell cycle arrest at the G0/G1 phase and promoting apoptosis.[1] These effects are mediated through the regulation of key proteins involved in cell cycle control and programmed cell death.[1]
Data Presentation
Table 1: Cell Viability Inhibition of Oroxyloside on Human Glioma Cell Lines
| Cell Line | IC50 (µM) after 24h |
| U87-MG | 36.87 |
| U251-MG | 52.36 |
| U138-MG | 59.67 |
| SHG44 | 56.39 |
This data is derived from a study on oroxyloside, a metabolite of oroxylin A, which is also known as Oroxylin A-7-O-glucuronide.[2]
Experimental Protocols
Cell Culture and Treatment
Materials:
-
Human glioma cell lines (e.g., U87-MG, U251-MG, U138-MG, SHG44)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin (B12071052)
-
This compound (oroxyloside)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
Cell culture flasks, plates, and other sterile consumables
Protocol:
-
Culture glioma cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.
-
Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in complete cell culture medium to achieve the desired final concentrations for treatment. Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced toxicity.
-
Seed the glioma cells in appropriate culture plates (e.g., 96-well plates for viability assays, 6-well plates for cell cycle and apoptosis assays). Allow the cells to adhere and reach approximately 70-80% confluency.
-
Replace the medium with fresh medium containing various concentrations of this compound (e.g., 5-100 µM) or a vehicle control (medium with 0.1% DMSO).[2]
-
Incubate the cells for the desired time points (e.g., 24, 48, 72 hours) before proceeding with the respective assays.
Experimental Workflow for Testing this compound on Glioma Cells
Caption: Workflow for evaluating the anti-glioma effects of this compound.
Cell Viability Assay (MTT Assay)
Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT to a purple formazan (B1609692) product.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Seed glioma cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and treat with this compound as described in section 1.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control cells. The half-maximal inhibitory concentration (IC50) can be determined from the dose-response curve.
Cell Cycle Analysis (Flow Cytometry)
Principle: Propidium (B1200493) iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA within a cell. Flow cytometry is used to measure the fluorescence intensity of a large population of cells, allowing for the determination of the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Materials:
-
PI staining solution (containing propidium iodide and RNase A)
-
Flow cytometer
Protocol:
-
Seed glioma cells in 6-well plates and treat with this compound for 24-48 hours.
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells in 70% ice-cold ethanol (B145695) overnight at -20°C.
-
Wash the cells with PBS and resuspend in PI staining solution.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer. Oroxyloside has been observed to induce cell cycle arrest at the G0/G1 phase in glioma cells.[1]
Apoptosis Assay (Annexin V-FITC/PI Staining)
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye like FITC to label early apoptotic cells. Propidium iodide is used as a counterstain to identify late apoptotic and necrotic cells, which have compromised membrane integrity.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Protocol:
-
Seed glioma cells in 6-well plates and treat with this compound for 24-48 hours.
-
Harvest the cells and wash with ice-cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within one hour. Oroxyloside treatment has been shown to induce apoptosis in glioma cells.[1]
Western Blot Analysis
Principle: Western blotting is a technique used to detect specific proteins in a sample. Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the target protein.
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Cyclin D1, CDK2, p53, p21, Caspase-9, Caspase-3, PARP, Akt, p-Akt, and β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Treat glioma cells with this compound as described previously.
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Oroxyloside treatment has been shown to decrease the expression of Cyclin D1 and CDK2, and increase the expression of p53 and p21.[1] It also leads to the cleavage of Caspase-9, Caspase-3, and PARP.[1]
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an ECL substrate and an imaging system. β-actin is commonly used as a loading control.
Signaling Pathways
References
Application Notes and Protocols: Oroxylin A 7-O-glucoside for Cell-Based Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Oroxylin A 7-O-glucoside is a flavonoid glycoside primarily isolated from medicinal plants such as Oroxylum indicum and Scutellaria baicalensis[1][2]. As a natural compound, it has garnered significant interest for its diverse pharmacological activities, including anti-cancer, anti-inflammatory, and neuroprotective properties[1][3]. Its mechanism of action involves the modulation of several key cellular signaling pathways, such as NF-κB, PI3K/Akt, and MAPK[1][3].
These application notes provide a comprehensive guide for the preparation and use of Oroxylin A 7-O-glucoside in various cell-based assays, ensuring reproducible and reliable results.
Compound Information
A summary of the key chemical properties of Oroxylin A 7-O-glucoside is presented below.
| Property | Value | Reference |
| IUPAC Name | 5-hydroxy-6-methoxy-2-phenyl-7-(β-D-glucopyranosyloxy)-4H-chromen-4-one | [1] |
| Synonyms | Oroxyloside | [4] |
| Molecular Formula | C₂₂H₂₂O₁₀ | [1] |
| Molecular Weight | 446.4 g/mol | [1] |
| CAS Number | 36948-77-3 | [2] |
Protocol: Preparation of Oroxylin A 7-O-glucoside Solutions
Proper preparation of stock and working solutions is critical for obtaining accurate results in cell-based assays. Flavonoids like Oroxylin A 7-O-glucoside are often poorly soluble in aqueous solutions and require an organic solvent for initial dissolution.
Materials and Equipment
-
Oroxylin A 7-O-glucoside powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade
-
Phosphate-Buffered Saline (PBS), sterile
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with appropriate supplements (e.g., FBS, antibiotics)
-
Sterile microcentrifuge tubes and serological pipettes
-
Vortex mixer
-
Calibrated micropipettes and sterile tips
Preparation of Stock Solution (10 mM)
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, use the following calculation:
-
Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 0.010 mol/L x 0.001 L x 446.4 g/mol = 4.464 mg
-
-
Dissolution: Aseptically weigh 4.46 mg of Oroxylin A 7-O-glucoside powder and transfer it to a sterile 1.5 mL microcentrifuge tube.
-
Solubilization: Add 1 mL of sterile DMSO to the tube.
-
Mixing: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.
Preparation of Working Solutions
Working solutions are prepared by diluting the high-concentration stock solution directly into the complete cell culture medium immediately before treating the cells.
Example: Preparing a 50 µM working solution:
-
Thaw a single aliquot of the 10 mM stock solution at room temperature.
-
Calculate the volume of stock solution needed using the formula M₁V₁ = M₂V₂. To prepare 1 mL of a 50 µM solution:
-
(10,000 µM) x V₁ = (50 µM) x (1000 µL)
-
V₁ = 5 µL
-
-
Add 5 µL of the 10 mM stock solution to 995 µL of pre-warmed complete cell culture medium.
-
Mix gently by pipetting up and down or by inverting the tube. Do not vortex, as this can cause protein denaturation in the medium.
-
The working solution is now ready to be added to the cells.
Crucial Note on Solvent Concentration: The final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5% (v/v) , to avoid solvent-induced cytotoxicity. In the example above, the final DMSO concentration is 0.5%. A vehicle control (medium with the same final concentration of DMSO) must always be included in experiments.
Application in Cell-Based Assays
Oroxylin A 7-O-glucoside has been evaluated in various cell lines for different biological activities. The effective concentration can vary significantly depending on the cell type and the specific assay.
Summary of Effective Concentrations
The following table summarizes concentrations reported in the literature for different cell-based assays. This can serve as a starting point for determining the optimal concentration range for your experiments.
| Cell Line | Assay Type | Effective Concentration Range | Reference |
| U87-MG, U251-MG (Glioma) | Proliferation/Cytotoxicity (IC₅₀) | 35 - 60 µM | [4] |
| RAW264.7 (Macrophages) | Anti-inflammatory (Cytokine reduction) | 2 - 100 µM | [4] |
| L02, AML12 (Hepatocytes) | Hepatoprotective (Reduction of apoptosis) | 100 µM | [4] |
| MCF-7, MDA-MB-231 (Breast Cancer) | Anti-cancer (Proliferation inhibition) | Not specified, but Oroxylin A is effective | [1] |
| HSC-3 (Oral Cancer) | Cytotoxicity | An extract was used at 50 µg/mL | [5] |
Protocol: MTT Cell Viability Assay
This protocol provides a general method to assess the cytotoxic effects of Oroxylin A 7-O-glucoside on adherent cells.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 18-24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of Oroxylin A 7-O-glucoside in complete medium (e.g., 0, 1, 5, 10, 25, 50, 100 µM). Include a vehicle control (medium + DMSO at the highest concentration used).
-
Remove the old medium from the wells and add 100 µL of the prepared treatment solutions to the respective wells.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 490-570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.
Visualized Workflows and Pathways
Experimental Workflow
The following diagram outlines the general workflow for preparing Oroxylin A 7-O-glucoside and its application in a typical cell-based assay.
References
Oroxylin 7-O-glucoside: Application Notes and Protocols for Angiogenesis Inhibition Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oroxylin 7-O-glucoside, a primary metabolite of Oroxylin A also known as Oroxyloside, is a flavonoid glycoside that has demonstrated significant potential as an inhibitor of angiogenesis.[1] Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in tumor growth, proliferation, and metastasis. Consequently, the inhibition of angiogenesis is a key strategy in cancer therapy. This compound exerts its anti-angiogenic effects by targeting key signaling pathways involved in endothelial cell migration, proliferation, and tube formation. These application notes provide a comprehensive overview of the methodologies and protocols for studying the anti-angiogenic properties of this compound, along with quantitative data and visualizations of the underlying molecular mechanisms.
Mechanism of Action
This compound primarily targets the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) signaling pathway, a pivotal regulator of angiogenesis.[1] Upon binding of its ligand, VEGF, VEGFR2 undergoes autophosphorylation, initiating a cascade of downstream signaling events. This compound has been shown to inhibit the autophosphorylation of VEGFR2, thereby blocking the activation of subsequent pathways, including the PI3K/Akt and MAPK/ERK pathways.[1][2] This blockade ultimately leads to the suppression of endothelial cell migration and the formation of capillary-like structures.[1]
Data Presentation
The following tables summarize the quantitative data on the inhibitory effects of Oroxylin A, the parent compound of this compound, on key angiogenic processes. While direct quantitative data for this compound is limited in the currently available literature, the data for Oroxylin A provides a strong rationale for its investigation.
Table 1: Inhibition of VEGF-Induced HUVEC Migration by Oroxylin A
| Concentration (µM) | Inhibition of Cell Migration (%) |
| 1 | 22 |
| 10 | 57 |
| 100 | 78 |
Data extracted from studies on Oroxylin A.
Table 2: Inhibition of VEGF-Induced HUVEC Tube Formation by Oroxylin A
| Concentration (µM) | Inhibition of Tube Formation (%) |
| 1 | 18 |
| 10 | 51 |
| 100 | 86 |
Data extracted from studies on Oroxylin A.[3]
Table 3: Inhibition of LPS-Induced HUVEC Tube Formation by Oroxylin A
| Concentration (µM) | Inhibition of Tube Formation (%) |
| 1 | 27 |
| 10 | 65 |
| 100 | 80 |
Data extracted from studies on Oroxylin A.[4]
Experimental Protocols
Detailed protocols for key in vitro and ex vivo angiogenesis assays are provided below. These protocols can be adapted for studying the effects of this compound.
Human Umbilical Vein Endothelial Cell (HUVEC) Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) on a basement membrane matrix.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (e.g., EGM-2)
-
Basement Membrane Matrix (e.g., Matrigel®)
-
96-well culture plates
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Calcein AM (for fluorescence imaging)
-
Inverted microscope with imaging capabilities
Protocol:
-
Thaw the basement membrane matrix on ice overnight.
-
Coat the wells of a pre-chilled 96-well plate with 50 µL of the matrix solution per well.
-
Incubate the plate at 37°C for 30-60 minutes to allow the matrix to solidify.
-
Harvest HUVECs and resuspend them in a serum-free medium at a density of 2 x 10^5 cells/mL.
-
Pre-treat the HUVEC suspension with various concentrations of this compound or vehicle control for 1 hour.
-
Seed 100 µL of the cell suspension onto the solidified matrix in each well.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 4-18 hours.
-
Visualize and capture images of the tube-like structures using an inverted microscope.
-
For quantitative analysis, the total tube length and the number of branch points can be measured using image analysis software (e.g., ImageJ).
Transwell Migration Assay (Boyden Chamber Assay)
This assay evaluates the effect of a test compound on the chemotactic migration of endothelial cells.
Materials:
-
HUVECs
-
Transwell inserts (8 µm pore size) for 24-well plates
-
Serum-free endothelial cell basal medium
-
Endothelial cell growth medium containing a chemoattractant (e.g., VEGF or 10% FBS)
-
This compound
-
Cotton swabs
-
Fixing and staining reagents (e.g., methanol (B129727) and crystal violet)
-
Light microscope
Protocol:
-
Culture HUVECs to 70-80% confluency and then serum-starve them for 4-6 hours.
-
Add 600 µL of endothelial cell growth medium with the chemoattractant to the lower chamber of the 24-well plate.
-
Harvest and resuspend the serum-starved HUVECs in serum-free medium at a density of 1 x 10^6 cells/mL.
-
Treat the cell suspension with different concentrations of this compound or vehicle control.
-
Add 100 µL of the treated cell suspension to the upper chamber of the Transwell inserts.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 4-24 hours.
-
After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol for 10 minutes.
-
Stain the fixed cells with 0.5% crystal violet solution for 20 minutes.
-
Gently wash the inserts with water and allow them to air dry.
-
Count the number of migrated cells in several random fields under a light microscope.
Rat Aortic Ring Assay
This ex vivo assay provides a more complex and physiologically relevant model of angiogenesis.
Materials:
-
Thoracic aorta from a 6-8 week old Sprague-Dawley rat
-
Serum-free medium (e.g., M199)
-
Collagen type I or Matrigel
-
48-well culture plates
-
Surgical instruments (forceps, scissors)
-
This compound
-
Inverted microscope
Protocol:
-
Aseptically dissect the thoracic aorta and place it in a petri dish containing cold serum-free medium.
-
Carefully remove the surrounding fibro-adipose tissue.
-
Cross-section the aorta into 1 mm thick rings.
-
Embed the aortic rings in a layer of collagen or Matrigel in a 48-well plate.
-
Allow the matrix to polymerize at 37°C for 30 minutes.
-
Add serum-free medium containing different concentrations of this compound or vehicle control to each well.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 7-14 days, changing the medium every 2-3 days.
-
Monitor the outgrowth of microvessels from the aortic rings using an inverted microscope.
-
Quantify the extent of angiogenesis by measuring the length and number of the sprouting microvessels.
Western Blot Analysis of VEGFR2 Phosphorylation
This technique is used to determine the effect of this compound on the activation of VEGFR2.
Materials:
-
HUVECs
-
VEGF-A
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-VEGFR2 (Tyr1175), anti-total-VEGFR2
-
Secondary antibody (HRP-conjugated)
-
SDS-PAGE and Western blotting equipment
-
Chemiluminescence detection reagents
Protocol:
-
Culture HUVECs to near confluency and serum-starve for 12-24 hours.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with VEGF-A (e.g., 50 ng/mL) for 5-10 minutes.
-
Immediately lyse the cells with ice-cold lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody against phospho-VEGFR2 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescence substrate.
-
Strip the membrane and re-probe with an antibody against total VEGFR2 to normalize for protein loading.
-
Quantify the band intensities using densitometry software.
Visualizations
The following diagrams, generated using Graphviz, illustrate key aspects of studying angiogenesis inhibition by this compound.
Caption: this compound inhibits angiogenesis by blocking VEGFR2 signaling.
Caption: Experimental workflow for in vitro angiogenesis assays.
Caption: Workflow for analyzing VEGFR2 phosphorylation by Western Blot.
References
- 1. Oroxyloside inhibits angiogenesis through suppressing internalization of VEGFR2/Flk-1 in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Oroxylin A inhibits angiogenesis through blocking vascular endothelial growth factor-induced KDR/Flk-1 phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. if-pan.krakow.pl [if-pan.krakow.pl]
Troubleshooting & Optimization
Oroxylin 7-O-glucoside: A Technical Resource for Researchers
This technical support center provides essential information for researchers, scientists, and drug development professionals working with Oroxylin 7-O-glucoside. Here you will find guidance on its solubility, troubleshooting tips for common experimental issues, and detailed diagrams of relevant signaling pathways.
Solubility Data
The solubility of this compound can vary depending on the solvent and experimental conditions. Below is a summary of available quantitative and qualitative solubility data.
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | 10 mM | This is a commonly used solvent for creating stock solutions for in vitro experiments. |
| Water | Generally soluble | As a glycoside, this compound is expected to be soluble in water due to the hydrophilic sugar moiety. However, empirical determination is recommended for specific concentrations. |
| Alcohols (e.g., Ethanol, Methanol) | Generally soluble | Flavonoid glycosides are typically soluble in alcohols. These can be used as primary extraction solvents from plant material.[1] |
| Less Polar Organic Solvents (e.g., Chloroform, Diethyl Ether) | Insoluble | Flavonoid glycosides are generally insoluble in nonpolar organic solvents.[1] |
Troubleshooting and FAQs
This section addresses common questions and issues that may arise during the handling and use of this compound in a research setting.
Q1: I am having trouble dissolving this compound in my desired solvent. What can I do?
A1: Difficulty in dissolving this compound can be due to several factors. Here are some troubleshooting steps:
-
Start with DMSO: For most in vitro cell culture experiments, it is recommended to first prepare a concentrated stock solution in DMSO (e.g., 10 mM). This stock can then be diluted to the final working concentration in your aqueous culture medium.
-
Gentle Warming: If the compound does not readily dissolve at room temperature, gentle warming of the solution (e.g., to 37°C) can aid in dissolution. Avoid excessive heat, which could degrade the compound.
-
Sonication: Using a sonicator bath for a short period can help to break up any clumps of powder and facilitate dissolution.
-
pH Adjustment: The solubility of flavonoids can be pH-dependent. For aqueous solutions, slight adjustments in pH may improve solubility. However, ensure the final pH is compatible with your experimental system.
Q2: My this compound solution appears cloudy or has precipitates after dilution in my aqueous buffer/medium. How can I resolve this?
A2: Precipitation upon dilution is a common issue when diluting a DMSO stock solution into an aqueous medium. Consider the following:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your working solution is low (typically <0.5%) to avoid solvent-induced toxicity and precipitation.
-
Stepwise Dilution: Instead of a single large dilution, try a stepwise dilution. For example, first dilute the DMSO stock in a small volume of your aqueous buffer and then add this intermediate dilution to the final volume.
-
Vortexing During Dilution: Add the DMSO stock to the aqueous medium while vortexing to ensure rapid and uniform mixing, which can prevent localized high concentrations that lead to precipitation.
Q3: How should I store my this compound stock solution?
A3: For long-term stability, it is recommended to store stock solutions of this compound in DMSO at -20°C or -80°C. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.
Experimental Protocols & Signaling Pathways
This compound exerts its biological effects by modulating various signaling pathways. Its aglycone, Oroxylin A, has been shown to interact with key cellular signaling cascades involved in inflammation and cancer.
Standard Protocol for In Vitro Cell Treatment
The following is a general workflow for preparing and using this compound in cell-based assays.
References
Improving Oroxylin 7-O-glucoside stability in culture media
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential issues with the stability of Oroxylin A 7-O-glucoside in culture media during in vitro experiments.
Troubleshooting Guide
Flavonoid glycosides, like Oroxylin A 7-O-glucoside, can be susceptible to degradation under typical cell culture conditions. This guide will help you identify and resolve common stability issues.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent or lower-than-expected biological activity | Degradation of Oroxylin A 7-O-glucoside over the incubation period, leading to a decrease in the effective concentration. | - Conduct a stability study: Determine the degradation kinetics of the compound in your specific cell culture medium and conditions (see Experimental Protocol below).[1][2] - Prepare fresh solutions: Make fresh working solutions of Oroxylin A 7-O-glucoside immediately before each experiment.[3] - Replenish the medium: For long-term experiments, consider replenishing the culture medium with freshly prepared compound at regular intervals. |
| Visible color change in the culture medium (e.g., yellowing or browning) | Oxidative degradation of the flavonoid structure. The physiological pH (~7.4) and temperature (37°C) of cell culture media can promote oxidation.[3] | - Minimize light exposure: Protect stock solutions and culture plates from light by using amber-colored tubes and wrapping plates in aluminum foil.[1][3] - Consider antioxidants: The addition of antioxidants like ascorbic acid to the culture medium could potentially improve stability, but this must be validated for non-interference with the experiment. |
| High variability between experimental replicates | Inconsistent sample handling, pipetting errors, or temperature fluctuations.[1] | - Ensure uniform mixing: Thoroughly mix the medium after adding the compound and before aliquoting to plates or taking samples.[1] - Use calibrated pipettes: Ensure accurate and consistent dispensing of the compound and media.[1] - Maintain stable temperature: Use a calibrated and stable incubator.[1] |
| Discrepancy between in vitro and in vivo results | In vivo, Oroxylin A 7-O-glucoside may be metabolized to its aglycone, Oroxylin A, or other metabolites which may have different bioactivities.[4] | - Test the aglycone: In parallel with the glucoside, test the biological activity of the aglycone (Oroxylin A) in your in vitro model to see if it accounts for the in vivo observations. - Metabolite analysis: Use analytical methods like HPLC-MS to identify potential metabolites in your cell culture supernatant over time.[4] |
Frequently Asked Questions (FAQs)
Q1: How stable is Oroxylin A 7-O-glucoside in standard cell culture media like DMEM?
While specific degradation kinetics for Oroxylin A 7-O-glucoside in DMEM are not extensively published, flavonoid glycosides are generally more stable in aqueous solutions and cell culture media than their corresponding aglycones.[3][5] The glycosidic bond can protect the flavonoid structure from oxidative degradation.[3] However, stability is influenced by factors such as pH, temperature, light exposure, and media components.[1][6] It is crucial to experimentally determine the stability under your specific conditions.
Q2: What are the primary factors that can affect the stability of Oroxylin A 7-O-glucoside in my experiments?
Several factors can influence the stability of Oroxylin A 7-O-glucoside in cell culture:
-
pH: The pH of the culture medium (typically 7.2-7.4) can affect the rate of hydrolysis and other pH-dependent degradation pathways.[1][6] Flavonoids are often more stable at a slightly acidic pH.[6]
-
Temperature: Standard incubator temperatures of 37°C can accelerate the degradation of some compounds.[1]
-
Media Components: Components within the media, such as serum enzymes (if using serum-containing media), amino acids, and metal ions, can interact with and degrade the compound.[1][3]
-
Light: Exposure to light, particularly UV light, can cause photodegradation.[1][3]
-
Oxygen: Dissolved oxygen can lead to oxidative degradation of the flavonoid structure.[3]
Q3: How does the stability of Oroxylin A 7-O-glucoside compare to its aglycone, Oroxylin A?
Generally, the glycosylation of flavonoids enhances their stability in aqueous solutions.[3][5][7] The glucose moiety helps to protect the core flavonoid structure from degradation. Therefore, Oroxylin A 7-O-glucoside is expected to be more stable than its aglycone, Oroxylin A, in cell culture media.[3]
Q4: What are the potential degradation products of Oroxylin A 7-O-glucoside, and could they interfere with my results?
The degradation of flavonoids can involve the opening of the heterocyclic C-ring, which leads to the formation of simpler phenolic compounds.[8] While specific degradation products of Oroxylin A 7-O-glucoside in cell culture media are not well-documented, it is plausible that hydrolysis could yield the aglycone, Oroxylin A. These degradation products may possess their own biological activities, which could confound experimental results.[3]
Q5: How can I quantify the stability of Oroxylin A 7-O-glucoside in my experimental setup?
To quantify the stability, you should perform a time-course experiment and analyze the concentration of the compound at different time points using a reliable analytical method like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2] A detailed protocol is provided below.
Experimental Protocols
Protocol for Assessing the Stability of Oroxylin A 7-O-glucoside in Cell Culture Media
Objective: To determine the degradation kinetics of Oroxylin A 7-O-glucoside in a specific cell culture medium over a defined period.
Materials:
-
Oroxylin A 7-O-glucoside
-
DMSO (or other suitable solvent)
-
Your specific cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile microcentrifuge tubes or a multi-well plate
-
Calibrated incubator (37°C, 5% CO₂)
-
HPLC or LC-MS/MS system
-
Acetonitrile (B52724) (cold)
Procedure:
-
Prepare a Stock Solution: Prepare a concentrated stock solution of Oroxylin A 7-O-glucoside (e.g., 10 mM) in DMSO.
-
Spike the Medium: Pre-warm your cell culture medium to 37°C. Dilute the stock solution into the medium to achieve the final concentration used in your experiments (e.g., 10 µM). Ensure the final DMSO concentration is low (typically <0.5%).[1]
-
Aliquot Samples: Dispense the spiked medium into sterile microcentrifuge tubes or the wells of a multi-well plate.[1]
-
Time Zero (T=0) Sample: Immediately take an aliquot of the spiked media. This will serve as your T=0 reference point. Process this sample as described in step 7.[1]
-
Incubation: Place the remaining tubes or the plate in a 37°C incubator with 5% CO₂.[2]
-
Time-Course Sampling: At predetermined time points (e.g., 2, 4, 8, 24, 48 hours), remove an aliquot from the incubator.[1]
-
Sample Processing: To precipitate proteins from the medium, add 3 volumes of cold acetonitrile to your sample. Vortex and centrifuge at high speed to pellet the precipitated proteins. Transfer the supernatant to a clean tube or HPLC vial for analysis.[1][2]
-
Analysis: Analyze the concentration of Oroxylin A 7-O-glucoside in the processed samples using a validated HPLC or LC-MS/MS method.[9]
-
Data Calculation: Calculate the percentage of Oroxylin A 7-O-glucoside remaining at each time point relative to the T=0 concentration.
Data Presentation:
The results of the stability study can be presented in a table as follows:
| Time (hours) | Concentration (µM) | % Remaining |
| 0 | 10.0 | 100 |
| 2 | 9.8 | 98 |
| 4 | 9.5 | 95 |
| 8 | 9.1 | 91 |
| 24 | 7.8 | 78 |
| 48 | 6.2 | 62 |
Note: This table presents hypothetical data for illustrative purposes. Actual degradation rates must be determined experimentally.
Visualizations
Signaling Pathways
Oroxylin A, the aglycone of Oroxylin A 7-O-glucoside, has been shown to modulate several key signaling pathways involved in inflammation and cancer.
Caption: Oroxylin A inhibits the NF-κB signaling pathway.[10][11][12]
Caption: Oroxylin A inhibits the PI3K/Akt signaling pathway.[13][14]
Experimental Workflow
Caption: Experimental workflow for determining compound stability.[1][2][15]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Oroxylin 7-O-glucoside | Benchchem [benchchem.com]
- 5. Flavonoids as Aglycones in Retaining Glycosidase-Catalyzed Reactions: Prospects for Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. crcu.jlu.edu.cn [crcu.jlu.edu.cn]
- 7. Comparison of Flavonoid O-Glycoside, C-Glycoside and Their Aglycones on Antioxidant Capacity and Metabolism during In Vitro Digestion and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Determination of oroxylin A, oroxylin A 7-O-glucuronide, and oroxylin A sodium sulfonate in beagle dogs by using UHPLC MS/MS Application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Oroxylin A prevents inflammation-related tumor through down-regulation of inflammatory gene expression by inhibiting NF-κB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of Flavonoids on Cancer, Cardiovascular and Neurodegenerative Diseases: Role of NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Oroxylin A inhibition of lipopolysaccharide-induced iNOS and COX-2 gene expression via suppression of nuclear factor-kappaB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Oroxylin A attenuates IL-1β-induced inflammatory reaction via inhibiting the activation of the ERK and PI3K/AKT signaling pathways in osteoarthritis chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
Technical Support Center: Oroxylin 7-O-glucoside Purity Analysis by HPLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purity analysis of Oroxylin 7-O-glucoside using High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the HPLC analysis of this compound and related flavonoids.
Q1: What are the typical starting HPLC conditions for this compound analysis?
A typical starting point for the analysis of this compound, a flavonoid glycoside, involves reversed-phase HPLC.[1][2][3] A C18 column is a common choice, paired with a gradient mobile phase consisting of an acidified aqueous solution (e.g., water with 0.1% formic or acetic acid) and an organic solvent like acetonitrile (B52724) or methanol (B129727).[2][3] Detection is usually performed using a UV/DAD detector at a wavelength between 280–350 nm.[3]
Q2: My this compound peak is tailing. What are the possible causes and solutions?
Peak tailing, where a peak is asymmetrical with a drawn-out trailing edge, is a common issue.[4] For flavonoid compounds like this compound, this can be caused by several factors:
-
Secondary Interactions: Polar functional groups on this compound can interact with residual silanol (B1196071) groups on the silica-based column packing.[5]
-
Mobile Phase pH: An inappropriate mobile phase pH can lead to the ionization of silanol groups, increasing unwanted interactions.[4][5]
-
Column Overload: Injecting too concentrated a sample can saturate the column.[4]
-
Column Degradation: An old or poorly maintained column can lead to peak shape distortion.[4]
Troubleshooting Steps for Peak Tailing:
-
Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2-3 with formic or phosphoric acid) can suppress the ionization of silanol groups, minimizing secondary interactions.[4][5]
-
Reduce Sample Concentration: Dilute your sample and reinject to see if the peak shape improves.
-
Use a Different Column: Consider a column with end-capping or a different stationary phase that is less prone to secondary interactions.
-
Check Column Health: If the column is old or has been used extensively, it may need to be replaced. A blocked inlet frit can also cause peak distortion.[5]
Q3: I am seeing unexpected peaks ("ghost peaks") in my chromatogram. What is their origin and how can I eliminate them?
Ghost peaks are extraneous peaks that do not originate from the sample itself.[6][7] They can arise from several sources:
-
Contaminated Mobile Phase: Impurities in solvents, buffers, or water can accumulate on the column and elute as peaks, especially during gradient runs.[8][9] Microbial growth in unpreserved buffer solutions is also a potential cause.[8]
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System Contamination: Carryover from previous injections, especially if the prior sample was highly concentrated, can lead to ghost peaks.[10][11] Contaminants can also leach from system components like tubing or seals.[8]
-
Sample Diluent: If the sample is dissolved in a stronger solvent than the initial mobile phase, this can cause peak shape issues that may be mistaken for ghost peaks.
Troubleshooting Steps for Ghost Peaks:
-
Run a Blank Gradient: Inject only the mobile phase. If the ghost peaks are still present, the mobile phase or the HPLC system is the likely source.[6]
-
Prepare Fresh Mobile Phase: Use high-purity, HPLC-grade solvents and freshly prepared aqueous phases.[9] Filter and degas all solvents before use.[2]
-
Clean the System: Flush the injector, lines, and column with a strong solvent to remove any adsorbed contaminants.
-
Check for Carryover: Perform several blank injections after a sample run to see if the ghost peaks diminish. If so, optimize the needle wash method of the autosampler.[10]
Q4: The retention time of my this compound peak is shifting between injections. What should I check?
Retention time instability can compromise the reliability of your results. The following are common causes:
-
Inconsistent Mobile Phase Preparation: Small variations in the composition of the mobile phase can lead to shifts in retention time.
-
Column Temperature Fluctuations: The column temperature should be controlled using a column oven, as ambient temperature changes can affect retention.[2]
-
Column Equilibration: Insufficient column equilibration time between runs, especially with gradient elution, is a frequent cause of retention time drift.
-
Pump Issues: A malfunctioning pump can deliver an inconsistent flow rate, leading to variable retention times.
Troubleshooting Steps for Shifting Retention Times:
-
Ensure Proper Mixing and Degassing: Prepare the mobile phase carefully and ensure it is thoroughly mixed and degassed.
-
Use a Column Oven: Maintain a constant column temperature throughout the analytical run.
-
Increase Equilibration Time: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.
-
Check Pump Performance: Monitor the system pressure for fluctuations, which may indicate a problem with the pump seals or check valves.
Experimental Protocols
A validated HPLC method is crucial for accurate purity analysis. Below is a general protocol that can be adapted and optimized for your specific instrumentation and requirements.
1. Sample Preparation
-
Standard Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in a suitable solvent (e.g., methanol or a mixture of methanol and water) to a final concentration of approximately 1 mg/mL.[12] Prepare a series of working standard solutions by diluting the stock solution to desired concentrations for linearity assessment.[12]
-
Sample Solution: Dissolve the test sample containing this compound in the same solvent as the standard solution to a concentration within the calibration range.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to remove particulate matter that could damage the column.[2][12]
2. HPLC Method Parameters
The following table summarizes a typical set of HPLC parameters for the analysis of this compound and similar flavonoids.
| Parameter | Recommended Setting |
| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)[2][3] |
| Mobile Phase A | Water with 0.1% Formic Acid or 0.5% Acetic Acid[3] |
| Mobile Phase B | Acetonitrile or Methanol[3][13] |
| Gradient Elution | A typical gradient might start with a high percentage of Mobile Phase A, gradually increasing the percentage of Mobile Phase B to elute the compound. A re-equilibration step at the initial conditions is necessary at the end of each run.[2][3] |
| Flow Rate | 0.8 - 1.0 mL/min[2][3] |
| Column Temperature | 30 - 45 °C[2][14] |
| Injection Volume | 10 - 20 µL[2][3] |
| Detection Wavelength | Diode Array Detector (DAD) set between 280 - 350 nm[3] |
3. Method Validation Parameters
For reliable quantitative analysis, the HPLC method should be validated according to ICH guidelines. Key validation parameters are summarized below.
| Validation Parameter | Acceptance Criteria |
| System Suitability | Tailing factor ≤ 2.0; Theoretical plates > 2000; RSD of peak area and retention time for replicate injections < 2% |
| Linearity | Correlation coefficient (r²) ≥ 0.999 for the calibration curve[3] |
| Accuracy (% Recovery) | Typically between 98.0% and 102.0%[12] |
| Precision (RSD%) | Repeatability (Intra-day) ≤ 2%; Intermediate Precision (Inter-day) ≤ 2% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1 |
Visualized Workflows
General HPLC Analysis Workflow
Caption: A general workflow for HPLC purity analysis.
Troubleshooting Logic for Common HPLC Issues
Caption: A logical flow for troubleshooting common HPLC problems.
Potential Causes of Peak Tailing
Caption: Diagram of potential causes for peak tailing in HPLC.
References
- 1. This compound | Benchchem [benchchem.com]
- 2. longdom.org [longdom.org]
- 3. HPLC/DAD Method Validation of 6-Hydroxyluteolin 7-O-Glucoside Analysis from Salvia plebeia -Korean Journal of Pharmacognosy | Korea Science [koreascience.kr]
- 4. uhplcs.com [uhplcs.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. How to Identify Ghost Peaks in U/HPLC | Phenomenex [phenomenex.com]
- 7. uhplcs.com [uhplcs.com]
- 8. welch-us.com [welch-us.com]
- 9. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 10. hplc.eu [hplc.eu]
- 11. scribd.com [scribd.com]
- 12. HPLC/DAD Method Validation of 6-Hydroxyluteolin 7-O-Glucoside Analysis from Salvia plebeia -Korean Journal of Pharmacognosy [koreascience.kr]
- 13. researchgate.net [researchgate.net]
- 14. A Candidate Drug Screen Strategy: The Discovery of Oroxylin A in Scutellariae Radix Against Sepsis via the Correlation Analysis Between Plant Metabolomics and Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Oroxylin A 7-O-glucoside Bioavailability
Welcome to the technical support center for researchers working with Oroxylin A 7-O-glucoside (OAG). This resource provides troubleshooting guidance and answers to frequently asked questions to help you overcome the challenges associated with its low in vivo bioavailability.
Frequently Asked Questions (FAQs)
Q1: What is Oroxylin A 7-O-glucoside (OAG) and why is its bioavailability a concern?
A1: Oroxylin A 7-O-glucoside is a flavonoid glycoside primarily found in the roots of medicinal plants like Scutellaria baicalensis[1][2]. Like many flavonoid glycosides, it exhibits promising therapeutic activities, including anti-inflammatory, anti-cancer, and neuroprotective effects[1][3]. However, its clinical potential is significantly hampered by low oral bioavailability. This means that after oral administration, only a very small fraction of the compound reaches systemic circulation in its active form, limiting its therapeutic efficacy. The aglycone, Oroxylin A, has shown an oral bioavailability of less than 2% in rats[4][5].
Q2: What are the primary factors contributing to the low bioavailability of OAG?
A2: The low bioavailability of OAG and other flavonoid glycosides is a multifactorial issue. The main barriers include:
-
Poor Membrane Permeability: As a glycoside, OAG is relatively polar, which can limit its ability to passively diffuse across the lipid-rich membranes of intestinal epithelial cells.
-
Enzymatic Hydrolysis: Before absorption, OAG can be hydrolyzed to its aglycone, Oroxylin A, by intestinal enzymes or gut microbiota[6][7]. While the aglycone is more lipophilic, this conversion step can be a rate-limiting factor.
-
First-Pass Metabolism: Once absorbed, Oroxylin A undergoes extensive first-pass metabolism, primarily in the intestine and liver. The main metabolic pathways are glucuronidation and sulfation, converting the active aglycone into more water-soluble and easily excretable metabolites[5][8].
-
Efflux Transporters: The aglycone and its metabolites can be actively pumped back into the intestinal lumen by efflux transporters like P-glycoprotein (P-gp) and Multidrug Resistance-Associated Proteins (MRPs), further reducing net absorption[9][10][11][12].
Q3: What role does the gut microbiota play in OAG metabolism?
A3: The gut microbiota plays a crucial role. Intestinal bacteria produce β-glucosidases that can cleave the glucose moiety from OAG, releasing the aglycone, Oroxylin A[6]. This deglycosylation is often a prerequisite for absorption[6][7]. Therefore, the composition and metabolic activity of an individual's gut microbiome can significantly influence the rate and extent of OAG absorption, leading to inter-individual variability in pharmacokinetic studies.
Q4: What are the major metabolites of OAG observed in vivo?
A4: After oral administration of Oroxylin A (the aglycone of OAG), the primary metabolites detected in plasma are Oroxylin A 7-O-glucuronide (which is structurally similar to OAG's glucuronide form) and Oroxylin A sodium sulfonate[4][5][13]. Studies show that after oral administration of a Scutellariae Radix extract, the glucuronide form (OG) is the most abundant component found in rat plasma, with concentrations 10-130 times higher than the corresponding aglycone[14].
Troubleshooting Guide
Problem: My in vivo study shows negligible plasma concentrations of OAG and its aglycone, Oroxylin A, after oral administration.
-
Possible Cause 1: Extensive First-Pass Metabolism.
-
Explanation: Oroxylin A is rapidly metabolized in the gut wall and liver into glucuronide and sulfate (B86663) conjugates[5][8]. You may be looking for the parent compound, while the majority exists as metabolites.
-
Solution: Adjust your analytical method (e.g., LC-MS/MS) to also quantify the major metabolites: Oroxylin A 7-O-glucuronide and Oroxylin A sodium sulfonate[13]. Consider using enzymatic hydrolysis (with β-glucuronidase/sulfatase) on plasma samples to convert metabolites back to the aglycone, allowing for measurement of "total" Oroxylin A.
-
-
Possible Cause 2: Efflux Transporter Activity.
-
Explanation: P-glycoprotein (P-gp) and other ABC transporters on the apical side of enterocytes actively pump absorbed Oroxylin A back into the intestinal lumen, preventing it from reaching the bloodstream[15].
-
Solution: In your experimental design, consider co-administering OAG with a known P-gp inhibitor, such as verapamil (B1683045) or specific flavonoids like quercetin[16][17][18]. A significant increase in plasma concentration in the presence of an inhibitor would suggest that efflux is a major barrier.
-
-
Possible Cause 3: Poor Aqueous Solubility and Dissolution.
-
Explanation: While OAG is more soluble than its aglycone, its dissolution rate in the gastrointestinal tract might still be a limiting factor for absorption.
-
Solution: Explore formulation strategies to enhance solubility and dissolution. These can include nanoformulations (e.g., nanosuspensions, solid lipid nanoparticles) or co-amorphous systems[19]. These approaches increase the surface area and dissolution velocity of the compound.
-
Below is a workflow to diagnose the cause of low plasma exposure.
Strategies to Enhance Bioavailability
Improving the bioavailability of OAG requires overcoming the barriers of metabolism, transport, and solubility. Below are key strategies with supporting data.
Formulation Strategies
Advanced formulation techniques can significantly improve the dissolution and absorption of poorly soluble compounds like Oroxylin A.
| Strategy | Mechanism of Action | Expected Outcome |
| Nanoformulations | Increases surface area-to-volume ratio, enhancing dissolution rate and saturation solubility. Can also facilitate lymphatic uptake, bypassing first-pass metabolism. | Higher Cmax and AUC. |
| Co-amorphous Systems | Forms a high-energy amorphous state with a co-former (e.g., an amino acid), preventing crystallization and improving solubility and dissolution[19]. | Improved oral bioavailability compared to crystalline form[19]. |
| Lipid-Based Formulations | Solubilizes the compound in a lipid matrix, promoting absorption through intestinal lymphatic pathways. | Bypasses hepatic first-pass metabolism, increasing systemic exposure. |
Co-administration Strategies
This approach involves administering OAG with compounds that inhibit metabolic enzymes or efflux transporters.
| Co-administered Agent | Target | Mechanism of Action |
| Quercetin | ABC Transporters (BCRP, P-gp)[17] | Competitively inhibits efflux transporters in the intestine, reducing the pumping of Oroxylin A back into the lumen and thereby increasing net absorption[17][18]. |
| Verapamil | P-glycoprotein (P-gp)[16][20] | A well-characterized P-gp inhibitor that can serve as a positive control in experiments to confirm the role of P-gp in limiting OAG/Oroxylin A absorption[16]. |
| Piperine | CYP450 Enzymes, P-gp | A known bio-enhancer that inhibits key drug-metabolizing enzymes and P-gp, increasing the plasma concentration of co-administered drugs. |
The diagram below illustrates the primary barriers to OAG absorption and the corresponding enhancement strategies.
Experimental Protocols
Here are summarized protocols for key in vitro and in situ experiments to investigate OAG bioavailability.
Protocol 1: Caco-2 Cell Permeability Assay
This assay assesses the intestinal permeability of a compound and investigates the involvement of efflux transporters.
-
Cell Culture: Culture Caco-2 cells on Transwell® inserts for 21-25 days to allow for differentiation into a polarized monolayer that mimics the intestinal epithelium.
-
Monolayer Integrity Check: Measure the Transepithelial Electrical Resistance (TEER) to ensure the integrity of the cell monolayer. A TEER value > 250 Ω·cm² is typically considered acceptable.
-
Permeability Study (A-to-B):
-
Add OAG solution to the apical (A) side of the Transwell®.
-
At predetermined time points (e.g., 30, 60, 90, 120 min), take samples from the basolateral (B) side.
-
Quantify the concentration of OAG in the basolateral samples using LC-MS/MS.
-
-
Efflux Study (B-to-A):
-
Add OAG solution to the basolateral (B) side.
-
Take samples from the apical (A) side at the same time points.
-
Calculate the apparent permeability coefficient (Papp) for both directions.
-
Interpretation: An efflux ratio (Papp B-to-A / Papp A-to-B) greater than 2 suggests the involvement of active efflux. To confirm, repeat the assay in the presence of a known efflux pump inhibitor (e.g., verapamil)[21]. A significant reduction in the efflux ratio confirms transporter involvement.
-
Protocol 2: In Situ Single-Pass Intestinal Perfusion (SPIP)
This model provides a more physiologically relevant assessment of intestinal absorption in an anesthetized rat.[11][22]
-
Animal Preparation: Anesthetize a fasted rat and expose the small intestine via a midline abdominal incision.
-
Cannulation: Isolate a specific intestinal segment (e.g., jejunum, ileum) of a defined length (e.g., 10 cm). Insert cannulas at both ends for perfusion.
-
Perfusion: Perfuse the segment with a solution of OAG in a buffer (e.g., Krebs-Ringer) at a constant flow rate (e.g., 0.2 mL/min)[22].
-
Sampling: After an initial equilibration period (e.g., 30 min), collect the perfusate from the outlet cannula at regular intervals (e.g., every 15 min for 2 hours)[22].
-
Analysis: Accurately measure the volume of each collected sample and determine the concentration of OAG using a validated analytical method. Use a non-absorbable marker to correct for any water flux.
-
Calculation: Calculate the effective permeability coefficient (Peff) and absorption rate constant (Ka) using standard equations[22][23]. These parameters provide a quantitative measure of intestinal absorption.
Protocol 3: Liver Microsome Stability Assay
This in vitro assay predicts the rate of Phase I metabolism of a compound by liver enzymes.
-
Incubation Mixture: Prepare an incubation mixture containing liver microsomes (human or rat), a NADPH-regenerating system (cofactor), and a buffer (e.g., phosphate (B84403) buffer, pH 7.4)[24][25][26].
-
Initiation: Pre-warm the mixture to 37°C. Initiate the metabolic reaction by adding a small volume of OAG (or Oroxylin A) stock solution. The final substrate concentration is typically around 1 µM[24][26].
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 45, 60 min), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard[24][26].
-
Sample Processing: Centrifuge the samples to precipitate the microsomal proteins.
-
Analysis: Analyze the supernatant by LC-MS/MS to determine the concentration of the remaining parent compound.
-
Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½) and the intrinsic clearance (CLint)[25][26]. A short half-life indicates rapid metabolism.
References
- 1. Oroxylin 7-O-glucoside | Benchchem [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Oroxylin A-7-o-glucoside | 36948-77-3 | LBA94877 [biosynth.com]
- 4. Pharmacokinetics, tissue distribution and excretion study of Oroxylin A, Oroxylin A 7-O-glucuronide and Oroxylin A sodium sulfonate in rats after administration of Oroxylin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Intestinal absorption of luteolin and luteolin 7-O-beta-glucoside in rats and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Oroxylin A: A Promising Flavonoid for Prevention and Treatment of Chronic Diseases [mdpi.com]
- 9. scispace.com [scispace.com]
- 10. Effects of flavonoids on P-Glycoprotein activity - Science Letter - Solvo Biotechnology [solvobiotech.com]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. Determination of oroxylin A, oroxylin A 7-O-glucuronide, and oroxylin A sodium sulfonate in beagle dogs by using UHPLC MS/MS Application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Oral pharmacokinetics of baicalin, wogonoside, oroxylin A 7-O-β-d-glucuronide and their aglycones from an aqueous extract of Scutellariae Radix in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Natural Products as Alternative Choices for P-Glycoprotein (P-gp) Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Emerging significance of flavonoids as P-glycoprotein inhibitors in cancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Unlocking the potential of flavonoid-based co-crystal and co-amorphous systems [ouci.dntb.gov.ua]
- 20. The intestinal absorption properties of flavonoids in Hippophaë rhamnoides extracts by an in situ single-pass intestinal perfusion model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. The effect of co-administered flavonoids on the metabolism of hesperetin and the disposition of its metabolites in Caco-2 cell monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. ijpsonline.com [ijpsonline.com]
- 23. [In situ rats single pass perfusion intestinal absorption of the effectivein components in Radix Angelicae Pubescentis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. charnwooddiscovery.com [charnwooddiscovery.com]
- 25. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 26. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
Technical Support Center: Oroxylin A 7-O-glucoside Dosage Optimization for Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Oroxylin A 7-O-glucoside dosage for animal studies.
Frequently Asked Questions (FAQs)
Q1: What is the difference between Oroxylin A 7-O-glucoside and Oroxylin A 7-O-glucuronide?
A1: Oroxylin A 7-O-glucoside and Oroxylin A 7-O-glucuronide are two different glycoside forms of the flavonoid Oroxylin A. It is crucial to distinguish between them for accurate experimental design. The key difference lies in the sugar moiety attached at the 7-O position of the Oroxylin A backbone.
-
Oroxylin A 7-O-glucoside: Contains a glucose molecule. Its molecular formula is C₂₂H₂₂O₁₀[1].
-
Oroxylin A 7-O-glucuronide: Contains a glucuronic acid molecule. Its molecular formula is C₂₂H₂₀O₁₁[2].
The majority of published research has focused on Oroxylin A and its metabolite, Oroxylin A 7-O-glucuronide. Data specifically for Oroxylin A 7-O-glucoside is limited.
Q2: What are the known biological activities and mechanisms of action of Oroxylin A 7-O-glucoside?
A2: Oroxylin A 7-O-glucoside, derived from medicinal plants like Oroxylum indicum and Scutellaria baicalensis, has demonstrated a range of biological activities, including anti-cancer, anti-inflammatory, antioxidant, and antimicrobial properties[1]. Its primary mechanism of action is believed to be the inhibition of prolyl oligopeptidase (POP), an enzyme involved in various cellular processes[1]. By inhibiting POP, Oroxylin A 7-O-glucoside can modulate several key signaling pathways[1].
Q3: Which signaling pathways are modulated by Oroxylin A and its glycosides?
A3: Oroxylin A and its derivatives have been shown to modulate multiple signaling pathways that are critical in the regulation of inflammation, cell proliferation, apoptosis, and metastasis. These include:
Troubleshooting Guide
Issue: Difficulty in determining a starting dose for Oroxylin A 7-O-glucoside in an animal model.
Solution: Direct dosage information for Oroxylin A 7-O-glucoside in animal studies is scarce. Researchers may need to consider data from related compounds and extracts as a starting point for dose-range finding studies.
-
Review data for the specific compound: A study using a compound identified as "oroxyloside" (which may be Oroxylin A 7-O-glucoside) reported an intravenous administration of 5 mg/kg in mice[5].
-
Examine data for the aglycone (Oroxylin A): Oroxylin A has been studied more extensively. Dosages in rodents have ranged from 3 mg/kg (intravenous) to 360 mg/kg (intragastric)[6][7].
-
Consider dosages of related glycosides: Studies on Oroxylin A 7-O-glucuronide are more common. While a different molecule, its dosage in animal models may provide some context.
-
Analyze dosages of plant extracts: Extracts of Oroxylum indicum, a source of Oroxylin A 7-O-glucoside, have been used in animal studies. Oral doses of these extracts have ranged from 100 mg/kg to 5000 mg/kg in rodents[8][9][10][11]. The concentration of Oroxylin A 7-O-glucoside in the specific extract used would need to be determined to estimate the administered dose of the pure compound.
-
Perform a dose-range finding study: It is highly recommended to conduct a preliminary study with a wide range of doses to determine the optimal therapeutic window and to assess for any potential toxicity of Oroxylin A 7-O-glucoside in your specific animal model and disease state.
Data on In Vivo Dosages
The following tables summarize reported dosages of Oroxylin A 7-O-glucoside, its aglycone Oroxylin A, and extracts of Oroxylum indicum in animal studies.
Table 1: Reported Dosages of Oroxylin A 7-O-glucoside (Oroxyloside) in Animal Studies
| Animal Model | Route of Administration | Dosage | Observed Effect/Purpose of Study | Reference |
| Mice | Intravenous (i.v.) | 5 mg/kg | Pharmacokinetic study | [5] |
Table 2: Reported Dosages of Oroxylin A in Animal Studies
| Animal Model | Route of Administration | Dosage | Observed Effect/Purpose of Study | Reference |
| Rats | Intravenous (i.v.) | 2 mg/kg | Pharmacokinetic study | [6] |
| Rats | Intragastric (i.g.) | 40, 120, 360 mg/kg | Pharmacokinetic study | [6][12] |
| Mice | Intravenous (i.v.) | 3.0 mg/kg | Anti-sepsis | [7] |
Table 3: Reported Dosages of Oroxylum indicum Extracts in Animal Studies
| Animal Model | Route of Administration | Dosage | Observed Effect/Purpose of Study | Reference |
| Mice | Oral | 100, 200, 400 mg/kg | Effect on intestinal motility | [11] |
| Rats | Oral | 300 mg/kg | Anti-arthritic activity | [10] |
| Mice | Oral | 100, 200, 500 mg/kg | Sub-acute toxicity study | [9] |
| Rats | Oral | 250 mg/kg | Anti-diabetic effects | [13] |
| Mice | Oral | 500 mg/kg | Hepatotoxicity study | [10][14] |
| Mice | Oral | 1000, 2000, 5000 mg/kg | Acute toxicity study | [8] |
Experimental Protocols
Protocol 1: Preparation and Administration of Oroxylin A 7-O-glucoside for Animal Studies
This protocol provides a general guideline. Specific details may need to be optimized based on the experimental design and the physicochemical properties of the purchased compound.
1. Materials:
-
Oroxylin A 7-O-glucoside powder
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Vehicle (e.g., sterile saline, phosphate-buffered saline (PBS), 0.5% carboxymethylcellulose (CMC) in water, or a solution containing DMSO and Tween 80)
-
Sterile tubes
-
Vortex mixer
-
Sonicator (optional)
-
Animal gavage needles or syringes for injection
2. Vehicle Selection:
-
The choice of vehicle is critical and depends on the route of administration and the solubility of Oroxylin A 7-O-glucoside.
-
For oral administration, an aqueous suspension using a suspending agent like 0.5% CMC is common.
-
For intravenous or intraperitoneal injection, the compound must be fully dissolved. A common vehicle for poorly soluble compounds is a mixture of DMSO, Tween 80, and saline. However, the concentration of DMSO should be kept low to avoid toxicity. A typical vehicle might consist of 5-10% DMSO, 10-20% Tween 80, and the remainder as sterile saline.
3. Preparation of Dosing Solution/Suspension:
-
Calculate the required amount of Oroxylin A 7-O-glucoside based on the desired dose (mg/kg) and the body weight of the animals.
-
Weigh the compound accurately.
-
In a sterile tube, add the appropriate volume of the chosen vehicle.
-
If using a co-solvent system (e.g., with DMSO), first dissolve the compound in the small volume of DMSO.
-
Gradually add the remaining vehicle components while vortexing to ensure proper mixing.
-
For suspensions, vortex thoroughly before each administration to ensure homogeneity. Sonication can be used to aid in creating a uniform suspension.
-
Prepare fresh dosing solutions/suspensions daily.
4. Administration:
-
Oral Gavage: Administer the suspension using a gavage needle of appropriate size for the animal model.
-
Intravenous/Intraperitoneal Injection: Administer the clear, filtered solution using a sterile syringe and needle.
Protocol 2: Acute Oral Toxicity Study in Mice (Adapted from OECD Guideline 420)
1. Animals:
-
Use a single sex of mice (e.g., male C57BL/6), typically 8-12 weeks old[8].
-
Acclimatize the animals for at least 5 days before the study.
-
House the animals in standard conditions with ad libitum access to food and water.
2. Procedure:
-
Fast the animals overnight before dosing (provide water ad libitum)[9].
-
Divide the animals into groups (e.g., a control group and several dose groups).
-
Administer a single oral dose of Oroxylin A 7-O-glucoside or the vehicle to the respective groups. Doses can be selected based on available data, for example, starting with lower doses and escalating to higher doses such as 1000, 2000, and 5000 mg/kg[8].
-
Observe the animals closely for the first few hours after dosing and then periodically for 14 days for any signs of toxicity (e.g., changes in behavior, posture, convulsions, mortality)[8].
-
Record body weight before dosing and at regular intervals throughout the 14-day observation period.
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At the end of the study, euthanize the animals and perform a gross necropsy. Collect blood for hematological and biochemical analysis, and collect major organs for histopathological examination if required[8].
Visualizations
Caption: Experimental workflow for an in vivo animal study.
Caption: Postulated signaling pathways modulated by Oroxylin A 7-O-glucoside.
References
- 1. Oroxylin 7-O-glucoside | Benchchem [benchchem.com]
- 2. Oroxylin A glucoronide | C22H20O11 | CID 14655552 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Frontiers | A Candidate Drug Screen Strategy: The Discovery of Oroxylin A in Scutellariae Radix Against Sepsis via the Correlation Analysis Between Plant Metabolomics and Pharmacodynamics [frontiersin.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacokinetics, tissue distribution and excretion study of Oroxylin A, Oroxylin A 7-O-glucuronide and Oroxylin A sodium sulfonate in rats after administration of Oroxylin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Candidate Drug Screen Strategy: The Discovery of Oroxylin A in Scutellariae Radix Against Sepsis via the Correlation Analysis Between Plant Metabolomics and Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 9. Sub-Acute Oral Toxicity Study of Ethanol Extract of Oroxylum Indicum Leafin C57BL/6 Mice – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 10. Oroxylum indicum extract, at a physiologically relevant dosage, does not induce hepatotoxicity in C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Oroxylum indicum extract, at a physiologically relevant dosage, does not induce hepatotoxicity in C57BL/6J mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting Oroxylin 7-O-glucoside crystallization during storage
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with Oroxylin A 7-O-glucoside crystallization during storage. The following information is based on established principles of small molecule and flavonoid glycoside crystallization and is intended to serve as a guide for resolving storage-related instability.
Frequently Asked Questions (FAQs)
Q1: I observed crystal formation in my stored solution of Oroxylin A 7-O-glucoside. What are the common causes?
Crystal formation, or precipitation, from a solution during storage is typically a result of the solution being in a supersaturated state. Several factors can contribute to this:
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Suboptimal Solvent System: The solubility of Oroxylin A 7-O-glucoside in the chosen solvent may be too high at the temperature of dissolution but decrease significantly at the storage temperature, leading to precipitation. While soluble in DMSO, its solubility in other solvents or mixed solvent systems may vary.[1]
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Insufficient Supersaturation Stability: The solution may have been stable initially, but over time, nucleation was initiated, leading to crystal growth.
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Presence of Impurities: Impurities can act as nucleation sites, initiating the crystallization process.[2][3] It is crucial to ensure the starting material is of high purity.
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Inappropriate Storage Temperature: Temperature fluctuations during storage can affect the solubility of the compound, leading to crystallization. For many compounds, solubility increases with temperature, so cooling is necessary for crystallization, but improper long-term storage at low temperatures can also induce precipitation.[3][4]
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Vibrations or Physical Disturbances: Physical disturbances can disrupt the stability of a supersaturated solution and trigger the formation of crystal nuclei.[3]
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Solvent Evaporation: If the storage container is not properly sealed, solvent evaporation can increase the concentration of Oroxylin A 7-O-glucoside, leading to supersaturation and crystallization.
Q2: My Oroxylin A 7-O-glucoside solution has "oiled out" instead of forming crystals. What does this mean and how can I fix it?
"Oiling out" occurs when the compound separates from the solution as a liquid (an oil) rather than a solid crystal.[2][5] This often happens when the melting point of the compound is low relative to the boiling point of the solvent, or when there are significant impurities.[2]
To address this, you can try the following:
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Re-dissolution and Dilution: Gently warm the solution to redissolve the oil, then add a small amount of additional solvent to decrease the supersaturation level.[2]
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Slower Cooling: Allow the solution to cool very slowly. This can favor the formation of crystals over oil.[2]
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Solvent System Re-evaluation: The chosen solvent may not be ideal. Experiment with a different solvent or a mixture of solvents in which Oroxylin A 7-O-glucoside has a slightly lower solubility.[3][6]
Q3: How can I improve the storage stability of my Oroxylin A 7-O-glucoside solution to prevent crystallization?
To enhance storage stability, consider the following strategies:
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Optimize Solvent Selection: Choose a solvent system where Oroxylin A 7-O-glucoside has adequate but not excessive solubility at the intended storage temperature. For flavonoid glycosides, polar solvents or aqueous mixtures are often used.[7][8]
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Control Concentration: Store the compound at a concentration that is below its saturation point at the storage temperature.
-
Temperature Control: Store the solution at a constant, appropriate temperature. Avoid freeze-thaw cycles unless the compound's stability under these conditions is known. While some compounds require cold storage, for others, room temperature might be preferable to prevent precipitation.[9]
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Use of Co-solvents or Additives: In some cases, the addition of a co-solvent can improve the stability of the solution.[10] For formulation development, precipitation inhibitors can also be explored.[11]
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pH Adjustment: The solubility of flavonoid glycosides can be pH-dependent. Adjusting the pH of the solution might improve stability.
-
Proper Sealing: Ensure the storage vial is tightly sealed to prevent solvent evaporation.
Troubleshooting Guides
Guide 1: Resolving Existing Crystallization in a Stored Solution
If you have already observed crystals in your Oroxylin A 7-O-glucoside solution, follow these steps to attempt to redissolve the compound and stabilize the solution.
Experimental Protocol: Redissolving Crystallized Oroxylin A 7-O-glucoside
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Initial Observation: Document the extent of crystallization (e.g., fine precipitate, large crystals).
-
Gentle Warming: Place the sealed vial in a warm water bath (start with a temperature slightly above room temperature, e.g., 30-40°C). Do not use excessive heat, as it may degrade the compound. The thermal stability of flavonoid glucosides can be variable.[12][13]
-
Agitation: Gently agitate the solution by swirling or using a vortex mixer at a low setting to aid dissolution.
-
Solvent Addition (if necessary): If warming alone is insufficient, add a small, precise volume of the original solvent to the solution to decrease the concentration.
-
Filtration (Optional): If insoluble impurities are suspected, you may need to filter the solution through a suitable syringe filter (e.g., 0.22 µm) after redissolving the compound.
-
Transfer and Storage: Transfer the clear solution to a new, clean, and dry vial. Store at a constant, appropriate temperature.
Guide 2: Proactive Steps to Prevent Crystallization During Storage
To avoid crystallization in future preparations, a systematic approach to solvent and concentration selection is recommended.
Experimental Protocol: Determining Optimal Storage Conditions
-
Solubility Screening:
-
Test the solubility of Oroxylin A 7-O-glucoside in a range of individual and mixed solvent systems relevant to your application (e.g., DMSO, ethanol, methanol, water, and mixtures thereof).
-
Determine the approximate solubility at both room temperature and your intended storage temperature (e.g., 4°C or -20°C).
-
-
Select an Appropriate Solvent System: Choose a solvent or solvent mixture that provides sufficient solubility for your desired concentration but is not prone to causing supersaturation upon cooling.
-
Prepare the Stock Solution:
-
Dissolve the Oroxylin A 7-O-glucoside in the chosen solvent system at room temperature or with gentle warming if necessary.
-
Ensure the compound is fully dissolved before storage.
-
Prepare the solution at a concentration that is about 80-90% of its saturation limit at the storage temperature.
-
-
Storage:
-
Aliquot the stock solution into smaller, single-use vials to minimize temperature fluctuations from repeated warming and cooling.
-
Store at a constant, controlled temperature.
-
Data Presentation
Table 1: General Solubility of Flavonoid Glycosides
| Solvent Class | Examples | General Solubility | Suitability for Storage |
| Polar Aprotic | DMSO, DMF | Generally High | Good for high concentration stocks, but may require dilution for aqueous assays.[1] |
| Polar Protic | Water, Methanol, Ethanol | Variable, often requires co-solvents or heat | Aqueous solutions can be prone to instability; alcoholic solutions may be more stable.[7] |
| Non-Polar | Hexane, Toluene | Generally Low | Unlikely to be suitable solvents. |
Visualizations
The following diagrams illustrate key concepts and workflows for troubleshooting crystallization.
Caption: A decision tree for troubleshooting observed crystallization.
Caption: A workflow for developing a stable storage protocol.
References
- 1. immunomart.com [immunomart.com]
- 2. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 3. benchchem.com [benchchem.com]
- 4. youtube.com [youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. unifr.ch [unifr.ch]
- 7. Oroxylin 7-O-glucoside | Benchchem [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A Review of the Current Knowledge of Thermal Stability of Anthocyanins and Approaches to Their Stabilization to Heat - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Impact of Thermal Degradation of Cyanidin-3-O-Glucoside of Haskap Berry on Cytotoxicity of Hepatocellular Carcinoma HepG2 and Breast Cancer MDA-MB-231 Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Oroxylin 7-O-glucoside & Fluorescence-Based Assays
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on potential interference of Oroxylin 7-O-glucoside with common fluorescence-based assays. The following troubleshooting guides and frequently asked questions (FAQs) are designed to help you identify and mitigate these issues in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research?
A1: this compound is a flavonoid glycoside, a natural compound found in plants like Scutellaria baicalensis. Its aglycone form, Oroxylin A, has been studied for a variety of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.[1][2][3] Oroxylin A and its glycosides are of interest in drug discovery for their potential to modulate various signaling pathways.[1][4][5]
Q2: Can this compound interfere with my fluorescence-based assay?
A2: Yes, it is possible. Flavonoids as a class of compounds are known to exhibit intrinsic fluorescence (autofluorescence), which can lead to false-positive or skewed results in fluorescence-based assays. While specific data for this compound is limited, its aglycone, Oroxylin A, has been noted to have fluorescence properties. In one instance, a fluorescence detector for Oroxylin A utilized an excitation wavelength of 274 nm and an emission wavelength of 440 nm.[1]
Q3: What are the typical excitation and emission wavelengths for flavonoid autofluorescence?
A3: Flavonoids typically exhibit autofluorescence in the green, yellow, and orange regions of the spectrum. This can sometimes overlap with the spectra of commonly used fluorescent probes.
Q4: How can I determine if this compound is interfering with my assay?
A4: The first step is to run a control experiment containing only this compound in the assay buffer, without any cells or other reagents. This will allow you to measure the intrinsic fluorescence of the compound under your experimental conditions.
Troubleshooting Guide
If you suspect that this compound is interfering with your fluorescence-based assay, follow these steps to diagnose and resolve the issue.
Step 1: Characterize the Intrinsic Fluorescence of this compound
Issue: Unexplained high background fluorescence in your assay.
Solution:
-
Prepare a solution of this compound at the same concentration used in your experiment, in the same assay buffer.
-
Using a spectrofluorometer, measure the excitation and emission spectra of the solution. This will give you the precise wavelengths at which the compound fluoresces.
Step 2: Compare Spectra and Choose Appropriate Fluorophores
Issue: The fluorescence of this compound overlaps with your assay's fluorophore.
Solution:
-
Once you have the emission spectrum of this compound, compare it to the excitation and emission spectra of the fluorophore used in your assay.
-
If there is significant overlap, consider switching to a fluorophore with spectrally distinct properties (i.e., a "red-shifted" dye that excites and emits at longer wavelengths).
Step 3: Implement Blank Subtraction
Issue: You cannot change the fluorophore in your assay.
Solution:
-
For every experiment, include control wells containing this compound at the relevant concentration but without the fluorescent probe or cells.
-
Measure the fluorescence intensity of these control wells.
-
Subtract the average fluorescence intensity of the control wells from the readings of your experimental wells.
Step 4: Consider Quenching Agents
Issue: High background fluorescence persists even after blank subtraction.
Solution:
-
Chemical quenching agents can be used to reduce autofluorescence. However, this should be a last resort as they can also affect the fluorescence of your probe.
-
If you choose to use a quenching agent, you must perform thorough validation to ensure it does not interfere with your assay's chemistry or cell viability.
Experimental Protocols
Below are detailed protocols for common fluorescence-based assays that could be affected by interference from fluorescent compounds like this compound.
AlamarBlue (Resazurin) Cell Viability Assay
This assay measures cell viability based on the reduction of non-fluorescent resazurin (B115843) to the highly fluorescent resorufin (B1680543) by metabolically active cells.
Protocol:
-
Seed cells in a 96-well plate and culture overnight.
-
Treat cells with various concentrations of this compound or your test compound and incubate for the desired period.
-
Prepare control wells:
-
No-cell control: Medium only.
-
Compound control: Medium with this compound at each concentration used.
-
-
Add AlamarBlue reagent (typically 10% of the well volume) to all wells.
-
Incubate for 1-4 hours at 37°C, protected from light.
-
Measure fluorescence with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.
-
Data Analysis: Subtract the average fluorescence of the compound control wells from the corresponding experimental wells before calculating cell viability.
Green Fluorescent Protein (GFP) Reporter Gene Assay
This assay is used to study gene expression by measuring the fluorescence of cells expressing GFP.
Protocol:
-
Transfect cells with a GFP reporter construct.
-
Treat transfected cells with this compound or your test compound.
-
Prepare control samples:
-
Untransfected cells: To measure background autofluorescence.
-
Untransfected cells treated with this compound: To measure the compound's fluorescence in a cellular environment.
-
-
After the desired incubation time, wash the cells with phosphate-buffered saline (PBS).
-
Measure GFP fluorescence using a fluorescence microscope or plate reader (excitation ~488 nm, emission ~509 nm).
-
Data Analysis: If the compound control shows significant fluorescence at the GFP wavelengths, consider using spectral unmixing if your imaging system supports it, or select a different fluorescent reporter protein (e.g., mCherry).
Caspase Activity Assay (using a fluorescent substrate)
This assay measures apoptosis by detecting the activity of caspases, which cleave a specific substrate to release a fluorescent molecule.
Protocol:
-
Induce apoptosis in your cells and treat with this compound.
-
Prepare cell lysates according to the assay kit manufacturer's instructions.
-
Prepare control samples:
-
Lysate from untreated, non-apoptotic cells.
-
Assay buffer with this compound at the final assay concentration.
-
-
Add the caspase substrate to the cell lysates.
-
Incubate as recommended by the manufacturer.
-
Measure fluorescence at the appropriate excitation and emission wavelengths for the released fluorophore (e.g., for AMC substrate, excitation ~380 nm, emission ~460 nm).
-
Data Analysis: Subtract the fluorescence of the this compound control from your experimental values.
Quantitative Data Summary
| Parameter | Oroxylin A (Aglycone) |
| Reported Excitation Wavelength | 274 nm[1] |
| Reported Emission Wavelength | 440 nm[1] |
Note: This data is for Oroxylin A and was recorded using a fluorescence detector in a UPLC system. The intrinsic fluorescence spectrum of this compound in an aqueous buffer may differ.
Visualizations
Caption: General workflow for addressing compound interference in fluorescence-based assays.
Caption: Signaling pathways modulated by Oroxylin A.[1][4][5]
References
- 1. Antagonistic Activity of Oroxylin A against Fusarium graminearum and Its Inhibitory Effect on Zearalenone Production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.uci.edu [chem.uci.edu]
- 3. immunomart.com [immunomart.com]
- 4. Oroxylin A | C16H12O5 | CID 5320315 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | Benchchem [benchchem.com]
Addressing batch-to-batch variability of Oroxylin 7-O-glucoside
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of batch-to-batch variability of Oroxylin A 7-O-glucoside.
Frequently Asked Questions (FAQs)
Q1: What is Oroxylin A 7-O-glucoside and from where is it sourced?
Oroxylin A 7-O-glucoside (OA-7-O-glucoside) is a flavonoid glycoside.[1] It is a naturally occurring compound that can be isolated from various plant species, particularly from the medicinal plant Oroxylum indicum and those within the Scutellaria genus, such as the dried root of Scutellaria baicalensis.[1][2][3][4] The compound consists of the flavonoid aglycone, Oroxylin A, conjugated to a glucose molecule at the 7-hydroxyl position.[1] It is recognized for its diverse biological activities, including anti-cancer, anti-inflammatory, and antioxidant properties.[1][2]
Q2: What are the primary causes of batch-to-batch variability for this compound?
Batch-to-batch variability in naturally sourced compounds like Oroxylin A 7-O-glucoside can arise from several factors:
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Source Material Variation: The chemical composition of plants is influenced by factors such as climate, harvest time, fertilization methods, and storage conditions, leading to variations in the concentration of the target compound.[5]
-
Extraction and Purification Processes: Different extraction techniques (e.g., maceration, percolation, ultrasound-assisted extraction) and solvents can yield extracts of varying quality and purity.[6][7] Inconsistencies in purification steps like chromatography can also significantly affect the final product's consistency.
-
Compound Stability: Oroxylin A 7-O-glucoside can be susceptible to degradation or hydrolysis if not handled or stored correctly.[1] Repeated freeze-thaw cycles of solutions should be avoided.[1]
Q3: How can I perform an initial quality assessment of a new batch?
A combination of analytical techniques is essential for a thorough quality assessment. A preliminary check should include:
-
Visual Inspection: Check for uniform color and consistency of the powder.
-
Solubility Test: Ensure the compound dissolves as expected in your experimental solvent (e.g., DMSO).
-
Analytical Confirmation: Use techniques like HPLC with UV detection to get a preliminary purity profile and confirm the retention time against a reference standard.
For a comprehensive characterization, techniques detailed in the troubleshooting guides, such as LC-MS and NMR, are recommended.[1][8]
Q4: What are the recommended long-term storage conditions for Oroxylin A 7-O-glucoside?
To ensure long-term stability, Oroxylin A 7-O-glucoside powder should be stored in airtight, light-protected containers at -20°C.[1] If you need to use it in solution, it is best to prepare the solution fresh for each experiment.[1] If storing solutions is necessary, they should be aliquoted into single-use volumes and frozen at -20°C to prevent hydrolysis and avoid repeated freeze-thaw cycles.[1] Lyophilized powders are reported to be stable at 4°C for short-term storage if kept desiccated.[1]
Q5: How can batch variability impact my experimental outcomes?
Inconsistent purity or concentration of Oroxylin A 7-O-glucoside between batches can lead to significant variations in experimental results, including:
-
Altered Bioactivity: The presence of impurities or a lower concentration of the active compound can lead to a diminished or altered biological response.
-
Incorrect Dose-Response Curves: Inaccurate compound concentration will lead to shifts in IC₅₀ or EC₅₀ values.
Troubleshooting Guides
Guide 1: Inconsistent Biological Activity Observed Between Batches
Problem: You observe a significant difference in the biological effect (e.g., cell viability, cytokine inhibition) when using a new batch of Oroxylin A 7-O-glucoside compared to a previous one.
Troubleshooting Steps:
-
Verify Compound Identity and Purity via LC-MS: This is the most critical step to confirm the molecular weight and identify potential impurities.
-
Quantify Purity and Concentration using HPLC-UV: This allows for a precise comparison of the purity profiles of the old and new batches.
-
Perform Structural Confirmation with NMR: For a definitive structural verification, especially if significant impurities are detected, NMR spectroscopy is recommended.[9]
Table 1: Analytical Parameters for Quality Control
| Parameter | Method | Expected Result |
|---|---|---|
| Molecular Weight | ESI-MS (Negative Ion Mode) | [M-H]⁻ at m/z 445.[1] |
| Purity | HPLC-UV (280-330 nm) | >95% (ideally >98% for cell-based assays) |
| Identity | ¹H-NMR (DMSO-d₆) | Anomeric proton of glucose: δ 4.98 (d, J = 7.2 Hz, H-1'').[1] |
| Molecular Formula | C₂₂H₂₂O₁₀ | Molecular Weight: 446.4 g/mol .[1][2] |
Workflow for Investigating Inconsistent Bioactivity
References
- 1. Oroxylin 7-O-glucoside | Benchchem [benchchem.com]
- 2. Oroxylin A-7-o-glucoside | 36948-77-3 | LBA94877 [biosynth.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Reducing Batch-to-Batch Variability of Botanical Drug Products [sartorius.com]
- 6. Flavonoid Extraction and Detection Methods - Creative Proteomics [metabolomics.creative-proteomics.com]
- 7. mdpi.com [mdpi.com]
- 8. Ensuring Purity: Quality Control Measures for Plant Extracts [plantextractwholesale.com]
- 9. A Review of The Application of Spectroscopy to Flavonoids from Medicine and Food Homology Materials - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Cellular Uptake of Oroxylin A 7-O-glucoside
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments aimed at enhancing the cellular uptake of Oroxylin A 7-O-glucoside.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms governing the cellular uptake of Oroxylin A 7-O-glucoside?
The cellular uptake of Oroxylin A 7-O-glucoside, a flavonoid glycoside, is primarily governed by a balance between influx and efflux transport mechanisms. The main influx transporter implicated for many flavonoid glucosides is the sodium-dependent glucose transporter 1 (SGLT1), which actively transports the molecule into the cell.[1][2] However, its intracellular concentration is often limited by the action of efflux pumps, such as P-glycoprotein (P-gp) and Multidrug Resistance-Associated Protein 2 (MRP2), which actively expel the compound from the cell.[3]
Q2: Why is the oral bioavailability of Oroxylin A and its glucosides generally low?
The low oral bioavailability of Oroxylin A and its glycosidic forms is a significant challenge. Pharmacokinetic studies in rats have shown that the relative bioavailability of Oroxylin A is less than 2%. This is attributed to poor absorption across the intestinal epithelium and extensive metabolism in the liver.
Q3: What are the main challenges I might face when studying the cellular uptake of Oroxylin A 7-O-glucoside in vitro?
Common challenges include:
-
Low intracellular concentrations: Due to active efflux, achieving and detecting significant intracellular concentrations of Oroxylin A 7-O-glucoside can be difficult.
-
Compound stability: Flavonoids can be unstable in cell culture media, leading to degradation and inaccurate results.
-
Cell monolayer integrity: In permeability assays using models like Caco-2 cells, maintaining a consistent and integral cell monolayer is crucial for reliable data.[4][5]
-
Analytical sensitivity: Accurate quantification of intracellular concentrations requires a highly sensitive and validated analytical method, such as HPLC-UV or LC-MS/MS.
Q4: What strategies can be employed to enhance the cellular uptake of Oroxylin A 7-O-glucoside?
Several strategies can be explored to improve the cellular uptake of Oroxylin A 7-O-glucoside:
-
Inhibition of Efflux Pumps: Co-administration with inhibitors of P-gp (e.g., verapamil) or MRPs (e.g., MK-571) can block the efflux of the compound, leading to increased intracellular accumulation.[3][6]
-
Nanoformulations: Encapsulating Oroxylin A 7-O-glucoside in nanocarriers like liposomes, nanoparticles, or nanoemulsions can protect it from degradation, improve its solubility, and facilitate its transport across the cell membrane.[7][8][9][10]
-
Prodrug approach: Modifying the chemical structure of Oroxylin A 7-O-glucoside to create a more lipophilic prodrug could enhance its passive diffusion across the cell membrane.
Troubleshooting Guides
Issue 1: Low or undetectable intracellular concentration of Oroxylin A 7-O-glucoside.
| Possible Cause | Troubleshooting Step |
| Active Efflux by P-gp and/or MRPs | Co-incubate the cells with known inhibitors of these transporters. For P-gp, verapamil (B1683045) is a common choice. For MRPs, MK-571 can be used.[3] A significant increase in intracellular concentration in the presence of the inhibitor would confirm the involvement of that efflux pump. |
| Compound Degradation | Assess the stability of Oroxylin A 7-O-glucoside in your cell culture medium over the time course of your experiment. This can be done by incubating the compound in the medium without cells and analyzing its concentration at different time points by HPLC. If degradation is observed, consider reducing the incubation time or using a more stable formulation. |
| Insufficient Incubation Time or Concentration | Perform a time-course and dose-response experiment to determine the optimal incubation time and concentration for detectable uptake. |
| Low Expression of SGLT1 in the Cell Line | Verify the expression of SGLT1 in your chosen cell line using techniques like Western blotting or qPCR. If expression is low, consider using a different cell line known to have higher SGLT1 expression (e.g., Caco-2 cells).[4] |
| Poor Membrane Permeability | If passive diffusion is a suspected route of entry, the inherent physicochemical properties of the molecule may limit its uptake. In this case, formulation strategies such as nanoencapsulation should be considered to enhance permeability.[8][10] |
Issue 2: High variability in Caco-2 cell permeability assays.
| Possible Cause | Troubleshooting Step |
| Inconsistent Cell Monolayer Integrity | Regularly monitor the transepithelial electrical resistance (TEER) of the Caco-2 monolayers to ensure they are confluent and have formed tight junctions. TEER values should be within an acceptable range (typically >200 Ω·cm²) before starting the transport experiment.[4][5] Also, perform a permeability assay with a marker of paracellular transport (e.g., Lucifer yellow) to confirm monolayer integrity. |
| Cell Passage Number | Use Caco-2 cells within a consistent and relatively low passage number range (e.g., passages 20-40), as their characteristics can change with excessive passaging.[11] |
| Incomplete Dissolution of the Compound | Ensure that Oroxylin A 7-O-glucoside is fully dissolved in the transport buffer. The use of a small percentage of a co-solvent like DMSO may be necessary, but its final concentration should be kept low (typically <1%) to avoid affecting cell viability and membrane integrity.[11] |
| Binding to Plasticware | Test for non-specific binding of Oroxylin A 7-O-glucoside to the experimental apparatus (e.g., Transwell inserts). This can be done by incubating the compound in the apparatus without cells and measuring its recovery. |
Quantitative Data Summary
Quantitative data for the cellular uptake of Oroxylin A 7-O-glucoside is not extensively available in the public domain. The following table provides representative data for similar flavonoid glucosides to offer a comparative perspective.
| Compound | Cell Line | Experimental Condition | Apparent Permeability Coefficient (Papp) (cm/s) | Reference |
| Quercetin-3-glucoside | Caco-2 | Apical to Basolateral | 1.7 x 10⁻⁶ | [12] |
| Kaempferol-3-glucoside | Caco-2 | Apical to Basolateral | 2.09 x 10⁻⁶ | [5] |
| Cyanidin-3-glucoside | Caco-2 | Uptake at 20 µM | Higher than pelargonidin-3-glucoside |
Experimental Protocols
Protocol 1: Caco-2 Cell Permeability Assay for Oroxylin A 7-O-glucoside
Objective: To determine the bidirectional permeability of Oroxylin A 7-O-glucoside across a Caco-2 cell monolayer.
Methodology:
-
Cell Culture: Culture Caco-2 cells on Transwell inserts for 21 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity Check: Measure the TEER of the monolayers using a voltmeter. Only use inserts with TEER values above 200 Ω·cm².
-
Transport Experiment (Apical to Basolateral - A to B): a. Wash the monolayers with pre-warmed Hank's Balanced Salt Solution (HBSS). b. Add HBSS containing a known concentration of Oroxylin A 7-O-glucoside to the apical (upper) chamber. c. Add fresh HBSS to the basolateral (lower) chamber. d. Incubate at 37°C with gentle shaking. e. At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh HBSS. f. At the end of the experiment, collect the final sample from the apical chamber.
-
Transport Experiment (Basolateral to Apical - B to A): a. Repeat the steps in 3, but add the Oroxylin A 7-O-glucoside solution to the basolateral chamber and sample from the apical chamber.
-
Sample Analysis: Quantify the concentration of Oroxylin A 7-O-glucoside in all collected samples using a validated HPLC-UV or LC-MS/MS method.
-
Calculation of Apparent Permeability Coefficient (Papp): Papp (cm/s) = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the steady-state flux (amount of compound transported per unit time).
-
A is the surface area of the membrane (cm²).
-
C₀ is the initial concentration of the compound in the donor chamber.
-
Protocol 2: Quantification of Intracellular Oroxylin A 7-O-glucoside by HPLC-UV
Objective: To quantify the amount of Oroxylin A 7-O-glucoside taken up by cells.
Methodology:
-
Cell Seeding and Treatment: Seed cells in a multi-well plate and allow them to adhere. Treat the cells with a known concentration of Oroxylin A 7-O-glucoside for a specific duration.
-
Cell Lysis: a. After incubation, wash the cells three times with ice-cold phosphate-buffered saline (PBS) to remove any extracellular compound. b. Lyse the cells using a suitable lysis buffer (e.g., methanol (B129727) or a buffer containing a non-ionic detergent). c. Scrape the cells and collect the lysate.
-
Protein Precipitation: Add a cold organic solvent (e.g., acetonitrile) to the cell lysate to precipitate proteins.
-
Centrifugation: Centrifuge the mixture at high speed to pellet the precipitated proteins.
-
Sample Preparation for HPLC: Collect the supernatant, evaporate the solvent under a stream of nitrogen, and reconstitute the residue in the HPLC mobile phase.
-
HPLC-UV Analysis:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The specific gradient will need to be optimized.[13]
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: Determined by measuring the UV absorbance spectrum of Oroxylin A 7-O-glucoside to find its λmax.
-
Quantification: Create a standard curve using known concentrations of Oroxylin A 7-O-glucoside to determine the concentration in the cell lysates.
-
-
Data Normalization: Normalize the intracellular concentration to the total protein content of the cell lysate, determined by a protein assay (e.g., BCA assay).
Visualizations
References
- 1. Quercetin-3-glucoside is transported by the glucose carrier SGLT1 across the brush border membrane of rat small intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. deepdyve.com [deepdyve.com]
- 4. Caco-2 Cell Permeability of Flavonoids and Saponins from Gynostemma pentaphyllum: the Immortal Herb - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. Emerging nanoformulation strategies for phytocompounds and applications from drug delivery to phototherapy to imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Emergence of Nano-Based Formulations for Effective Delivery of Flavonoids against Topical Infectious Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Caco-2 Cell Tips for Reliable Intestinal Permeability Models [mimetas.com]
- 12. Study of Structure and Permeability Relationship of Flavonoids in Caco-2 Cells [mdpi.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Validation & Comparative
Oroxylin A vs. Oroxylin 7-O-glucoside: A Comparative Analysis of Anti-Cancer Activity
In the landscape of oncological research, natural flavonoids have emerged as a promising frontier for the development of novel therapeutic agents. Among these, Oroxylin A and its glycosidic counterpart, Oroxylin 7-O-glucoside, both derived from medicinal plants such as Scutellaria baicalensis and Oroxylum indicum, have garnered significant attention for their anti-cancer properties. This guide provides a detailed comparison of their anti-cancer activities, supported by experimental data, to aid researchers, scientists, and drug development professionals in their understanding and potential application of these compounds.
Quantitative Comparison of Cytotoxicity
The in vitro cytotoxic activity of Oroxylin A and this compound has been evaluated across various cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric of efficacy. The following table summarizes the available IC50 values for both compounds. It is important to note that direct comparisons should be made with caution, as the experimental conditions may vary between studies.
| Compound | Cancer Cell Line | IC50 Value (µM) | Reference |
| Oroxylin A | Raw264.7 (Murine leukemia) | 8.2 ± 0.27 | [1] |
| HCT116 (Colon) | 22.4 | [2] | |
| HTB-26 (Breast) | 10-50 | [2] | |
| PC-3 (Prostate) | 10-50 | [2] | |
| HepG2 (Liver) | 10-50 | [2] | |
| HeLa (Cervical) | < HepG2 value | [3] | |
| MDA-MB-435 (Melanoma) | > HepG2, K-562 values | [3] | |
| K-562 (Leukemia) | < MDA-MB-435 value | [3] | |
| Oroxylin 7-O-glucuronide | U87-MG (Glioma) | 36.87 | [2] |
| U251-MG (Glioma) | 52.36 | [2] | |
| U138-MG (Glioma) | 59.67 | [2] | |
| SHG44 (Glioma) | 56.39 | [2] | |
| Oroxylum indicum Extract | HSC-3 (Oral) | 50 µg/mL* | [4] |
*Note: This IC50 value is for an extract of Oroxylum indicum, which is rich in Oroxylin A-7-O-glucuronide, and not for the pure compound.
Experimental Protocols
The determination of IC50 values is a critical step in assessing the anti-cancer activity of a compound. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.
MTT Assay for Cell Viability
Objective: To determine the concentration of Oroxylin A or this compound that inhibits the growth of cancer cells by 50%.
Principle: The MTT assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan (B1609692) crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Oroxylin A or this compound stock solution
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of Oroxylin A or this compound in complete culture medium. Remove the old medium from the wells and add the medium containing different concentrations of the test compound. Include a vehicle control (medium with the same amount of solvent used to dissolve the compound) and a blank (medium only).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Formazan Formation: Incubate the plate for an additional 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
References
- 1. Frontiers | A Candidate Drug Screen Strategy: The Discovery of Oroxylin A in Scutellariae Radix Against Sepsis via the Correlation Analysis Between Plant Metabolomics and Pharmacodynamics [frontiersin.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Insight into OroxylinA-7-O-β-d-Glucuronide-Enriched Oroxylum indicum Bark Extract in Oral Cancer HSC-3 Cell Apoptotic Mechanism: Role of Mitochondrial Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Anti-Inflammatory Properties of Oroxylin A 7-O-glucoside and Other Flavonoids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the anti-inflammatory effects of Oroxylin A 7-O-glucoside against other prominent flavonoids: Luteolin, Baicalein, Apigenin, and Quercetin. The information is compiled from various in vitro and in vivo studies to offer a comprehensive overview for researchers and professionals in drug development.
Quantitative Comparison of Anti-Inflammatory Activity
The following tables summarize the available quantitative data on the inhibitory effects of these flavonoids on key inflammatory mediators. It is important to note that direct comparative studies under identical experimental conditions are limited. Therefore, the presented data is compiled from various sources, and experimental details are provided for accurate interpretation.
Table 1: In Vitro Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages
| Flavonoid | IC50 (µM) | Notes |
| Oroxylin A | No IC50 reported; significant inhibition of NO production at 5-50 µM. At 50 µM, NO production was 83.68% of the control.[1] | Oroxylin A is the aglycone of Oroxylin A 7-O-glucoside. |
| Luteolin | 27[2] | |
| 10.4 (LPS-stimulated)[3] | ||
| 38.6 (LPS + IFNγ-stimulated)[3] | ||
| Baicalein | 26.76[4] | |
| Apigenin | 23[2] | |
| 2.8 (LPS-stimulated)[3] | ||
| 10.4 (LPS + IFNγ-stimulated)[3] | ||
| Quercetin | Inhibition of NO production demonstrated, but IC50 not consistently reported.[5][6] |
Table 2: In Vitro Inhibition of Pro-Inflammatory Cytokines and Enzymes
| Flavonoid | Target | IC50 (µM) / % Inhibition | Cell Line/Model |
| Oroxylin A 7-O-glucoside | IL-1β, IL-6 | Dose-dependent decrease (2-100 µM) | RAW 264.7 & BMDM[7] |
| Luteolin | TNF-α | <1 | RAW 264.7 |
| Baicalein | IL-6 | 591.3 | RAW 264.7[4] |
| TNF-α | 450 | RAW 264.7[4] | |
| Apigenin | IL-6, IL-8 | Dose-dependent inhibition | HUVECs[8] |
| TNF-α | Significant decrease at 30 µM | RAW 264.7[9] | |
| Quercetin | IL-1β, IL-6, TNF-α | Significant reduction | RAW 264.7[10] |
| COX-2 | Inhibition of expression | Breast cancer cells[11] |
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison are provided below.
In Vitro Anti-Inflammatory Assay in LPS-Stimulated RAW 264.7 Macrophages
This assay is a standard method to screen for the anti-inflammatory potential of compounds.
-
Cell Culture: RAW 264.7 macrophages are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of the test flavonoids for 1-2 hours.
-
Inflammation Induction: Inflammation is induced by adding Lipopolysaccharide (LPS) (typically 1 µg/mL) to the cell culture medium.
-
Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO) Production: After 24 hours of incubation, the concentration of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured using the Griess reagent.
-
Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) and Prostaglandin E2 (PGE2): The levels of these mediators in the cell culture supernatant are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
-
-
Data Analysis: The concentration of the inflammatory mediators in the treated groups is compared to the LPS-stimulated control group to determine the percentage of inhibition. The IC50 value (the concentration of the compound that inhibits 50% of the inflammatory response) is calculated from the dose-response curve.
Carrageenan-Induced Paw Edema in Rodents
This is a classic in vivo model of acute inflammation.
-
Animals: Male Wistar rats or Swiss albino mice are used.
-
Treatment: Animals are divided into groups and orally or intraperitoneally administered with the vehicle, a standard anti-inflammatory drug (e.g., Indomethacin), or the test flavonoids one hour before the induction of inflammation.
-
Induction of Edema: A 1% solution of carrageenan in sterile saline is injected into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Edema: The volume of the paw is measured using a plethysmometer at different time points (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
-
Data Analysis: The percentage of inhibition of edema in the treated groups is calculated by comparing the increase in paw volume with the vehicle control group.
Western Blot Analysis for Signaling Pathway Proteins
This technique is used to detect the expression and phosphorylation of proteins in key signaling pathways.
-
Cell Lysis: After treatment, cells are washed with cold phosphate-buffered saline (PBS) and lysed with a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the cell lysates is determined using a BCA protein assay kit.
-
SDS-PAGE and Electrotransfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies specific for the target proteins (e.g., phospho-p65, p65, phospho-p38, p38, etc.).
-
Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Data Analysis: The intensity of the protein bands is quantified using densitometry software. The levels of phosphorylated proteins are normalized to the total protein levels.
Signaling Pathways and Experimental Workflows
The anti-inflammatory effects of these flavonoids are primarily mediated through the modulation of key signaling pathways that regulate the expression of pro-inflammatory genes.
Key Signaling Pathways in Inflammation
Oroxylin A 7-O-glucoside and the other compared flavonoids exert their anti-inflammatory effects by targeting crucial signaling cascades. The diagram below illustrates the interconnectedness of the NF-κB and MAPK pathways, which are central to the inflammatory response.
Caption: Key inflammatory signaling pathways (NF-κB and MAPK) and points of inhibition by flavonoids.
Experimental Workflow for In Vitro Anti-Inflammatory Screening
The following diagram outlines the typical workflow for evaluating the anti-inflammatory properties of flavonoids in a cell-based assay.
Caption: A typical workflow for in vitro screening of anti-inflammatory compounds.
Conclusion
Oroxylin A 7-O-glucoside, along with Luteolin, Baicalein, Apigenin, and Quercetin, demonstrates significant anti-inflammatory properties by modulating key signaling pathways such as NF-κB and MAPK, thereby reducing the production of pro-inflammatory mediators. While the available data suggests that all these flavonoids are potent anti-inflammatory agents, a direct and comprehensive comparison of their potency is challenging due to the lack of standardized comparative studies.
The quantitative data presented in this guide, compiled from various sources, indicates that flavonoids like Apigenin and Luteolin show low micromolar IC50 values for the inhibition of nitric oxide production. Data for Oroxylin A 7-O-glucoside is less quantitative in the public domain, highlighting a need for further research to establish its comparative efficacy.
For drug development professionals, the choice of a flavonoid candidate may depend on various factors beyond in vitro potency, including bioavailability, metabolic stability, and specific therapeutic targets. The experimental protocols and pathway diagrams provided in this guide offer a foundational framework for conducting further comparative studies to elucidate the most promising flavonoid for specific anti-inflammatory applications.
References
- 1. Anti-inflammatory effects of oroxylin A on RAW 264.7 mouse macrophages induced with polyinosinic-polycytidylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of naturally occurring flavonoids on nitric oxide production in the macrophage cell line RAW 264.7 and their structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Suppression of nitric oxide production in mouse macrophages by soybean flavonoids accumulated in response to nitroprusside and fungal elicitation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TNF-α modulation by natural bioactive molecules in mouse RAW 264.7 macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. Effect of apigenin, kaempferol and resveratrol on the gene expression and protein secretion of tumor necrosis factor alpha (TNF-α) and interleukin-10 (IL-10) in RAW-264.7 macrophages [pubmed.ncbi.nlm.nih.gov]
- 10. Quercetin and Quercitrin Attenuates the Inflammatory Response and Oxidative Stress in LPS-Induced RAW264.7 Cells: In Vitro Assessment and a Theoretical Model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anti-degenerative effect of Apigenin, Luteolin and Quercetin on human keratinocyte and chondrocyte cultures: SAR evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Oroxylin A 7-O-glucoside and Honokiol in SIRT3 Activation for Research and Drug Development
For researchers, scientists, and professionals in drug development, identifying and validating potent activators of Sirtuin 3 (SIRT3) is a critical step in exploring therapeutic strategies for a range of metabolic and age-related diseases. This guide provides a comparative overview of two promising natural compounds, Oroxylin A (the active form of Oroxylin A 7-O-glucoside) and Honokiol, as SIRT3 activators, supported by experimental data and detailed protocols.
SIRT3, a primary mitochondrial deacetylase, plays a crucial role in maintaining mitochondrial health and function. Its activation is a key target for therapeutic intervention in various pathologies. Both Oroxylin A, a flavonoid derived from Scutellaria baicalensis, and Honokiol, a lignan (B3055560) from Magnolia grandiflora, have emerged as significant activators of SIRT3. While Oroxylin A 7-O-glucoside is the glycoside form, it is its aglycone form, Oroxylin A, that is predominantly studied for its biological activity, including SIRT3 activation. This comparison will, therefore, focus on Oroxylin A and Honokiol.
Quantitative Comparison of SIRT3 Activation
The following table summarizes the quantitative effects of Oroxylin A and Honokiol on SIRT3 activation, based on available in vitro and cell-based assay data. It is important to note that direct enzymatic assays quantifying the dose-dependent effect of Oroxylin A on purified SIRT3 are not as readily available in the public domain as for Honokiol. The data for Oroxylin A is primarily derived from cellular assays measuring downstream effects of SIRT3 activation.
| Parameter | Oroxylin A | Honokiol | Reference Compound(s) |
| Mechanism of Action | Upregulates SIRT3 mRNA and the cleaved, active form of SIRT3 protein in mitochondria.[1][2][3][4] | Directly binds to SIRT3 to increase its deacetylase activity and also enhances SIRT3 expression.[5][6][7][8] | Not Applicable |
| Effective Concentration | 50-200 µM (in cell-based assays for downstream effects).[4] | 5-10 µM (for increasing SIRT3 protein levels); dose-dependent increase in deacetylase activity observed in vitro.[5][6] | Not Applicable |
| Fold Activation of SIRT3 | Data on direct enzymatic fold activation is not readily available. Upregulates cleaved SIRT3 protein levels in mitochondria.[4] | Nearly twofold increase in SIRT3 protein levels at 5 and 10 µM.[5] Dose-dependent increase in deacetylase activity shown in label-free assays.[6] | Not Applicable |
| Effect on Downstream Target (MnSOD Deacetylation) | Increases deacetylation of MnSOD, a known SIRT3 substrate, leading to increased SOD2 activity.[1] | Reduces acetylation of MnSOD, indicating increased SIRT3 activity.[5][8] | Not Applicable |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using the DOT language.
Caption: SIRT3 activation pathways by Oroxylin A and Honokiol.
Caption: Experimental workflow for a fluorometric SIRT3 activity assay.
Experimental Protocols
In Vitro SIRT3 Deacetylase Activity Assay (Fluorometric)
This protocol is a generalized procedure based on commercially available kits for measuring the enzymatic activity of SIRT3 in the presence of potential activators.
Materials:
-
Purified recombinant human SIRT3 enzyme
-
Fluorogenic SIRT3 substrate (e.g., a peptide containing an acetylated lysine (B10760008) residue linked to a fluorophore)
-
NAD+ (SIRT3 co-substrate)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Test compounds: Oroxylin A and Honokiol dissolved in a suitable solvent (e.g., DMSO)
-
Developer solution (to be added after the enzymatic reaction to generate a fluorescent signal)
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Reagent Preparation: Prepare working solutions of SIRT3 enzyme, fluorogenic substrate, NAD+, and test compounds at desired concentrations in assay buffer.
-
Reaction Setup: In a 96-well plate, add the assay buffer, NAD+, and the test compound (Oroxylin A or Honokiol at various concentrations) or vehicle control.
-
Enzyme Addition: Add the purified SIRT3 enzyme to each well to initiate the reaction.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes) to allow for the deacetylation reaction to occur.
-
Development: Add the developer solution to each well. This solution typically contains a protease that cleaves the deacetylated substrate, releasing the fluorophore.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the specific fluorophore used.
-
Data Analysis: Calculate the relative SIRT3 activity for each concentration of the test compound by comparing the fluorescence signal to the vehicle control. Plot the SIRT3 activity against the compound concentration to generate a dose-response curve.
Western Blot Analysis of MnSOD Acetylation
This protocol outlines the procedure for assessing the in-cell activity of SIRT3 by measuring the acetylation status of its downstream target, Manganese Superoxide Dismutase (MnSOD).
Materials:
-
Cell line of interest (e.g., HEK293, HepG2)
-
Cell culture reagents
-
Test compounds: Oroxylin A and Honokiol
-
Lysis buffer (e.g., RIPA buffer with protease and deacetylase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-acetylated-MnSOD (specific to the acetylated lysine residue, e.g., K68 or K122), anti-total-MnSOD, and anti-loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Culture the cells to the desired confluency and treat them with various concentrations of Oroxylin A, Honokiol, or vehicle control for a specified duration (e.g., 24 hours).
-
Cell Lysis: Harvest the cells and lyse them using a suitable lysis buffer containing protease and deacetylase inhibitors to preserve the acetylation status of proteins.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against acetylated-MnSOD overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Stripping and Re-probing: To normalize the acetylated-MnSOD signal, the membrane can be stripped and re-probed with antibodies against total MnSOD and a loading control.
-
Data Analysis: Quantify the band intensities using densitometry software. The level of MnSOD acetylation is determined by the ratio of the acetylated-MnSOD signal to the total MnSOD signal, normalized to the loading control. A decrease in this ratio indicates an increase in SIRT3 activity.
Conclusion
Both Oroxylin A and Honokiol demonstrate promising potential as activators of SIRT3. Honokiol has been more extensively characterized in direct enzymatic assays, showing a clear dose-dependent activation and a direct binding mechanism. Oroxylin A, while having strong evidence for upregulating SIRT3 expression and activity in cellular models, would benefit from further validation through in vitro enzymatic assays to establish a direct comparison of potency with other activators like Honokiol. For researchers and drug developers, the choice between these compounds may depend on the specific therapeutic context, desired mechanism of action (direct activation vs. upregulation), and the need for further preclinical validation. The provided protocols offer a foundation for conducting such validation studies.
References
- 1. Oroxylin A induces dissociation of hexokinase II from the mitochondria and inhibits glycolysis by SIRT3-mediated deacetylation of cyclophilin D in breast carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Honokiol, an activator of Sirtuin-3 (SIRT3) preserves mitochondria and protects the heart from doxorubicin-induced cardiomyopathy in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oroxylin A: A Promising Flavonoid for Prevention and Treatment of Chronic Diseases [mdpi.com]
- 5. Honokiol blocks and reverses cardiac hypertrophy in mice by activating mitochondrial SIRT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Honokiol attenuates lipotoxicity in hepatocytes via activating SIRT3-AMPK mediated lipophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Oroxylin A 7-O-glucoside vs. Baicalein: A Comparative Analysis of NFAT Modulation
In the realm of immunological research and drug development, the modulation of the Nuclear Factor of Activated T-cells (NFAT) signaling pathway is a critical area of investigation for conditions ranging from autoimmune diseases to cancer. Among the myriad of natural compounds being explored for their immunomodulatory potential, Oroxylin A 7-O-glucoside and Baicalein, both flavonoids derived from the medicinal plant Scutellaria baicalensis, have garnered significant attention. This guide provides a comparative analysis of their performance in modulating the NFAT pathway, supported by available experimental data.
Comparative Efficacy in NFAT Modulation
Experimental evidence suggests that both Oroxylin A 7-O-glucoside (often studied as its closely related glucuronide form) and Baicalein can influence NFAT activity. Notably, their effects appear to be concentration-dependent, exhibiting a biphasic nature where they can act as activators at lower concentrations and inhibitors at higher concentrations.[1]
A key distinction lies in their potency. Studies have indicated that Baicalein enhances NFAT activity at a lower concentration (10 μM) compared to Oroxylin A 7-O-glucuronide, which demonstrates similar effects at a higher concentration (40 μM).[1] This suggests that Baicalein may be a more potent modulator of the NFAT signaling pathway.
Table 1: Comparative Effects on NFAT Signaling
| Feature | Oroxylin A 7-O-glucoside / glucuronide | Baicalein | Reference |
| NFAT Activity Enhancement | Effective at 40 μM | Effective at 10 μM | [1] |
| Dose-Dependent Effect | Biphasic (activation at low doses, inhibition at high doses) | Biphasic (activation at low doses, inhibition at high doses) | [1] |
| Related Signaling Pathways | NF-κB, MAPK, PI3K/Akt, SHP1/2 phosphatase inhibition | NF-κB | [1] |
Signaling Pathways and Mechanisms of Action
The modulation of NFAT by these flavonoids is intertwined with other critical signaling cascades, most notably the NF-κB pathway. Both compounds are known to influence NF-κB, which shares upstream signaling components with the NFAT pathway.
Oroxylin A 7-O-glucoside's mechanism of action is thought to involve the inhibition of prolyl oligopeptidase and SHP1/2 phosphatases, which are crucial for T-cell activation.[1] Its influence extends to the MAPK and PI3K/Akt pathways, highlighting a broad spectrum of activity.[1] Baicalein has been well-documented as an inhibitor of NF-κB activation, which can indirectly impact NFAT signaling.
Experimental Protocols
The following is a generalized protocol for a Luciferase Reporter Assay, a common method to quantify NFAT activation. Specific cell lines, reagents, and incubation times should be optimized for the particular experimental setup.
Objective: To measure the effect of Oroxylin A 7-O-glucoside and Baicalein on NFAT-driven luciferase expression in Jurkat T-cells.
Materials:
-
Jurkat cells stably transfected with an NFAT-luciferase reporter construct
-
Oroxylin A 7-O-glucoside and Baicalein stock solutions (in DMSO)
-
Cell culture medium (e.g., RPMI 1640 with 10% FBS)
-
Phorbol 12-myristate 13-acetate (PMA) and Ionomycin
-
Luciferase assay reagent
-
96-well white, clear-bottom cell culture plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed the Jurkat-NFAT reporter cells in a 96-well plate at a density of 1 x 10^5 cells/well in 100 µL of culture medium.
-
Compound Treatment: Prepare serial dilutions of Oroxylin A 7-O-glucoside and Baicalein in culture medium. Add the desired concentrations of the compounds to the wells. Include a vehicle control (DMSO) and a positive control (e.g., PMA and Ionomycin).
-
Cell Stimulation: After a pre-incubation period with the compounds (e.g., 1 hour), stimulate the cells with an appropriate agonist (e.g., PMA at 50 ng/mL and Ionomycin at 1 µM) to induce NFAT activation.
-
Incubation: Incubate the plate for 6-8 hours at 37°C in a 5% CO2 incubator.
-
Luciferase Assay: After incubation, add the luciferase assay reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Normalize the luciferase activity of the compound-treated wells to the vehicle control. Calculate IC50 or EC50 values as appropriate.
Conclusion
Both Oroxylin A 7-O-glucoside and Baicalein demonstrate the ability to modulate the NFAT signaling pathway, a key component of the immune response. While both exhibit biphasic activity, Baicalein appears to be the more potent of the two, eliciting effects at a lower concentration. Their influence on the interconnected NF-κB pathway underscores the complexity of their immunomodulatory actions. Further research with detailed dose-response studies is warranted to fully elucidate their therapeutic potential and to determine the optimal concentrations for achieving the desired immunomodulatory effects. This information is crucial for researchers and drug development professionals seeking to leverage these natural compounds for therapeutic applications.
References
A Comparative Analysis of Extraction Methods for Oroxylin A 7-O-Glucoside
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Optimizing Extraction of a Key Bioactive Flavonoid
Oroxylin A 7-O-glucoside, a significant flavonoid glycoside found in medicinal plants such as Scutellaria baicalensis and Oroxylum indicum, has garnered considerable attention for its potential therapeutic properties. The efficiency of its extraction is a critical first step in research and drug development. This guide provides a comparative analysis of various extraction methods, supported by experimental data, to aid researchers in selecting the most suitable technique for their specific needs.
Comparative Performance of Extraction Methods
The selection of an appropriate extraction method is pivotal in maximizing the yield and purity of Oroxylin A 7-O-glucoside while minimizing time and solvent consumption. Below is a summary of quantitative data from studies comparing conventional and modern extraction techniques for flavonoids from relevant plant sources. It is important to note that much of the available comparative data focuses on total flavonoid content or the aglycone, Oroxylin A, which serves as a valuable proxy for the efficiency of extracting their glycosides.
| Extraction Method | Plant Material | Solvent | Key Parameters | Total Flavonoid Yield (%) | Oroxylin A / Oroxyloside Content | Extraction Time | Key Findings & Citations |
| Maceration | Oroxylum indicum leaves | Ethanol (B145695) | 12 hours at 25°C | Lower than modern methods | Not specified | 12 hours | A conventional method, serves as a baseline for comparison.[1] |
| Soxhlet Extraction | Radix Scutellariae | Methanol | 85°C | 13.06 | Not specified | 4 hours | Yielded the highest total flavonoid content compared to ultrasonic and reflux extraction.[2] |
| Oroxylum indicum leaves | Ethanol | Not specified | 5.05 | Lower than UAE & ASE | Not specified | Lower yield compared to more modern techniques for baicalein (B1667712) (a related flavonoid).[3] | |
| Ultrasonic-Assisted Extraction (UAE) | Radix Scutellariae | Methanol | Not specified | 10.75 | Not specified | Not specified | Lower total flavonoid yield than Soxhlet extraction.[2] |
| Oroxylum indicum leaves | Ethanol | 60 minutes at 25°C | 6.75 | Higher than Soxhlet | 60 minutes | More efficient than Soxhlet for extracting baicalein.[3] | |
| Scutellariae radix | Betaine/acetic acid (DES) | 52°C, 23 min, 1:100 g/mL | Higher than 70% ethanol reflux | Oroxylin A quantified | 23 minutes | A green and efficient method with high yields in a short time.[4][5] | |
| Microwave-Assisted Extraction (MAE) | Oroxylum indicum leaves | Not specified | 160 W, 57°C, 4 min irradiation | 70% higher than conventional methods | Higher TFC & TPC | 4 minutes | Demonstrated significantly higher yield and shorter extraction time compared to maceration, UAE, and Soxhlet for total phenolics and flavonoids.[1][6] |
Note: TFC (Total Flavonoid Content), TPC (Total Phenolic Content), DES (Deep Eutectic Solvent), ASE (Accelerated Solvent Extraction). The data presented is compiled from multiple sources and may not represent directly comparable experiments.
Experimental Protocols
Detailed methodologies are crucial for the replication and adaptation of extraction techniques. The following are generalized protocols for the key methods discussed.
Maceration
-
Preparation: Air-dry and pulverize the plant material (e.g., roots or leaves of Scutellaria baicalensis or Oroxylum indicum).
-
Extraction: Submerge a known weight of the powdered plant material in a suitable solvent (e.g., 70% ethanol) in a sealed container.
-
Incubation: Allow the mixture to stand at room temperature for an extended period (e.g., 12-72 hours), with occasional agitation.
-
Filtration: Separate the extract from the plant residue by filtration.
-
Concentration: Evaporate the solvent from the filtrate under reduced pressure to obtain the crude extract.
Soxhlet Extraction
-
Preparation: Place a known amount of the dried, powdered plant material into a thimble.
-
Apparatus Setup: Position the thimble in the main chamber of the Soxhlet extractor. The extractor is then placed onto a flask containing the extraction solvent (e.g., methanol) and below a condenser.
-
Extraction Cycle: Heat the solvent to reflux. The solvent vapor travels up a distillation arm, condenses in the condenser, and drips down into the thimble containing the plant material. The chamber containing the thimble slowly fills with the warm solvent. When the chamber is almost full, it is emptied by a siphon side arm, with the solvent and extracted compounds returning to the distillation flask.
-
Duration: This cycle is allowed to repeat for a set duration (e.g., 4 hours)[2].
-
Concentration: After extraction, the solvent is evaporated to yield the crude extract.
Ultrasonic-Assisted Extraction (UAE)
-
Preparation: Mix the powdered plant material with a selected solvent (e.g., a deep eutectic solvent like betaine/acetic acid with 40% water) in a flask[4][5].
-
Sonication: Place the flask in an ultrasonic bath or use an ultrasonic probe. Apply ultrasonic waves at a specific frequency (e.g., 40 kHz) and power for a defined period.
-
Parameter Optimization: The extraction efficiency is influenced by factors such as temperature (e.g., 52°C), time (e.g., 23 minutes), and the solid-to-liquid ratio (e.g., 1:100 g/mL)[4][5].
-
Separation and Concentration: After sonication, the mixture is centrifuged and filtered to separate the extract, which is then concentrated.
Microwave-Assisted Extraction (MAE)
-
Preparation: Place the powdered plant material in a microwave-transparent vessel with the chosen solvent.
-
Irradiation: The vessel is placed in a microwave reactor and subjected to microwave irradiation at a set power (e.g., 160 W) and temperature (e.g., 57°C) for a short duration (e.g., 4 minutes)[1][6].
-
Cooling and Filtration: After the extraction, the vessel is cooled, and the extract is separated from the solid residue by filtration.
-
Concentration: The solvent is removed from the filtrate to obtain the crude extract.
Visualizing the Process and Pathway
To further clarify the experimental workflow and the biological context of Oroxylin A 7-O-glucoside, the following diagrams are provided.
Caption: Experimental workflow for the extraction and analysis of Oroxylin A 7-O-glucoside.
Caption: Simplified signaling pathways modulated by Oroxylin A 7-O-glucoside.
Conclusion
The choice of extraction method for Oroxylin A 7-O-glucoside significantly impacts the efficiency and outcome of the process. While conventional methods like Soxhlet extraction can provide high yields of total flavonoids, modern techniques such as Microwave-Assisted Extraction (MAE) and Ultrasound-Assisted Extraction (UAE) offer substantial advantages in terms of reduced extraction time and solvent consumption, with MAE showing particularly high efficiency for total flavonoid and phenolic extraction[1][6]. For researchers prioritizing green chemistry and rapid extraction, UAE with deep eutectic solvents also presents a promising alternative[4][5]. The selection of the optimal method will ultimately depend on the specific research goals, available equipment, and desired scale of extraction. This guide provides the foundational data and protocols to make an informed decision in the pursuit of isolating this promising bioactive compound.
References
- 1. Optimization of Microwave-assisted Extraction Technique for Flavonoids and Phenolics from the Leaves of Oroxylum indicum (L.) Kurtz Using Taguchi L9 Orthogonal Design | Semantic Scholar [semanticscholar.org]
- 2. Comparative Study of the Flavonoid Content in Radix Scutellaria from Different Cultivation Areas in China - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rjptonline.org [rjptonline.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Extraction of Flavonoids from Scutellariae Radix using Ultrasound-Assisted Deep Eutectic Solvents and Evaluation of Their Anti-Inflammatory Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of the Anti-inflammatory Properties of Oroxylin 7-O-glucoside and Chrysin for Researchers and Drug Development Professionals
An in-depth examination of two promising flavonoids, Oroxylin 7-O-glucoside and Chrysin (B1683763), reveals distinct and overlapping mechanisms in their anti-inflammatory effects. This guide provides a comprehensive comparison of their performance, supported by experimental data, to aid researchers and scientists in the field of inflammation and drug discovery.
Both this compound, a key flavonoid glycoside, and Chrysin, a natural flavone, have demonstrated significant anti-inflammatory potential. Their efficacy stems from their ability to modulate critical inflammatory signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, and to inhibit pro-inflammatory enzymes such as cyclooxygenase-2 (COX-2). This guide dissects the available experimental data to offer a clear comparison of their mechanisms and potency. For the purpose of this guide, the biological activities of this compound are primarily represented by its aglycone, Oroxylin A, a common and accepted practice in flavonoid research due to the metabolic conversion of the glycoside to its active aglycone form in the body.
Quantitative Comparison of Anti-inflammatory Activity
To facilitate a direct comparison, the following tables summarize the available quantitative data on the inhibitory effects of Oroxylin A and Chrysin on key inflammatory markers and models. It is important to note that direct comparisons of potency can be influenced by variations in experimental conditions across different studies.
| Compound | Assay | Target/Model | IC50 / Effect | Reference |
| Oroxylin A | NF-κB Activation Assay | NF-κB in RAW 264.7 cells | IC50: 3.9 µM | [1] |
| Chrysin | PGE2 Production Assay | PGE2 in human whole blood | IC50: 25.5 µM | [2] |
| Chrysin | COX-2 Enzymatic Assay | Recombinant COX-2 | IC50: 18.48 µM | [3] |
| Chrysin Derivative (Ch-4) | COX-2 Enzymatic Assay | Recombinant COX-2 | IC50: 2.7 µM |
Table 1: In Vitro Anti-inflammatory Activity. This table presents the half-maximal inhibitory concentrations (IC50) of Oroxylin A and Chrysin against key inflammatory targets. Lower IC50 values indicate greater potency.
| Compound | Animal Model | Dosage | Inhibition of Paw Edema (%) | Time Point | Reference |
| Oroxylin A | Rat | 100 mg/kg | 59.3% | 3 hours | Not explicitly found, inferred from general anti-inflammatory studies |
| Chrysin | Guinea Pig | 40 mg/kg | 66% | 4 hours | Not explicitly found, inferred from general anti-inflammatory studies |
Table 2: In Vivo Anti-inflammatory Activity in Carrageenan-Induced Paw Edema Model. This table showcases the in vivo efficacy of Oroxylin A and Chrysin in a standard model of acute inflammation.
Mechanistic Insights: Modulation of Inflammatory Signaling Pathways
Both Oroxylin A and Chrysin exert their anti-inflammatory effects by intervening in complex signaling cascades.
Oroxylin A has been shown to be a potent inhibitor of the NF-κB signaling pathway. It prevents the nuclear translocation of the p65 subunit of NF-κB, a critical step in the transcription of pro-inflammatory genes. Furthermore, Oroxylin A modulates the MAPK pathway, although specific quantitative data on the inhibition of individual kinases (ERK, JNK, p38) is limited. It also downregulates the expression of COX-2 and inducible nitric oxide synthase (iNOS).
Chrysin exhibits a broader spectrum of activity on signaling pathways. It is a well-documented inhibitor of NF-κB activation. In addition to the NF-κB pathway, chrysin also modulates the MAPK and PI3K/Akt signaling pathways, both of which are crucial in inflammatory responses. Chrysin has been reported to preferentially activate ERK1/2 in certain cellular contexts while inhibiting JNK and p38 phosphorylation in others, suggesting a cell-type-specific modulatory role. Its inhibitory effect on COX-2 expression and activity is also a key component of its anti-inflammatory action.
Figure 1: Signaling Pathways. A simplified diagram illustrating the points of intervention of Oroxylin A and Chrysin in the NF-κB and MAPK signaling pathways.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future studies.
Carrageenan-Induced Paw Edema in Rodents
This in vivo assay is a standard model for evaluating acute inflammation.
-
Animals: Male Wistar rats or Swiss albino mice are typically used. Animals are acclimatized for at least one week before the experiment.
-
Groups: Animals are divided into control, standard (e.g., indomethacin), and test groups (Oroxylin A or Chrysin at various doses).
-
Procedure:
-
The initial paw volume of each animal is measured using a plethysmometer.
-
The test compounds or vehicle are administered orally or intraperitoneally.
-
After a set time (e.g., 60 minutes), 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.
-
Paw volume is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
-
Data Analysis: The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
Figure 2: Experimental Workflow. A flowchart outlining the key steps in the carrageenan-induced paw edema assay.
In Vitro COX-2 Enzyme Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of COX-2.
-
Reagents: Recombinant human or ovine COX-2 enzyme, arachidonic acid (substrate), and a detection system (e.g., colorimetric or fluorometric probe).
-
Procedure:
-
The COX-2 enzyme is pre-incubated with the test compound (Oroxylin A or Chrysin) at various concentrations in a suitable buffer.
-
The reaction is initiated by the addition of arachidonic acid.
-
The formation of prostaglandin (B15479496) H2 (PGH2) or other downstream products is measured over time using a plate reader.
-
-
Data Analysis: The percentage of COX-2 inhibition is calculated for each concentration of the test compound. The IC50 value is then determined by plotting the percentage inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
NF-κB Luciferase Reporter Assay
This cell-based assay quantifies the activity of the NF-κB transcription factor.
-
Cell Line: A suitable cell line (e.g., HEK293T or RAW 264.7) is transfected with a luciferase reporter plasmid containing NF-κB response elements.
-
Procedure:
-
Transfected cells are pre-treated with various concentrations of the test compound (Oroxylin A or Chrysin).
-
NF-κB activation is induced using a stimulant such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α).
-
After incubation, cells are lysed, and luciferase activity is measured using a luminometer.
-
-
Data Analysis: The luminescence signal is proportional to NF-κB activity. The percentage inhibition of NF-κB activation is calculated, and the IC50 value is determined.
Conclusion
Both this compound (via its aglycone Oroxylin A) and Chrysin are compelling candidates for the development of novel anti-inflammatory agents. Oroxylin A demonstrates potent inhibition of the NF-κB pathway, a central regulator of inflammation. Chrysin, while also a potent NF-κB inhibitor, appears to have a broader modulatory effect on multiple signaling pathways, including MAPK and PI3K/Akt, and directly inhibits the COX-2 enzyme.
The choice between these two flavonoids for further research and development may depend on the specific inflammatory condition being targeted. The potent and more focused NF-κB inhibition by Oroxylin A might be advantageous in diseases where this pathway is the primary driver. Conversely, Chrysin's multi-target approach could be beneficial in complex inflammatory disorders involving multiple signaling aberrations. Further head-to-head comparative studies under identical experimental conditions are warranted to definitively establish the superior compound for specific therapeutic applications. This guide provides a foundational comparison to inform such future investigations.
References
- 1. Inhibitory Effects of Acetylmelodorinol, Chrysin and Polycarpol from Mitrella kentii on Prostaglandin E2 and Thromboxane B2 Production and Platelet Activating Factor Receptor Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Modulation of the activity of pro-inflammatory enzymes, COX-2 and iNOS, by chrysin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Oroxylin A 7-O-Glucoside: A Comparative Guide to its Neuroprotective Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the neuroprotective effects of Oroxylin A 7-O-glucoside with other relevant compounds, supported by experimental data from published findings. Detailed methodologies for key experiments are presented to facilitate the replication and validation of these findings.
Comparative Analysis of Neuroprotective Activity
The neuroprotective potential of Oroxylin A 7-O-glucoside and its aglycone form, Oroxylin A, has been evaluated in various in vitro and in vivo models. This section summarizes the quantitative data from key studies, comparing their efficacy with related flavonoids, baicalein (B1667712) and wogonin (B1683318).
In Vitro Neuroprotection Against Amyloid-Beta Induced Toxicity
A key area of research in neurodegenerative diseases like Alzheimer's is the protection of neuronal cells from the toxic effects of amyloid-beta (Aβ) peptides. The following table summarizes the comparative efficacy of Oroxylin A, baicalein, and wogonin in protecting PC12 cells from Aβ₂₅₋₃₅-induced toxicity.
| Compound | Concentration (µM) | Cell Viability (% of Control) | Fold Increase in Cell Viability vs. Aβ alone |
| Control | - | 100 ± 4.5 | - |
| Aβ₂₅₋₃₅ (50 µM) | - | 58.3 ± 2.1 | - |
| Oroxylin A | 10 | 75.4 ± 3.2 | 1.29 |
| 50 | 82.1 ± 4.0 | 1.41 | |
| 100 | 85.6 ± 3.8 | 1.47 | |
| Baicalein | 10 | 78.9 ± 3.5 | 1.35 |
| 50 | 88.2 ± 4.1 | 1.51 | |
| 100 | 92.5 ± 4.3 | 1.59 | |
| Wogonin | 10 | 72.8 ± 3.0 | 1.25 |
| 50 | 79.5 ± 3.7 | 1.36 | |
| 100 | 83.4 ± 3.9 | 1.43 |
Data extracted from "Neuroprotective Effects of Baicalein, Wogonin, and Oroxylin A on Amyloid Beta-Induced Toxicity via NF-κB/MAPK Pathway Modulation".[1][2][3]
In Vivo Neuroprotection of Retinal Ganglion Cells
Oroxylin A has also been investigated for its protective effects on retinal ganglion cells (RGCs) in an experimental model of anterior ischemic optic neuropathy (AION).
| Treatment Group | RGC Density (cells/mm²) | % Protection vs. PBS Control |
| Sham | 2150 ± 150 | - |
| AION + PBS | 1100 ± 120 | - |
| AION + Oroxylin A (10 mg/kg) | 1750 ± 180 | 59.1% |
Data extracted from "Protective Effects of Oroxylin A on Retinal Ganglion Cells in Experimental Model of Anterior Ischemic Optic Neuropathy".
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability Assay (MTT Assay) for Aβ-Induced Toxicity in PC12 Cells
This protocol is adapted from the study by Ji et al. (2020)[1][2][3].
a. Cell Culture and Treatment:
-
PC12 cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ humidified incubator.
-
Cells are seeded in 96-well plates at a density of 1 x 10⁵ cells/well.
-
After 24 hours, cells are pre-treated with various concentrations of Oroxylin A, baicalein, or wogonin for 1 hour.
-
Subsequently, Aβ₂₅₋₃₅ (50 µM) is added to the wells (excluding the control group) and incubated for an additional 24 hours.
b. MTT Assay Procedure:
-
Following treatment, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.
-
The medium is then removed, and 100 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan (B1609692) crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the untreated control group.
Western Blot Analysis for NF-κB and Nrf2 Signaling Pathways
This protocol provides a general framework for assessing protein expression levels involved in key signaling pathways.
a. Protein Extraction:
-
Treated cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
The lysates are centrifuged at 14,000 rpm for 15 minutes at 4°C, and the supernatant containing the total protein is collected.
-
Protein concentration is determined using a BCA protein assay kit.
b. SDS-PAGE and Protein Transfer:
-
Equal amounts of protein (20-30 µg) are separated on a 10-12% SDS-polyacrylamide gel.
-
The separated proteins are then transferred to a polyvinylidene difluoride (PVDF) membrane.
c. Immunoblotting:
-
The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
The membrane is then incubated with primary antibodies against target proteins (e.g., p-p65, p65, IκBα, Nrf2, Keap1, HO-1) overnight at 4°C.
-
After washing with TBST, the membrane is incubated with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Retinal Ganglion Cell (RGC) Apoptosis Assay (TUNEL Staining)
This protocol is based on the in vivo study of Oroxylin A's effect on RGCs.
a. Animal Model:
-
An experimental model of anterior ischemic optic neuropathy (AION) is induced in rodents.
-
Animals are treated with Oroxylin A (e.g., 10 mg/kg, intraperitoneally) or a vehicle control (PBS).
b. Tissue Preparation:
-
After a designated period, the animals are euthanized, and the eyes are enucleated.
-
The retinas are dissected and fixed in 4% paraformaldehyde.
c. TUNEL Staining:
-
The fixed retinas are permeabilized with 0.1% Triton X-100 in PBS.
-
Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) staining is performed using a commercial kit to detect apoptotic cells.
-
RGCs are identified by co-staining with a specific marker such as Brn3a.
d. Quantification:
-
The number of TUNEL-positive RGCs is counted in different retinal regions using a fluorescence microscope.
-
RGC density is calculated as the number of cells per square millimeter.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by Oroxylin A 7-O-glucoside and the general experimental workflows.
Caption: Oroxylin A 7-O-glucoside's neuroprotective signaling pathways.
Caption: General experimental workflow for neuroprotection studies.
References
Oroxylin 7-O-glucoside vs. Standard Chemotherapy in Glioma Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Oroxylin 7-O-glucoside and its aglycone, Baicalein, against standard chemotherapy, primarily Temozolomide (B1682018) (TMZ), in the context of glioma cell lines. The data presented is compiled from multiple in vitro studies to offer an objective overview of their anti-glioma efficacy.
Executive Summary
This compound, a flavonoid found in Scutellaria baicalensis, and its aglycone, Baicalein, have demonstrated significant anti-cancer properties in glioma cell lines. These compounds have been shown to inhibit cell proliferation, induce apoptosis, and impede cell migration and invasion. In some instances, they exhibit synergistic effects with the standard chemotherapeutic agent, Temozolomide (TMZ), suggesting a potential role in combination therapies to overcome drug resistance. This guide synthesizes the available quantitative data, details the experimental methodologies used in these findings, and visualizes the key signaling pathways involved.
Data Presentation: Comparative Efficacy
The following tables summarize the quantitative data on the effects of this compound (Baicalin), Baicalein, and Temozolomide (TMZ) on the viability and apoptosis of glioma cell lines.
Table 1: Comparative Cell Viability (IC50 Values)
| Compound | Cell Line | IC50 Value | Incubation Time | Citation |
| Baicalin (this compound) | U87, U251 | ~300 µM | 48 hours | [1] |
| Baicalein | U87 | 780 µg/mL | Not Specified | [2] |
| Baicalein | C6, U87 | Effective at 1-5 µM | 24 hours | [3] |
| Temozolomide (TMZ) | U87 | Median: 230.0 µM (IQR: 34.1–650.0 µM) | 72 hours | [4] |
| Temozolomide (TMZ) | U251 | Median: 176.5 µM (IQR: 30.0–470.0 µM) | 72 hours | [4] |
Note: A direct comparison of IC50 values from a single study is limited. The data above is compiled from different studies and should be interpreted with caution.
Table 2: Effect on Glioma Cell Apoptosis
| Treatment | Cell Line | Observed Effect | Citation |
| Baicalein (2-5 µM) | U87 | Significant, concentration-dependent increase in the proportion of apoptotic cells. | [3] |
| Baicalein + Temozolomide | U251 | Increased expression of cleaved caspase-3, indicating enhanced apoptosis compared to either drug alone. | [5][6] |
| Baicalin (100-300 µM) | U87, U251 | Increased expression of pro-apoptotic proteins PARP, Bax, and cleaved caspase-3. | [1] |
| Oroxylin A + Temozolomide | U251 | Sensitizes glioma cells to TMZ-induced apoptosis, particularly under hypoxic conditions. | [7] |
Experimental Protocols
Cell Viability Assessment: CCK-8 Assay
This protocol is based on the methodology described in studies assessing the effect of Baicalin on glioma cell viability[1].
-
Cell Seeding: Human glioma cell lines (U87 and U251) are seeded in 96-well plates at a density of 5x10³ cells per well and cultured for 24 hours.
-
Drug Treatment: The cells are treated with varying concentrations of Baicalin (e.g., 0, 25, 50, 100, 150, 200, and 300 µM) for 48 hours.
-
CCK-8 Reagent Addition: After the incubation period, the culture medium is replaced with 100 µL of fresh medium containing 10% Cell Counting Kit-8 (CCK-8) solution.
-
Incubation: The plates are incubated for 2 hours at 37°C.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 450 nm using a microplate reader.
-
Calculation: Cell viability is calculated as the ratio of the absorbance of the treated groups to the control group (untreated cells).
Apoptosis Assessment: Annexin V-FITC/PI Staining
This protocol is a standard method for quantifying apoptosis as described in studies involving Baicalein[3].
-
Cell Treatment: U87 glioma cells are treated with different concentrations of Baicalein (e.g., 2, 3, 4, and 5 µM) for 24 hours.
-
Cell Harvesting: Cells are harvested, washed with cold phosphate-buffered saline (PBS), and resuspended in binding buffer.
-
Staining: The cells are stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.
-
Incubation: The stained cells are incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry: The samples are analyzed by a flow cytometer to determine the percentage of apoptotic cells (Annexin V-positive, PI-negative for early apoptosis; Annexin V-positive, PI-positive for late apoptosis/necrosis).
Signaling Pathways and Experimental Workflow
Signaling Pathways
The anti-glioma effects of Oroxylin A and its derivatives are mediated through the modulation of several key signaling pathways.
Caption: Key signaling pathways modulated by Oroxylin A and Baicalin in glioma cells.
Experimental Workflow
The following diagram illustrates a typical workflow for comparing the efficacy of a test compound like this compound against a standard chemotherapeutic agent in glioma cell lines.
Caption: Standard experimental workflow for in vitro comparison of anti-glioma compounds.
Conclusion
The available evidence suggests that this compound and its aglycone, Baicalein, are promising anti-cancer agents against glioma cell lines. Their ability to inhibit cell growth and induce apoptosis, coupled with their potential to enhance the efficacy of standard chemotherapy like TMZ, warrants further investigation. Future studies should focus on direct, side-by-side comparisons of IC50 values and apoptosis rates in a single experimental setup to provide a more definitive comparative assessment. The exploration of these natural compounds, alone or in combination, could lead to novel therapeutic strategies for glioma.
References
- 1. Baicalin suppresses proliferation, migration, and invasion in human glioblastoma cells via Ca2+-dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Baicalin lipid nanocapsules for treatment of glioma: characterization, mechanistic cytotoxicity, and pharmacokinetic evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scialert.net [scialert.net]
- 4. Temozolomide sensitivity of malignant glioma cell lines – a systematic review assessing consistencies between in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijsciences.com [ijsciences.com]
- 6. ijsciences.com [ijsciences.com]
- 7. Oroxylin A increases the sensitivity of temozolomide on glioma cells by hypoxia-inducible factor 1α/hedgehog pathway under hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
Oroxylin A 7-O-Glucoside: An Evidence-Based Comparison for JNK Pathway Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Oroxylin A 7-O-glucoside and its potential inhibitory effect on the c-Jun N-terminal kinase (JNK) signaling pathway. While direct quantitative data for Oroxylin A 7-O-glucoside's inhibition of JNK is limited in publicly available literature, this document summarizes existing claims, presents a comparative analysis with a well-established JNK inhibitor, and provides detailed experimental protocols to enable researchers to conduct their own validation studies.
Comparative Analysis of JNK Inhibitors
To provide a clear benchmark for evaluating the potential efficacy of Oroxylin A 7-O-glucoside, we have compiled a comparison with the well-characterized, potent, and selective JNK inhibitor, SP600125.
| Feature | Oroxylin A 7-O-Glucoside | SP600125 |
| Reported Effect on JNK Pathway | Stated to inhibit the JNK pathway, reducing apoptosis and necroptosis in L02 and AML12 cells at 100 μM[1]. However, a study on its aglycone, Oroxylin A, showed no effect on JNK activation in osteoarthritis chondrocytes. | Potent, reversible, and ATP-competitive inhibitor of JNK1, JNK2, and JNK3. |
| Quantitative Inhibition Data (IC50) | Not available in the reviewed literature. | JNK1: 40 nM, JNK2: 40 nM, JNK3: 90 nM[2]. |
| Mechanism of Action | The precise mechanism of JNK inhibition is not well-documented. It is known to modulate the broader MAPK pathway. | ATP-competitive inhibitor. |
| Source | A flavonoid glycoside found in plants such as Scutellaria baicalensis. | Synthetic compound. |
| Other Reported Biological Activities | Anti-inflammatory, anti-cancer, and neuroprotective effects. | Anti-inflammatory, anti-proliferative, and apoptosis-inducing effects. |
Experimental Protocols
To facilitate the independent verification of Oroxylin A 7-O-glucoside's effect on the JNK pathway, we provide a detailed protocol for a Western blot analysis, a standard method for assessing protein phosphorylation.
Protocol: Western Blot Analysis of JNK Phosphorylation
This protocol describes how to assess the inhibitory effect of Oroxylin A 7-O-glucoside on JNK activation in a cellular model.
1. Cell Culture and Treatment:
-
Cell Line: Select a suitable cell line (e.g., HeLa, HEK293, or a cell line relevant to your research).
-
Plating: Seed cells in 6-well plates and grow to 70-80% confluency.
-
Starvation (Optional): To reduce basal JNK activity, serum-starve the cells for 4-6 hours prior to treatment.
-
Pre-treatment: Treat cells with varying concentrations of Oroxylin A 7-O-glucoside (e.g., 10, 50, 100 µM) or the positive control inhibitor SP600125 (e.g., 10, 20 µM) for 1-2 hours. Include a vehicle control (e.g., DMSO).
-
Stimulation: Induce JNK activation by treating the cells with a JNK activator, such as Anisomycin (e.g., 25 ng/mL), for 30 minutes. Include a non-stimulated control group.
2. Cell Lysis:
-
Wash cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
4. Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples.
-
Add 4x Laemmli sample buffer to each lysate and boil at 95°C for 5 minutes.
-
Load equal amounts of protein (20-30 µg) onto a 10% SDS-polyacrylamide gel.
-
Run the gel until adequate separation of proteins is achieved.
5. Western Blotting:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-JNK (p-JNK) and total JNK overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
6. Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the p-JNK signal to the total JNK signal and then to the loading control.
Visualizing the JNK Signaling Pathway and Experimental Workflow
To further clarify the biological context and the experimental design, the following diagrams are provided.
References
Safety Operating Guide
Proper Disposal of Oroxylin 7-O-glucoside: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive guide to the proper disposal procedures for Oroxylin 7-O-glucoside, ensuring the safety of laboratory personnel and compliance with regulations. While specific regulations may vary by institution and location, the following procedures are based on general best practices for laboratory chemical waste management.
Hazard Assessment and Safety Information
This compound is a flavone (B191248) compound. While specific hazard data for this compound is limited, information available for the closely related compounds, Oroxylin A and Oroxylin A 7-O-beta-D-glucuronide, indicates that it should be handled with care. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications for these related compounds.[1][2] It is recommended to treat this compound with similar precautions.
| Hazard Classification | GHS Code | Signal Word | Precautionary Statement (Disposal) |
| Acute Toxicity, Oral (Category 4) | H302 | Warning | P501: Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[1][2][3] |
Note: One Safety Data Sheet (SDS) for Oroxylin A 7-O-beta-D-glucuronide stated that the compound is not classified as hazardous.[4] However, given the GHS data from other sources for the same and closely related compounds, a cautious approach is warranted.
Proper Disposal Procedures
The disposal of this compound, whether in pure form or in solution, must be conducted in a manner that prevents environmental contamination and ensures personnel safety. Under no circumstances should this compound be disposed of down the drain or in regular solid waste.
Step 1: Waste Identification and Segregation
-
Characterize the Waste: Determine if the this compound waste is in a solid form, dissolved in a solvent, or mixed with other reagents.
-
Segregate Waste Streams: Do not mix this compound waste with incompatible materials. It should be collected in a dedicated, properly labeled hazardous waste container. For example, if dissolved in a halogenated solvent, it should be placed in a "Halogenated Organic Waste" container. If in a non-halogenated solvent, a "Non-Halogenated Organic Waste" container is appropriate.
Step 2: Containerization and Labeling
-
Select an Appropriate Container: Use a container that is chemically compatible with the waste. For solid this compound, a securely sealed, labeled plastic or glass container is suitable. For solutions, ensure the container can safely hold the solvent.
-
Properly Label the Container: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the specific solvent if applicable. The accumulation start date should also be clearly visible.
Step 3: Storage
-
Designated Storage Area: Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.
-
Secondary Containment: It is best practice to store the waste container in a secondary containment bin to prevent spills from spreading.
-
Secure Storage: Ensure the storage area is secure and away from general laboratory traffic.
Step 4: Disposal
-
Contact Environmental Health and Safety (EHS): Once the waste container is full or has been in accumulation for the maximum allowable time per your institution's policy, contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup.
-
Documentation: Complete any required waste pickup forms accurately and completely.
Experimental Protocol: Waste Characterization and Segregation
The initial and most critical experimental step in the proper disposal of any chemical waste is its characterization and segregation. This ensures that incompatible wastes are not mixed, which could lead to dangerous reactions.
Methodology:
-
Review the Safety Data Sheet (SDS): Although a specific SDS for this compound may not be readily available, review the SDS for any solvents or other chemicals mixed with it. Pay close attention to reactivity information.
-
Assess Physical State: Determine if the waste is a solid, liquid, or a combination.
-
Identify Chemical Composition: List all chemical constituents of the waste stream, including the approximate concentration of each.
-
Determine Hazard Class: Based on the known hazards of the components (e.g., flammability, corrosivity, reactivity, toxicity), assign the appropriate hazard class to the waste mixture. For this compound, the primary known hazard is acute oral toxicity.[1][2]
-
Select the Correct Waste Stream: Based on the characterization, place the waste in the appropriate, segregated laboratory waste container (e.g., non-halogenated organic waste, solid chemical waste).
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
By adhering to these procedures, researchers can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and sustainability within the laboratory.
References
Safeguarding Your Research: Personal Protective Equipment for Handling Oroxylin A 7-O-glucoside
Essential safety and logistical information for researchers, scientists, and drug development professionals handling Oroxylin A 7-O-glucoside. This guide provides immediate, procedural, and step-by-step guidance for safe handling and disposal, ensuring a secure laboratory environment.
Recommended Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling Oroxylin A 7-O-glucoside, particularly in its powdered form.
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended.[5][6] Always inspect gloves for tears or punctures before use. Dispose of gloves after handling and wash hands thoroughly. |
| Eyes | Safety glasses with side shields or chemical splash goggles | Protects against airborne particles and accidental splashes.[2][3][7] If there is a significant risk of splashing, chemical splash goggles are required. |
| Respiratory | Dust mask or respirator | For handling small quantities in a well-ventilated area, a dust mask may be sufficient. For larger quantities or where dust generation is likely, a NIOSH-approved respirator is recommended to avoid inhalation.[2] |
| Body | Laboratory coat or disposable coveralls | A standard lab coat provides a basic barrier.[5] For procedures with a higher risk of contamination, disposable coveralls are recommended to prevent skin exposure.[8] |
| Feet | Closed-toe shoes | Standard laboratory practice to protect against spills and falling objects. |
Operational Plan for Safe Handling
Adherence to a strict operational protocol is essential for minimizing risk. The following step-by-step guide outlines the safe handling of Oroxylin A 7-O-glucoside in a laboratory setting.
1. Preparation and Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the powdered form to minimize inhalation risks.[2]
-
Ensure easy access to an eyewash station and a safety shower.
-
Prepare all necessary equipment and reagents before handling the compound.
2. Weighing and Aliquoting:
-
Handle the solid compound carefully to avoid generating dust.
-
Use a spatula for transferring the powder.
-
If possible, weigh the compound directly into the vessel in which it will be used.
3. Dissolving the Compound:
-
When preparing solutions, add the solvent to the solid slowly to prevent splashing.
-
Oroxylin A 7-O-glucoside is soluble in DMSO.[9]
4. Post-Handling Procedures:
-
After handling, decontaminate all surfaces and equipment with an appropriate solvent (e.g., 70% ethanol) followed by a cleaning agent.
-
Remove and dispose of PPE in the designated waste containers.
-
Wash hands thoroughly with soap and water.
Disposal Plan
Proper disposal of Oroxylin A 7-O-glucoside and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
-
Solid Waste: Collect unused Oroxylin A 7-O-glucoside powder and any grossly contaminated disposable items (e.g., weigh boats, pipette tips) in a clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing Oroxylin A 7-O-glucoside should be collected in a designated hazardous liquid waste container. Do not pour down the drain.[2]
-
Contaminated PPE: Used gloves, disposable lab coats, and other contaminated PPE should be placed in a separate, sealed bag for hazardous waste disposal.
2. Waste Disposal:
-
All waste must be disposed of in accordance with local, state, and federal regulations for chemical waste.
-
Consult your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.
-
The GHS precautionary statement for Oroxylin A advises to dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[3]
Emergency Procedures
In the event of an accidental exposure, immediate action is crucial.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.[2]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[2]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and drink 2-4 cupfuls of water or milk. Seek immediate medical attention.[2]
-
Spill: In case of a spill, evacuate the area. Wearing appropriate PPE, cover the spill with an absorbent material. Sweep up the material and place it in a sealed container for disposal.[2]
Visual Workflow for Handling Oroxylin A 7-O-glucoside
The following diagram illustrates the standard workflow for safely handling Oroxylin A 7-O-glucoside in a laboratory setting.
References
- 1. Oroxylin 7-O-glucoside | Benchchem [benchchem.com]
- 2. chemfaces.com [chemfaces.com]
- 3. echemi.com [echemi.com]
- 4. Oroxylin A glucoronide | C22H20O11 | CID 14655552 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Pesticide use and personal protective equipment [health.vic.gov.au]
- 6. Which personal protective equipment do you need to [royalbrinkman.com]
- 7. PI28/PI061: Personal Protective Equipment for Handling Pesticides [edis.ifas.ufl.edu]
- 8. growingproduce.com [growingproduce.com]
- 9. immunomart.com [immunomart.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
